Azocyclotin
Description
Properties
IUPAC Name |
tricyclohexyl(1,2,4-triazol-1-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHBDDJJTDTLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058091 | |
| Record name | Azocyclotin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Azocyclotin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C. | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.5X10-13 mm Hg at 25 °C | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
41083-11-8 | |
| Record name | Azocyclotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Azocyclotin [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041083118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azocyclotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOCYCLOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4YRQ367KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C (decomposes) | |
| Record name | AZOCYCLOTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Azocyclotin: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin is an organotin acaricide recognized for its efficacy against a wide range of phytophagous mites.[1][2] As a contact poison with long-lasting residual activity, it has been utilized in agriculture to protect various crops, including fruits, vegetables, and ornamentals.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its mode of action, and analytical methodologies, presented for a technical audience of researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below, offering a structured overview of its identity and behavior under various conditions.
Table 1: General and Chemical Identifiers
| Property | Value |
| IUPAC Name | tricyclohexyl(1,2,4-triazol-1-yl)stannane[4][5][6] |
| CAS Number | 41083-11-8[1][4][7] |
| Molecular Formula | C₂₀H₃₅N₃Sn[1][4][7] |
| Molecular Weight | 436.2 g/mol [4] |
| Appearance | Colorless crystals or white powder[1][3][4] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 210 °C (decomposes)[4][7][8] |
| Boiling Point | Decomposes before boiling[9] |
| Water Solubility | 0.12 mg/L at 20 °C[4][7] |
| Solubility in Organic Solvents (g/L at 20 °C) | |
| Dichloromethane: 20-50[4] | |
| Isopropanol: 10-20[4] | |
| Toluene: 2-5[4] | |
| n-Hexane: 0.1-1[4] | |
| Vapor Pressure | 4.5 x 10⁻¹³ mm Hg at 25 °C[4] |
| pKa | 5.36[4][7][8] |
| Log P (Octanol-Water Partition Coefficient) | 5.30[4] |
| Henry's Law Constant | 2.15 x 10⁻¹² atm-cu m/mole (estimated)[4] |
Mode of Action and Metabolism
This compound functions as a potent inhibitor of mitochondrial ATP synthase.[9][10][11] Its mechanism of action involves the disruption of oxidative phosphorylation, a critical process for energy production within the mite's cells. By inhibiting ATP formation, this compound induces paralysis and eventual death of the target organism.[2]
Upon exposure to environmental conditions, particularly in the presence of water, this compound undergoes rapid hydrolysis. This process involves the cleavage of the triazole group, yielding two primary metabolites: cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][8][12] Cyhexatin itself is a recognized acaricide.
References
- 1. fao.org [fao.org]
- 2. pomais.com [pomais.com]
- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 41083-11-8 [smolecule.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. chembk.com [chembk.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 10. irac-online.org [irac-online.org]
- 11. Insecticide|Insecticide - this compound 25 WP|Chemknock [chemknock.com]
- 12. This compound | 41083-11-8 [chemicalbook.com]
Azocyclotin: A Technical Guide for Researchers
CAS Number: 41083-11-8
Structural Formula: C₂₀H₃₅N₃Sn
This technical guide provides an in-depth overview of the organotin acaricide Azocyclotin, designed for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies.
Physicochemical and Toxicological Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 436.22 g/mol [1] |
| Appearance | White powder/Colorless crystals[1][2] |
| Melting Point | 218.8°C[2] |
| Vapor Pressure | <5 x 10⁻⁵ mbar at 25°C[2] |
| Water Solubility | <0.25 mg/kg[2] |
| Solubility in Solvents | - Isopropanol: 10-20 g/L- Dichloromethane: 20-50 g/L- n-hexane: 0.1-1 g/L- Toluene: 2-5 g/L (all at 20 °C)[3] |
| pKa | 5.36[1] |
| Acute Oral Toxicity (Rat) | LD50: 100 mg/kg[1] |
| Hydrolysis Half-life | - pH 4: 96 hours- pH 7: 81 hours- pH 9: 8 hours (at 22°C)[3] |
Mechanism of Action
This compound functions as a potent contact acaricide.[4] Its primary mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[5][6] By disrupting the process of oxidative phosphorylation, this compound effectively cuts off the energy supply within the mite's cells, leading to paralysis and eventual death.[4][7] This mechanism of action is effective against all motile stages of mites.[4]
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis, particularly in aqueous environments, to form cyhexatin (B141804) and 1,2,4-triazole.[3][8] Cyhexatin is then further metabolized. The metabolic degradation is a key aspect of its environmental fate and residue analysis.
References
- 1. This compound STANDARD [chembk.com]
- 2. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. irac-online.org [irac-online.org]
- 6. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 7. This compound 25% WP Insecticide - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 8. fao.org [fao.org]
An In-depth Technical Guide on the Synthesis and Biochemical Degradation of Azocyclotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and subsequent biochemical degradation pathway of Azocyclotin, an organotin acaricide. While the synthesis of this compound is a chemical process, its breakdown in biological systems and the environment follows a distinct biochemical pathway. This document elucidates both processes, offering detailed experimental protocols for analysis and presenting quantitative data in a structured format.
Chemical Synthesis of this compound
This compound is synthesized through a multi-step chemical process involving organotin and triazole chemistry[1]. The manufacturing process does not involve enzymatic or biological steps; it is a purely chemical synthesis.
The primary reactants in the synthesis of this compound are tin tetrachloride, chlorocyclohexane (B146310), and 1,2,4-triazole[1][2]. The general process involves the formation of a cyclohexylated tin intermediate, followed by chlorination, alkalization, and reaction with 1,2,4-triazole[1][2].
1.1. Synthesis Workflow
The chemical synthesis of this compound can be summarized in the following key stages:
-
Formation of the Cyclohexylated Tin Intermediate: Tin tetrachloride reacts with chlorocyclohexane to form a cyclohexylated tin compound[1][2].
-
Chlorination and Alkalization: The intermediate undergoes chlorination and subsequent alkalization processes[2].
-
Reaction with 1,2,4-Triazole (B32235): The resulting compound is then reacted with 1,2,4-triazole to yield the final product, this compound[1][2].
A patent for a novel this compound formulation provides specific quantities of raw materials used in its manufacturing process[2].
Data Presentation: Raw Material Composition for this compound Synthesis
| Raw Material | Quantity per Ton of Product |
| Chlorocyclohexane | 1600-1800 kg |
| 1,2,4-Triazole | 230-250 kg |
| Polyoxin | 50-100 kg |
| Tin | 200-300 kg |
| Chlorine | 1600-1800 kg |
| Data sourced from patent CN104418880A[2]. |
Visualization: Chemical Synthesis Workflow of this compound
Caption: Chemical synthesis workflow for this compound production.
Biochemical Degradation Pathway of this compound
Once released into the environment or assimilated by organisms, this compound undergoes a biochemical degradation process. This pathway involves the initial hydrolysis of the molecule, followed by a stepwise loss of its cyclohexyl rings[3][4].
2.1. Degradation Steps
The degradation of this compound proceeds as follows:
-
Hydrolysis: this compound is rapidly hydrolyzed in water, breaking the bond between the tin atom and the triazole ring. This results in the formation of tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole[4][5]. This hydrolysis is very rapid, with a reported half-life of less than 10 minutes in aqueous solutions[4].
-
Stepwise De-alkylation: Following hydrolysis, cyhexatin (B141804) undergoes a gradual degradation where the cyclohexyl rings are cleaved from the tin atom one by one. This results in the formation of dicyclohexyltin oxide (DCTO) and subsequently monocyclohexyl stannoic acid (MCTA)[3][4].
Visualization: Biochemical Degradation Pathway of this compound
Caption: Biochemical degradation pathway of this compound.
Data Presentation: Residues of this compound from Supervised Trials
The following table summarizes the residue levels of this compound (measured as the organotin component) in various crops after application.
| Crop | Application Rate ( kg/ha ) | Frequency | Days After Last Treatment | Residues (mg/kg) |
| Apple | 0.3 - 0.65 | 1-3 | 0 | up to 0.35 |
| 21 | ≤ 0.05 | |||
| Kidney Bean | 0.225 | 3 | 21 | Not Detected - 0.15 |
| Eggplant | 0.375 - 0.7 | 1-2 | 14-30 | < Limit of Determination |
| Damson Plums | 0.5 | 3 | 21-28 | 0.2 - 0.25 |
| Strawberry | 0.5 | 2 | 14 | Not Detected |
| Wine Grape | 0.45 - 0.5 | 3-4 | 0 | 0.85 - 2.1 |
| 3 | 28 | < 1.0 | ||
| 4 | 28 | > 1.0 | ||
| Data sourced from Bayer AG supervised trials[3]. |
Experimental Protocols
Detailed methodologies are crucial for the analysis of this compound and its degradation products. The following protocols are based on established methods for residue analysis[3].
3.1. Organotin Residue Analysis (Parent Compound and Metabolites III & IV)
This gas chromatography method is used to determine the total organotin residue, including this compound, tricyclohexyl tin, and dicyclohexyl tin.
-
Sample Preparation and Extraction:
-
Macerate plant, soil, or water samples with water.
-
Treat the macerate with hydrobromic acid in acetone.
-
Extract the mixture with hexane (B92381).
-
-
Derivatization:
-
Evaporate the hexane extract and redissolve the residue in ethyl ether.
-
React the residue with methyl magnesium chloride to methylate the organotin compounds (tricyclohexyl methyl tin and dicyclohexyl dimethyl tin are formed).
-
Hydrolyze the reaction mixture.
-
-
Cleanup:
-
Perform a cleanup step using a Florisil column to remove interfering substances.
-
-
Analysis:
-
Analyze the cleaned-up sample using a gas chromatograph equipped with a flame photometric detector (FPD) with a 394 nm filter.
-
-
Limit of Determination: 0.05 - 0.1 mg/kg.
3.2. Triazole Residue Analysis (Parent Compound and Metabolite II)
This gas chromatography method is specific for the 1,2,4-triazole moiety and does not distinguish between this compound and free 1,2,4-triazole.
-
Sample Preparation and Extraction:
-
Extract plant, soil, or water samples with isopropanol.
-
Follow with a subsequent extraction using chloroform.
-
-
Cleanup:
-
Clean up the extract by precipitation.
-
-
Analysis:
-
Analyze the final extract using a gas chromatograph with a thermionic N-detector (AFID).
-
-
Limit of Determination: 0.1 - 0.2 mg/kg, expressed as this compound.
Visualization: Experimental Workflow for Organotin Residue Analysis
Caption: Workflow for the analysis of organotin residues.
Conclusion
This compound is a synthetic organotin compound produced through a multi-step chemical process. While its synthesis is not biochemical, its fate in the environment and biological systems is governed by a well-defined biochemical degradation pathway. This pathway begins with the rapid hydrolysis of this compound to cyhexatin and 1,2,4-triazole, followed by the progressive loss of cyclohexyl groups. Understanding both the chemical synthesis and the biochemical degradation is essential for assessing its efficacy as an acaricide and its environmental impact. The provided experimental protocols for residue analysis are critical for monitoring its presence and persistence in various matrices.
References
- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 2. CN104418880A - Formula and preparation process of novel this compound - Google Patents [patents.google.com]
- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. fao.org [fao.org]
- 5. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Degradation Profile of Azocyclotin: A Technical Overview of its Hydrolysis and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Azocyclotin, an organotin acaricide, is characterized by its rapid degradation in aqueous environments, a process pivotal to understanding its environmental impact and residual presence. This technical guide provides an in-depth analysis of the hydrolysis and degradation pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical transformation.
Core Degradation Pathway
This compound's primary degradation route is hydrolysis, which occurs swiftly under various pH conditions. The molecule cleaves to form cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2][3] This initial and rapid hydrolysis means that environmental and biological systems are predominantly exposed to its degradation products rather than the parent compound.[1]
Following its formation, cyhexatin undergoes further degradation through the sequential loss of its cyclohexyl rings. This process yields dicyclohexyltin oxide (DCTO) and subsequently monocyclohexyl stannoic acid (MCTA).[2] Ultimately, the degradation can proceed to form inorganic tin.[2]
Quantitative Analysis of Hydrolysis
The hydrolysis of this compound is remarkably rapid, with a dissipation time (DT90) of less than 10 minutes in aqueous buffer solutions at pH 4, 7, and 9, as well as in drinking water.[1] This rapid breakdown underscores the transient nature of the parent compound in aquatic environments.
Table 1: Hydrolysis of this compound in Aqueous Solutions
| pH | Temperature (°C) | Dissipation Time (DT90) | Primary Degradation Products | Reference |
| 4 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |
| 7 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |
| 9 | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |
| Drinking Water | 20 | ≤ 10 minutes | Cyhexatin, 1,2,4-triazole | [1] |
Decomposition half-times at 22°C have also been reported as 96 hours at pH 4, 81 hours at pH 7, and 8 hours at pH 9.[3]
Degradation in Soil
In terrestrial environments, this compound itself is not persistent. Field experiments have shown that the parent compound is typically measurable for only about one week.[2] The triazole component is generally eliminated to below the limit of determination within 14 days.[2] However, the organotin residues, primarily cyhexatin and its further degradation products, exhibit longer persistence with half-lives ranging from 50 to 90 days in field studies.[2] Laboratory studies have indicated even longer half-lives for the total organotin residues.[2] Leaching of this compound and its primary metabolites is considered minimal due to their low water solubility and tendency to adsorb to soil particles.[2]
Experimental Protocols
Hydrolysis Study Protocol (Based on Scholz, 1998)
This protocol outlines the methodology used to assess the hydrolysis of this compound in aqueous solutions.
-
Test Substance Preparation: Radiolabeled [triazole-3,5-¹⁴C]this compound and [cyclohexyl-UL-¹⁴C]this compound are prepared at a concentration of approximately 30 µg ai/L in 0.01 M buffer solutions at pH 4, 7, and 9, and in drinking water.[1]
-
Incubation: The aqueous buffer solutions are incubated under sterile conditions in the dark at 20°C for 10, 30, and 60 minutes. The drinking water solution is incubated for 10 minutes.[1]
-
Sampling and Analysis: At each time point, aliquots are taken for analysis. The parent compound and its degradation products are separated and quantified using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Identification of Products: The identity of the degradation products (cyhexatin and 1,2,4-triazole) is confirmed by co-chromatography with authentic standards.[1]
Residue Analysis in Plant Material (General Organotin Method)
This protocol provides a general procedure for the determination of this compound and its organotin metabolites in plant samples.
-
Extraction: The plant material is macerated with water and treated with hydrobromic acid in acetone, followed by extraction with hexane (B92381).[2]
-
Derivatization: The hexane extract, after being transferred to ethyl ether, is reacted with methyl magnesium chloride to form the methylated derivatives of the organotin compounds (tricyclohexyl methyl tin and dicyclohexyl dimethyl tin).[2]
-
Cleanup: The derivatized extract is cleaned up using a Florisil column.[2]
-
Quantification: The methylated organotins are quantified by gas chromatography with a flame photometric detector (FPD) using a 394 nm filter. The limits of determination are typically in the range of 0.05 - 0.1 mg/kg.[2]
Modern Analytical Approach: UHPLC-MS/MS
A more recent and sensitive method for the simultaneous analysis of this compound and Cyhexatin in fruit samples involves Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Extraction: Homogenized samples are extracted with acetonitrile (B52724) without the need for derivatization.[4][5]
-
Cleanup: The extract is passed through a Florisil Solid Phase Extraction (SPE) cartridge for cleanup.[4][5]
-
Analysis: The purified extract is analyzed by UHPLC-MS/MS in positive electrospray ionization mode.[4][5] This method offers high sensitivity and specificity, with limits of detection in the range of 0.1–0.3 µg/kg.[4][5]
Visualizing the Degradation Pathway
The following diagrams illustrate the key transformation and analytical workflows for this compound.
Caption: Hydrolysis and degradation pathway of this compound.
Caption: General analytical workflow for this compound residues.
References
- 1. fao.org [fao.org]
- 2. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Metabolic Fate of Azocyclotin: A Technical Overview for Researchers
An in-depth examination of the metabolic pathways, residue distribution, and experimental methodologies related to the organotin acaricide, Azocyclotin, in key plant and animal models.
This technical guide provides a comprehensive analysis of the metabolic fate of this compound, a widely used organotin acaricide. The following sections detail the biotransformation of this compound in plant and animal systems, present quantitative data on residue levels, and outline the experimental protocols employed in key metabolism studies. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide safety assessment.
Introduction to this compound Metabolism
This compound is an organotin compound that functions as a contact acaricide. Its metabolic fate is of significant interest for assessing potential risks to non-target organisms and for establishing maximum residue limits (MRLs) in agricultural commodities. The primary metabolic pathway of this compound is initiated by the rapid hydrolysis of the parent molecule.
In aqueous environments, as well as in biological systems, this compound is quickly broken down into cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the metabolic fate of this compound is intrinsically linked to the metabolism of its principal and more stable metabolite, cyhexatin. Subsequent metabolism proceeds through the stepwise removal of the cyclohexyl groups from the tin atom, leading to the formation of dicyclohexyltin oxide (DCTO) and monocyclohexyl stannoic acid (MCTA), and ultimately to inorganic tin.[1][3]
Metabolic Pathway and Experimental Workflow
The metabolic degradation of this compound follows a consistent pattern in both plant and animal models. The initial and rapid hydrolysis is a key feature of its biotransformation.
Experimental investigations into this compound metabolism typically employ radiolabeled compounds to trace the distribution and transformation of the substance within the biological system.
Metabolism in Animal Models
Dairy Cow
A metabolism study was conducted on a single dairy cow to understand the fate of this compound. The study involved daily dosing for five consecutive days.
Quantitative Data
The distribution of radioactivity in the tissues and milk of the dairy cow was quantified, with the highest concentrations found in the liver and kidney. More than 98% of the applied radioactivity was successfully extracted from the tissues.[2]
| Tissue/Milk | Total ¹⁴C Residues (mg/kg as this compound equivalents) | % of Total Radioactivity in Organic Phase | % of Total Radioactivity as this compound/Cyhexatin | % of Total Radioactivity as DCTO | % of Total Radioactivity as MCTA |
| Liver | 0.38 | 91 | 42 | 23 | 26 |
| Kidney | 0.29 | 89 | 38 | 25 | 26 |
| Fat | 0.04 | 71 | 65 | 15 | 10 |
| Muscle | 0.03 | 88 | 57 | 18 | 13 |
| Heart | 0.07 | 97 | 49 | 23 | 16 |
| Milk (mean) | 0.02 | - | 75 | 13 | 12 |
Table 1: Distribution of ¹⁴C-Azocyclotin and its Metabolites in a Lactating Dairy Cow. [2]
Rat
Studies in rats have provided insights into the absorption, distribution, and excretion of cyhexatin, the primary metabolite of this compound. Following oral administration, blood levels of tin were measured to assess absorption and elimination.
Quantitative Data
After a single oral dose of 3 mg/kg body weight of cyhexatin to female rats, tin concentrations in the blood, urine, and feces were determined.
| Time (hours) | Mean Blood Tin Level (µg/L) |
| 0 | 4.3 |
| 0.5 | 6.5 |
| 1 | 7.8 |
| 3 | 8.8 |
| 4 | 7.2 |
| 6 | 5.0 |
| 8 | 4.9 |
| 12 | 4.9 |
| 24 | 3.6 |
Table 2: Mean Blood Tin Levels in Female Rats After a Single Oral Dose of Cyhexatin. [4]
| Sample | Control | Treated |
| Mean Urine Tin Level (µg/L over 24h) | 9.0 | 68.5 |
| Mean Fecal Tin Level (µg/g over 24h) | 1.89 | 176.9 |
Table 3: Mean Tin Levels in Urine and Feces of Female Rats Over 24 Hours Post-Dosing with Cyhexatin. [4]
Metabolism in Plant Models
Apple
A metabolism study on apples provides a clear picture of the degradation of this compound on fruit surfaces and its limited translocation into the fruit pulp.
Quantitative Data
The distribution of radioactivity was measured in the acetone (B3395972) wash, peel, and pulp of apples at various intervals after treatment with ¹⁴C-Azocyclotin.
| Days After Treatment | % of Applied Radioactivity in Acetone Wash (Organosoluble) | % of Applied Radioactivity in Peel | % of Applied Radioactivity in Pulp |
| 0 | 96 | - | - |
| 7 | 66 | - | - |
| 14 | 30 | - | - |
| 21 | 29 | 11 | <1 |
Table 4: Distribution of Applied Radioactivity in Apples Treated with ¹⁴C-Azocyclotin. [1]
On day 21, the composition of the radioactivity recovered from the apple peel was further analyzed.
| Component | % of Recovered Radioactivity in Peel (Day 21) |
| This compound/Cyhexatin | ~9 |
| DCTO and MCTA | ~27 |
| Unidentified (at TLC origin) | 11 |
| Unidentified (in aqueous phase) | 17 |
Table 5: Composition of Radioactivity in Apple Peel 21 Days After Treatment. [1]
Experimental Protocols
Animal Metabolism Study (Dairy Cow)
-
Test Animal: A single lactating dairy cow.
-
Dosing: Dosed for 5 consecutive days with [cyclohexyl-UL-¹⁴C]this compound at a rate of 0.5 mg/kg body weight.
-
Sample Collection: The animal was slaughtered one hour after the final dose. Tissue samples (liver, kidney, fat, muscle, heart) and milk were collected.
-
Extraction: Tissue samples were homogenized with a mixture of acetonitrile (B52724) and hydrochloric acid (99:1). The filtrate was then partitioned with an acetone:chloroform (1:2) mixture.
-
Analysis: Organic tissue extracts were analyzed by Thin Layer Chromatography (TLC). Milk extracts were analyzed by Gas Chromatography (GC). Non-radioactive standards of dicyclohexyl tin oxide (DCTO) and monocyclohexyl stannoic acid (MCTA) were co-chromatographed with the extracts.[2]
Animal Metabolism Study (Rat)
-
Test Animals: Female 10PS Caw rats.
-
Dosing: A single oral dose of 3 mg/kg body weight of technical grade cyhexatin (96% purity) suspended in 5 mg/mL carboxymethyl cellulose (B213188) in water was administered by gavage.
-
Sample Collection: Blood samples were collected at 0.5, 1, 3, 4, 6, 8, 12, and 24 hours post-dosing. Urine and feces were collected over the 24-hour period.
-
Analysis: Blood, urine, and feces were analyzed for tin content.[4]
Plant Metabolism Study (Apple)
-
Test System: Red Delicious apples.
-
Application: A wettable powder formulation of [cyclohexyl-UL-¹⁴C]this compound was applied at a rate of 0.030 kg ai/hL as small droplets to the surface of individual apples. Each apple received 8 µCi of ¹⁴C-azocyclotin.
-
Sample Collection: Five apples were collected at 0, 7, 14, and 21 days post-treatment.
-
Sample Processing: Apples were first washed with acetone. After drying, the apples were peeled. The peel and pulp fractions were pulverized in dry ice.
-
Analysis: The radioactivity in the acetone wash was measured. The pulverized peel and pulp were combusted to ¹⁴CO₂, and the radioactivity was trapped in an alkaline solution and quantified. The organic fraction of the acetone wash was derivatized with phenylmagnesium bromide and subjected to TLC analysis.[1]
Analytical Methods for Residue Analysis
-
Extraction: Samples (grains, fruits, vegetables) are homogenized and extracted with acetone acidified with acetic acid (99:1, v/v). For high-fat matrices, an alkaline degradation step is included to remove fat.
-
Partitioning: The extract is partitioned into n-hexane.
-
Cleanup: Cleanup is performed using a graphitized carbon black cartridge (if necessary) and a synthetic magnesium silicate (B1173343) cartridge.
-
Derivatization: For the determination of the organotin moiety, the residues are ethylated.
-
Detection: Quantification and confirmation are performed using a GC-FPD with an interference filter for tin (wavelength 610 nm). This method can distinguish between cyhexatin and DCTO.[3]
-
Extraction: Homogenized fruit samples are extracted with acetonitrile without derivatization.
-
Cleanup: A cleanup step using a Florisil Solid Phase Extraction (SPE) cartridge is applied.
-
Analysis: The quantification and identification of this compound and cyhexatin are performed using UHPLC coupled to electrospray positive ionization and tandem mass spectrometry (UH-PLC-ESI(+)-MS/MS).[5]
Conclusion
The metabolic fate of this compound in both plant and animal models is characterized by its initial, rapid hydrolysis to cyhexatin and 1,2,4-triazole. The subsequent metabolism of cyhexatin involves a consistent degradation pathway through the sequential loss of its cyclohexyl groups to form dicyclohexyltin oxide (DCTO), monocyclohexyl stannoic acid (MCTA), and ultimately inorganic tin.
Quantitative studies in dairy cows and apples demonstrate the distribution of these residues in various tissues and plant parts. In animals, the liver and kidneys are the primary sites of residue accumulation. In plants, the majority of the residue remains on the surface, with minimal translocation into the pulp. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the robust assessment of this compound and its metabolites. This comprehensive understanding of the metabolic fate of this compound is crucial for conducting accurate risk assessments and ensuring food safety.
References
- 1. Pesticide residues in food 2005 [fao.org]
- 2. fao.org [fao.org]
- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. 824. Cyhexatin (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 5. 543. Cyhexatin (Pesticide residues in food: 1981 evaluations) [inchem.org]
Environmental Persistence and Fate of Azocyclotin: A Technical Guide
Abstract
Azocyclotin is an organotin acaricide used to control phytophagous mites on various agricultural crops. Understanding its environmental persistence and fate is critical for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound. Key findings indicate that this compound is characterized by extremely rapid hydrolysis in aqueous environments, breaking down to form cyhexatin (B141804) and 1,2,4-triazole (B32235). In soil, the persistence of its organotin metabolites is moderate, with half-lives varying significantly between field and laboratory conditions. The primary degradation pathway involves a stepwise loss of cyclohexyl rings. Mobility studies generally show that this compound and its principal organotin metabolites have low potential for leaching into groundwater due to strong adsorption to soil particles. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of degradation pathways and analytical workflows to support researchers and environmental scientists.
Introduction
This compound, 1-(tricyclohexylstannyl)-1H-1,2,4-triazole, is a contact acaricide that has been utilized in agriculture for its efficacy against a wide range of mite species.[1] As an organotin compound, its presence and behavior in the environment are of significant interest due to the potential toxicity of this class of chemicals. The environmental fate of a pesticide governs its potential for exposure to non-target organisms and ecosystems. This guide synthesizes available data on the persistence and transformation of this compound in key environmental compartments, including water and soil, to provide a detailed resource for researchers, scientists, and regulatory professionals.
Physicochemical Properties
The environmental behavior of a chemical is heavily influenced by its intrinsic physical and chemical properties. This compound is a white crystalline powder with very low water solubility and negligible vapor pressure, suggesting it is not prone to volatilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H35N3Sn | [2] |
| Molecular Weight | 436.2 g/mol | [2] |
| Appearance | White powder | [2] |
| Vapor Pressure | 2 x 10⁻⁸ mPa (at 20°C) | [2] |
| Water Solubility | <0.25 mg/L | [3] |
| Log P (octanol/water) | ≥ 6.1 (at pH 7, 20°C) |[2] |
Environmental Fate and Degradation
The degradation of this compound in the environment proceeds through both abiotic and biotic pathways, leading to a series of transformation products.
Abiotic Degradation
3.1.1 Hydrolysis Hydrolysis is the primary and most rapid degradation pathway for this compound in aqueous environments. The bond between the tin atom and the triazole ring is unstable in water, leading to a rapid breakdown. Studies show that this compound hydrolyzes completely within minutes across a range of environmentally relevant pH values.[2] The primary products of this reaction are cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[2]
Table 2: Hydrolytic Degradation of this compound in Water (20°C)
| pH | DT90 (Time for 90% degradation) | Reference |
|---|---|---|
| 4 | ≤ 10 minutes | [2] |
| 7 | ≤ 10 minutes | [2] |
| 9 | ≤ 10 minutes |[2] |
3.1.2 Photolysis While cyhexatin, the main hydrolysis product, is known to be degraded by ultraviolet (UV) light, specific quantitative data such as quantum yields for the direct photolysis of this compound in water or on soil surfaces are not well-documented in the reviewed literature.[4][5]
Biotic Degradation in Soil
3.2.1 Aerobic Soil Metabolism In soil, the degradation of this compound's organotin moiety is significantly slower than its initial hydrolysis. Following the rapid formation of cyhexatin, further degradation occurs through microbial action.[3] Field experiments show that the 1,2,4-triazole component is quickly eliminated, typically becoming undetectable within 14 days.[3] The remaining organotin compounds degrade more slowly. There is a notable difference between persistence observed in the field versus in controlled laboratory settings, with laboratory studies showing significantly longer half-lives.[3]
Table 3: Persistence of this compound and its Organotin Metabolites in Soil
| Study Condition | Half-life (DT50) | Comments | Reference |
|---|---|---|---|
| Field Studies | 50 - 90 days | Represents the sum of organotin residues (this compound, Cyhexatin, etc.). | [3] |
| Laboratory Studies | ~200 - 250 days | For this compound and Cyhexatin. | [3] |
| Laboratory Studies | ~1 year | For the sum of all major organotin metabolites. |[3] |
3.2.2 Degradation Pathway The degradation of this compound is a stepwise process. The initial and most rapid step is the hydrolytic cleavage of the 1,2,4-triazole group to form cyhexatin. Subsequently, cyhexatin undergoes a gradual loss of its cyclohexyl rings, forming dicyclohexyl tin oxide (DCTO) and eventually monocyclohexyl stannoic acid (MCTA) and inorganic tin.[3]
Environmental Mobility
Adsorption, Desorption, and Leaching
This compound's very low water solubility and high octanol-water partition coefficient suggest a strong tendency to adsorb to soil and sediment particles.[2][3][6] Leaching studies conducted on multiple soil types found that neither this compound nor its primary organotin metabolites (cyhexatin and DCTO) were detectable in percolated water, indicating minimal vertical movement and a low risk of leaching to groundwater.[3] However, some research suggests this compound may have greater mobility than its metabolite cyhexatin, which is considered practically immobile.[7][8] This potential for mobility could increase the environmental risk before the parent compound fully degrades to the less mobile cyhexatin.[8]
Experimental Methodologies
Residue Analysis
Historically, two main gas chromatography (GC) methods were used for residue analysis.[3]
-
Triazole Method: This method detects the 1,2,4-triazole moiety using a thermionic N-detector (AFID). It cannot distinguish between the parent this compound and free 1,2,4-triazole.[3]
-
Organotin Method: This is the more common approach for determining the persistent residues. It measures the sum of this compound and its organotin metabolites. The process involves extraction with an acidified solvent, derivatization (typically methylation or ethylation) to create volatile compounds, cleanup on a column (e.g., Florisil), and final determination by GC with a flame photometric detector (FPD) specific for tin.[3][9][10]
More recent methods utilize Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which allows for the direct quantification of both this compound and cyhexatin without derivatization.[11]
Hydrolysis Study Protocol (OECD 111 Guideline)
The rapid hydrolysis of this compound was determined using a standardized protocol.[2]
-
Test Substance: Both [triazole-3,5-¹⁴C]this compound and [cyclohexyl-UL-¹⁴C]this compound were used to trace the different parts of the molecule.
-
Test System: Sterile 0.01 M buffer solutions at pH 4, 7, and 9, as well as drinking water.
-
Concentration: Approximately 30 µg/L.
-
Incubation: Solutions were incubated in the dark at a constant temperature (e.g., 20°C) under sterile conditions.
-
Sampling: Aliquots were taken at specified time intervals (e.g., 10, 30, and 60 minutes) and analyzed to determine the concentration of the parent compound and the formation of degradation products.[2]
Aerobic Soil Metabolism Study Protocol (Based on OECD 307)
These studies are designed to determine the rate and pathway of degradation in soil under aerobic conditions.[12][13]
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate a mass balance and identify non-extractable residues and metabolite formation.
-
Soil: A range of representative soil types are used, characterized by their pH, organic carbon content, texture, and microbial biomass.[12]
-
Application: The test substance is applied to soil samples at a rate corresponding to the maximum recommended agricultural application rate.
-
Incubation: The treated soil is maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation flasks to ensure aerobic conditions. Traps for CO₂ and volatile organic compounds are used to quantify mineralization and volatilization.
-
Sampling and Analysis: Soil samples are taken at various intervals over a period of up to 120 days or longer.[12] Samples are extracted and analyzed using methods like HPLC and TLC to separate and identify the parent compound and its metabolites. The rate of degradation (DT50) is calculated using appropriate kinetic models.[14]
Summary and Conclusion
The environmental fate of this compound is dominated by its rapid and complete hydrolysis to cyhexatin and 1,2,4-triazole. This initial transformation is the most critical step in its environmental degradation pathway. While the resulting 1,2,4-triazole moiety degrades quickly in soil, the organotin metabolites, starting with cyhexatin, are moderately persistent, with half-lives ranging from approximately two months in the field to a year or more in laboratory settings. Due to strong sorption to soil organic matter, this compound and its organotin degradants exhibit low mobility, posing a limited risk of groundwater contamination through leaching. The primary environmental exposure concern stems from the persistence and potential toxicity of the organotin metabolites in the upper soil layers.
References
- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. researchgate.net [researchgate.net]
Toxicological Profile of Azocyclotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin, an organotin compound, has been utilized as a contact acaricide, effective against phytophagous mites.[1] Its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development due to its specific mechanism of action and potential for human and environmental exposure. This technical guide provides a comprehensive overview of the toxicological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Chemically, this compound is tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[1] A critical aspect of its behavior in biological and environmental systems is its rapid hydrolysis to cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the toxicological effects of this compound are largely attributable to its hydrolysis product, cyhexatin, and the two compounds are often evaluated together.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin | [1] |
| CAS Number | 41083-11-8 | [1] |
| Molecular Formula | C20H35N3Sn | [1] |
| Molecular Weight | 436.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | Decomposes before melting | [1] |
| Vapor Pressure | 2 x 10-8 mPa at 20°C | [1] |
| Hydrolysis | DT90 ≤ 10 minutes (pH 4, 7, or 9) | [1] |
| Solubility in Water | < 0.25 mg/L | [4] |
Mechanism of Action: Inhibition of Oxidative Phosphorylation
The primary mode of action for this compound and its metabolite, cyhexatin, is the inhibition of mitochondrial ATP synthase, a key enzyme complex in the process of oxidative phosphorylation.[5][6] This disruption of ATP synthesis leads to cellular energy deprivation and, ultimately, cell death. Organotin compounds, including this compound, are thought to interact with the F1Fo ATP synthase complex, specifically with the ion channel of subunit-a, thereby blocking the translocation of protons necessary for ATP production.[6][7]
Toxicokinetics and Metabolism
Upon administration, this compound is rapidly hydrolyzed, primarily to cyhexatin and 1,2,4-triazole.[1][2] This hydrolysis occurs quickly in aqueous environments, including within biological systems.[1] Due to this rapid conversion, the analysis of residues and the assessment of toxicity often focus on cyhexatin.[1]
Studies in rats have shown that after oral administration, a significant portion of this compound and its metabolites are excreted in the feces, with a smaller amount in the urine.[3] The distribution of the compound and its metabolites is extensive, with the highest concentrations found in the liver and kidneys.[3]
Toxicological Data
The toxicological data for this compound is often presented in conjunction with cyhexatin due to its rapid hydrolysis.
Acute Toxicity
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 209 mg/kg bw | [8] |
| LD50 | Rat (female) | Oral | 363 mg/kg bw | [8] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [3] |
| LC50 | Rat | Inhalation | ~0.02 mg/L (4h) | [9] |
This compound is classified as toxic if swallowed and fatal if inhaled.[8] It is a strong skin and eye irritant.[8][9]
Sub-chronic and Chronic Toxicity & Carcinogenicity
Long-term studies in rodents have been conducted to evaluate the chronic toxicity and carcinogenic potential of this compound.
| Study Duration | Species | NOAEL | Key Effects at Higher Doses | Reference |
| 90-day | Rat | 15 ppm (equal to 1.24 mg/kg bw/day) | Decreased body-weight gain | [3] |
| 2-year | Rat | 5 ppm (equal to 0.26 mg/kg bw/day) | Low body weight | [3] |
| 2-year | Mouse | 15 ppm (equal to 2.12 mg/kg bw/day) | Depressed body-weight gain in males | [3] |
There is no indication that this compound is carcinogenic to humans.[8]
Genotoxicity
This compound has been tested in a range of in vitro and in vivo genotoxicity assays. The results of these studies have been consistently negative, indicating that this compound is unlikely to be genotoxic.[3]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are crucial for assessing the potential risks to reproduction and offspring.
| Study Type | Species | NOAEL | Key Effects at Higher Doses | Reference |
| Developmental | Rabbit | 1.5 mg/kg bw/day (for cyhexatin) | Embryotoxicity | [9] |
The 2005 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–0.003 mg/kg bw for cyhexatin and this compound and a group Acute Reference Dose (ARfD) of 0.02 mg/kg bw for women of childbearing age.[1]
Experimental Protocols
The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423)
This study aims to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
-
Test System: Typically, young adult rats of a standard laboratory strain are used.
-
Procedure: A single dose of this compound is administered by gavage to fasted animals. A stepwise procedure is used where the results from a small number of animals are used to determine the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A gross necropsy is performed on all animals at the end of the study.
Dermal Irritation (OECD 404)
This test evaluates the potential of a substance to cause irritation to the skin.
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure: A small amount of the test substance is applied to a shaved area of the skin and covered with a gauze patch for a defined period (e.g., 4 hours).
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
Chronic Toxicity and Carcinogenicity (OECD 452/451)
These long-term studies assess the potential for a substance to cause adverse effects, including cancer, after repeated exposure over a significant portion of the animal's lifespan.
-
Test System: Rodents (rats or mice) are commonly used.
-
Procedure: The test substance is administered daily in the diet at three or more dose levels to groups of animals for a period of 12-24 months. A control group receives the diet without the test substance.
-
Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, all animals undergo a full necropsy, and a wide range of tissues are examined microscopically.
In Vivo Genotoxicity: Micronucleus Test (OECD 474)
This assay is used to detect the potential of a substance to induce chromosomal damage.
-
Test System: Typically, mice or rats are used.
-
Procedure: The test substance is administered to the animals, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Developmental Toxicity (OECD 414)
This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test System: Pregnant rats or rabbits are the preferred species.
-
Procedure: The test substance is administered daily to pregnant females during the period of major organogenesis.
-
Observations: The dams are monitored for clinical signs, body weight, and food consumption. Just prior to term, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. The fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Environmental Fate and Ecotoxicology
This compound has a low aqueous solubility and is not expected to be mobile in soil.[5][10] It is not considered to be persistent in soil but may be more persistent in aquatic systems under certain conditions.[5] Due to its rapid hydrolysis to cyhexatin, the environmental fate of cyhexatin is also of primary concern. This compound is highly toxic to aquatic organisms, including fish and invertebrates.[5]
Conclusion
The toxicological profile of this compound is characterized by its rapid hydrolysis to cyhexatin, which is the primary driver of its toxicity. The main mechanism of action is the inhibition of mitochondrial ATP synthase, leading to disruption of cellular energy metabolism. This compound exhibits moderate to high acute toxicity via the oral and inhalation routes and is a severe skin and eye irritant. Long-term studies have established NOAELs for chronic toxicity, and it is not considered to be carcinogenic or genotoxic. Developmental toxicity studies have identified embryotoxic effects at high doses. The established ADI and ARfD provide guidance for risk assessment related to human exposure. This in-depth guide, with its compilation of quantitative data, overview of experimental methodologies, and illustration of the mechanism of action, serves as a valuable resource for researchers and professionals working with this compound.
References
- 1. fao.org [fao.org]
- 2. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Invisible Threat: A Technical Guide to the Bioaccumulation Potential of Azocyclotin in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction and Background
Azocyclotin is an organotin pesticide that has been used to control mites on a variety of agricultural crops. Its environmental fate is of significant concern due to the persistence and toxicity of its degradation products. In aqueous environments, this compound rapidly hydrolyzes into cyhexatin (B141804) and 1,2,4-triazole[1]. Cyhexatin, a more stable organotin compound, is the primary entity of ecotoxicological relevance when considering the long-term impacts and bioaccumulation potential of this compound applications[2]. Organotin compounds are known for their high toxicity and potential to accumulate in living organisms, making a thorough understanding of their bioaccumulation essential for environmental risk assessment[3].
Metabolism of this compound
The metabolism of this compound is a critical factor in understanding its bioaccumulation potential. The primary metabolic pathway involves the cleavage of the triazole group, yielding cyhexatin.
-
In Water: this compound undergoes rapid hydrolysis, with a half-life of less than 10 minutes under various pH conditions, to form cyhexatin and 1,2,4-triazole[1].
-
In Soil: The triazole component of this compound is eliminated relatively quickly, while the organotin residues, primarily as cyhexatin, are more persistent[4].
-
In Organisms: Following exposure, this compound that is not rapidly hydrolyzed can be metabolized. The primary metabolite found in animal tissues is cyhexatin[5].
This rapid conversion to the more persistent cyhexatin means that any assessment of this compound's bioaccumulation potential must focus on the fate and effects of cyhexatin.
Quantitative Bioaccumulation Data
A comprehensive search of scientific literature and environmental toxicology databases did not yield specific, publicly available quantitative data for the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), or Biomagnification Factor (BMF) for this compound or its primary metabolite, cyhexatin. One study reported calculated BCF values of 38 and 64 for a test material in a flow-through fish test; however, the identity of the substance was not disclosed, preventing its definitive attribution to this compound or cyhexatin[6]. The lack of specific data highlights a critical knowledge gap in the environmental risk assessment of this pesticide.
Table 1: Bioaccumulation and Biomagnification Factors for this compound and Cyhexatin
| Factor | Organism | Tissue | Value | Test Duration | Exposure Route | Reference |
| BCF | Data not available | |||||
| BAF | Data not available | |||||
| BMF | Data not available |
Note: Extensive literature searches did not yield specific, quantifiable BCF, BAF, or BMF values for this compound or cyhexatin. The table structure is provided as a template for future data.
Toxicological Impact and Affected Signaling Pathways
The toxicity of this compound is primarily attributed to its metabolite, cyhexatin, which acts as a potent disruptor of several key biological signaling pathways.
Inhibition of Mitochondrial ATP Synthase
The primary mechanism of toxicity for organotin compounds, including cyhexatin, is the inhibition of mitochondrial F1Fo ATP synthase, a critical enzyme complex for cellular energy production[2][3]. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately cell death. The proposed mechanism involves the interaction of the organotin compound with the ion channel of the F0 subunit of the ATP synthase complex[7][8].
Endocrine Disruption
Recent studies have demonstrated that cyhexatin is a potent endocrine-disrupting chemical, interfering with both thyroid hormone and steroid biosynthesis signaling pathways[9][10][11].
Exposure to cyhexatin has been shown to alter the levels of thyroid hormones, which are critical for development and metabolism[9][12][13]. The disruption of this pathway can lead to significant developmental abnormalities.
References
- 1. fao.org [fao.org]
- 2. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyhexatin causes developmental toxic effects by disrupting endocrine system and inducing behavioral inhibition, apoptosis and DNA hypomethylation in zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
Azocyclotin's mode of action as a contact acaricide
An In-Depth Technical Guide to the Acaricidal Mode of Action of Azocyclotin
Abstract
This compound is an organotin compound that has been utilized as a contact acaricide for the control of phytophagous mites.[1] Its efficacy stems from a highly specific and potent mode of action targeting cellular respiration. This document provides a detailed examination of the biochemical and physiological mechanisms underlying this compound's toxicity to mites. We will explore its chemical properties, its metabolic activation, the molecular target within the mite, and the resulting physiological cascade that leads to mortality. Furthermore, this guide presents quantitative efficacy data and detailed experimental protocols for researchers investigating acaricidal compounds.
Chemical Properties and Metabolic Activation
This compound, with the chemical name tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin, is a member of the organotin class of pesticides.[1] A critical characteristic of this compound is its rapid hydrolysis in the presence of water. The compound quickly breaks down into two primary metabolites: cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1] Studies have shown this hydrolysis to be extremely fast, with a half-life of less than 10 minutes across various pH levels.[1]
This rapid conversion is of paramount importance, as evidence suggests that cyhexatin is the principal active toxicant responsible for the acaricidal effects.[2][3] Therefore, the mode of action described herein is primarily that of cyhexatin, the active metabolite of this compound.
Caption: Hydrolysis of this compound into its primary metabolites.
The Molecular Target: Mitochondrial ATP Synthase
The ultimate target of this compound's active metabolite, cyhexatin, is the mitochondrial F1Fo ATP synthase (also known as Complex V).[2][4] This enzyme is a fundamental component of cellular metabolism, responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[5]
Mitochondrial ATP synthase is a multi-subunit molecular motor composed of two main domains:[5]
-
F1 Domain: A water-soluble peripheral domain that extends into the mitochondrial matrix. It contains the catalytic sites where ADP and inorganic phosphate (B84403) (Pi) are combined to form ATP.
-
Fo Domain: A water-insoluble domain embedded in the inner mitochondrial membrane. It functions as a proton channel, allowing protons (H+) that have been pumped into the intermembrane space by the electron transport chain (ETC) to flow back into the matrix.
The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, catalyzing the synthesis of ATP. This entire process is known as oxidative phosphorylation.[4]
Caption: Overview of mitochondrial oxidative phosphorylation.
Core Mechanism of Action
The toxicity of this compound is a direct result of the disruption of ATP synthesis by its metabolite, cyhexatin. Organotin compounds are known to be potent inhibitors of F1Fo ATP synthase.[4][6]
The mechanism proceeds as follows:
-
Inhibition of the Fo Subunit: Cyhexatin, being lipophilic, accumulates in the mitochondrial inner membrane.[7] It then binds to the Fo subunit of the ATP synthase complex. This binding action physically obstructs the proton channel.[7][8]
-
Disruption of Proton Flow: By blocking the channel, cyhexatin prevents the flow of protons from the intermembrane space back into the mitochondrial matrix. This dissipates the proton motive force that is essential for driving the enzyme's rotation.[7]
-
Cessation of ATP Synthesis: Without the rotational energy provided by the proton flow, the catalytic F1 subunit cannot undergo the necessary conformational changes to synthesize ATP from ADP and Pi.[4]
-
Energy Depletion and Death: The inhibition of ATP production leads to a rapid depletion of cellular energy reserves. This systemic energy crisis results in physiological paralysis and, ultimately, the death of the mite.
References
- 1. aensiweb.com [aensiweb.com]
- 2. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]
- 3. Cyhexatin and fenbutatin-oxide resistance in Pacific spider mite (Acari: Tetranychidae): stability and mode of inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 6. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
History and development of Azocyclotin as a pesticide
An In-depth Technical Guide to the History and Development of Azocyclotin
Introduction and Historical Context
The development of organotin compounds for agricultural use marked a significant advancement in crop protection. The field of organotin chemistry began as early as 1849, with industrial applications emerging around the 1950s for uses including PVC stabilizers, biocides, and agrochemicals.[1] Within this class, this compound (trade name Peropal, code BUE 1452) was introduced in 1978 by Bayer AG as a non-systemic, contact acaricide.[2][3] It proved effective against a wide range of phytophagous mites, particularly spider mites, on crops such as fruits, vines, vegetables, and ornamentals.[2][4][5] this compound offered a long residual activity and was valuable for controlling mite strains that had developed resistance to other chemical classes.[4][6]
This compound is chemically identified as tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[7] It belongs to the organotin miticide chemical class.[8] Due to toxicological and environmental concerns, its use has been restricted in many regions, and it is no longer registered for use in the United States or approved under Regulation (EC) No 1107/2009 in the EU.[9][10]
Chemical and Physical Properties
This compound is a colorless crystalline powder.[2][11][12] Its chemical and physical characteristics are critical to its application, environmental fate, and analytical detection.
| Property | Value | Reference |
| IUPAC Name | tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin | [7][13] |
| CAS Number | 41083-11-8 | [3][7][9] |
| Molecular Formula | C₂₀H₃₅N₃Sn | [7][9][12] |
| Molecular Weight | 436.2 g/mol | [7][9] |
| Appearance | White powder / Colorless crystals | [7][11][12] |
| Melting Point | Decomposes before melting (approx. 210-218.8°C) | [4][7][11] |
| Vapor Pressure | 2 x 10⁻⁸ mPa at 20°C | [7] |
| Water Solubility | <0.25 mg/L (very sparingly soluble) | [4] |
| Relative Density | 1.335 g/cm³ | [7] |
| Hydrolysis (DT₉₀) | ≤ 10 minutes at pH 4, 7, or 9 | [7] |
Synthesis and Formulation
Synthesis
The commercial production of this compound involves a multi-step chemical synthesis.[2][14] The process generally begins with the reaction of tin tetrachloride with a cyclohexylating agent, such as chlorocyclohexane, to form a tricyclohexyltin intermediate.[2][14] This intermediate is then reacted with 1,2,4-triazole (B32235) to yield the final this compound product.[2][14]
Formulation
This compound was primarily marketed as a wettable powder (WP), typically at concentrations of 25% or 50%.[4][5][6] This formulation allows for easy dispersion in water to create a suspension for foliar spray application.[6] Formulations were also available as a 20% Suspension Concentrate (SC).[15]
Mode of Action
This compound is a potent inhibitor of mitochondrial ATP synthase.[2][8] Its mode of action involves the disruption of oxidative phosphorylation, a critical metabolic process for energy production in cells.[3][6][10] By inhibiting the formation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, this compound causes a rapid depletion of energy in the target mite, leading to paralysis and death.[6] This contact-action mechanism is effective against all motile stages of mites, including larvae, nymphs, and adults.[4][6] The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 12B.[2][8]
Metabolism and Environmental Fate
The fate of this compound in the environment is largely dictated by its rapid hydrolysis.[7][16]
Degradation Pathway
In the presence of water, this compound hydrolyzes very quickly (DT₉₀ ≤ 10 minutes), breaking the bond between the tin atom and the triazole ring.[7] This yields two primary products: tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole.[7] Cyhexatin, also an acaricide, is the major residue found on crops following this compound application.[7] It undergoes further, slower degradation, with the stepwise loss of cyclohexyl rings to form dicyclohexyltin oxide (DCTO) and monocyclohexyltin oxide (MCTA).[7][9][12]
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 3. Insecticide Pesticide & Acaricide this compound 25% Wp [rayfull.net]
- 4. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 5. This compound 25% WP Insecticide - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 6. pomais.com [pomais.com]
- 7. fao.org [fao.org]
- 8. irac-online.org [irac-online.org]
- 9. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Insecticide|Insecticide - this compound 25 WP|Chemknock [chemknock.com]
- 11. Cas 41083-11-8,this compound | lookchem [lookchem.com]
- 12. echemi.com [echemi.com]
- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 14. CN104418880A - Formula and preparation process of novel this compound - Google Patents [patents.google.com]
- 15. This compound 20% SC [aokunagro.com]
- 16. What happens to pesticides released in the environment? [npic.orst.edu]
Azocyclotin's Disruption of ATP Formation in Mites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azocyclotin is a potent organotin acaricide that exerts its toxic effect on mites by directly targeting and inhibiting the process of cellular energy production. This technical guide provides an in-depth analysis of the core mechanism of action: the disruption of adenosine (B11128) triphosphate (ATP) formation through the inhibition of mitochondrial F1Fo-ATP synthase. This document outlines the biochemical pathways affected, presents available quantitative data, details relevant experimental protocols for studying this mechanism, and provides visual representations of the key processes. The information herein is intended to support further research, aid in the development of novel acaricides, and inform resistance management strategies.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mode of action of this compound is the inhibition of oxidative phosphorylation in mite mitochondria.[1] Specifically, it functions as a direct inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme complex of the electron transport chain.
The F1Fo-ATP synthase is a multi-subunit molecular motor responsible for synthesizing the vast majority of cellular ATP. It utilizes the proton motive force, generated by the electron transport chain, to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. This compound, as an organotin compound, is believed to interfere with the proton translocation through the Fo subunit of the ATP synthase, effectively stalling this molecular motor and halting ATP production. This leads to a rapid depletion of cellular energy, resulting in paralysis and eventual death of the mite.[1]
Target Site: The F0 Proton Channel
Evidence strongly suggests that the binding site for organotin compounds like this compound is within the membrane-spanning Fo portion of the ATP synthase. This is supported by studies on other organotins which indicate interaction with the ion channel of the Fo subunit. Further compelling evidence comes from the characterization of resistance mechanisms in the two-spotted spider mite, Tetranychus urticae. A specific point mutation, V89A, in the gene encoding subunit c of the ATP synthase has been identified in strains resistant to fenbutatin oxide, another organotin acaricide. This mutation is located within the transmembrane region of the c-subunit ring, which forms the core of the Fo rotor. The presence of this mutation suggests that it alters the binding site for organotin compounds, thereby reducing their inhibitory effect.
Quantitative Data
| Compound | Organism/System | Parameter | Value | Reference |
| Tributyltin Chloride | Ilyobacter tartaricus / Escherichia coli ATP synthase | Ki | 200 nM | |
| Fenbutatin oxide | Tetranychus urticae (resistant strain with V89A mutation) | Resistance Factor | >1,500-fold |
Note: The resistance factor for fenbutatin oxide indicates a significantly reduced sensitivity in mites with the target-site mutation, indirectly highlighting the potency of the compound against the susceptible wild-type enzyme.
Experimental Protocols
The following protocols provide a framework for the investigation of this compound's effect on mite ATP synthase. These are adapted from established methodologies for studying mitochondrial function and ATP synthase activity in other organisms and can be optimized for spider mites.
Protocol 1: Isolation of Mitochondria from Tetranychus urticae
Objective: To obtain a fraction of functional mitochondria from spider mites for subsequent enzymatic assays.
Materials:
-
Adult Tetranychus urticae mites
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Dounce homogenizer
-
Centrifuge (refrigerated)
-
Bradford protein assay kit
Procedure:
-
Collect a sufficient quantity of adult mites (e.g., 1-2 grams).
-
Wash the mites with distilled water and blot dry.
-
Homogenize the mites in ice-cold MIB using a Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford protein assay.
-
Store the isolated mitochondria on ice and use for enzymatic assays on the same day.
Protocol 2: Measurement of ATP Synthase (ATPase) Activity
Objective: To measure the rate of ATP hydrolysis by the F1Fo-ATP synthase in isolated mite mitochondria and assess the inhibitory effect of this compound. Note: This assay measures the reverse reaction of ATP synthesis, which is a common method to assess ATP synthase activity.
Materials:
-
Isolated mite mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM ATP
-
Malachite green reagent for phosphate (B84403) detection
-
This compound stock solution (in a suitable solvent like DMSO)
-
Oligomycin (a known ATP synthase inhibitor, for control)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer.
-
Add a known amount of mitochondrial protein to each well of a microplate.
-
To test for inhibition, add varying concentrations of this compound to the wells. Include a solvent control (DMSO) and a positive control with oligomycin.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength appropriate for the malachite green assay (typically around 620-660 nm).
-
The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control and determine the IC50 value.
Visualizations
Signaling Pathway: Disruption of Oxidative Phosphorylation```dot
Caption: The toxicological pathway of this compound in mites.
Conclusion
This compound's efficacy as an acaricide is rooted in its specific disruption of a fundamental biological process: mitochondrial ATP synthesis. By inhibiting the F1Fo-ATP synthase, it induces a catastrophic energy crisis within the mite, leading to its rapid incapacitation and death. Understanding this detailed mechanism, including the likely binding site on the Fo subunit, is crucial for the development of new, effective acaricides and for managing the emergence of resistance. The experimental protocols outlined in this guide provide a basis for further quantitative analysis of this compound and other potential ATP synthase inhibitors. Future research should focus on obtaining precise IC50 values for this compound on mite ATP synthase and further elucidating the molecular interactions at the binding site.
References
Key Impurities in Technical Grade Azocyclotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key impurities associated with technical grade Azocyclotin, an organotin acaricide. The document details impurities arising from both the manufacturing process and subsequent degradation, outlines analytical methodologies for their detection, and presents visual representations of the relevant chemical pathways.
Introduction to this compound and its Impurity Profile
This compound (1-(tricyclohexylstannyl)-1H-1,2,4-triazole) is a contact acaricide used to control phytophagous mites. The purity of technical grade this compound is a critical parameter, as impurities can impact its efficacy, toxicity, and environmental fate. Historical data from regulatory bodies such as the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) indicates that technical this compound has a minimum purity of 90%, implying that up to 10% of the material can be comprised of impurities.[1] These impurities can be broadly categorized into two main classes:
-
Synthesis-Related Impurities: Byproducts and unreacted starting materials from the manufacturing process.
-
Degradation Products: Compounds formed by the chemical breakdown of this compound over time or under specific environmental conditions.
Due to its inherent instability, particularly its rapid hydrolysis, the most significant and commonly reported impurities in the context of residue analysis are its degradation products.
Core Impurities in Technical Grade this compound
Table 1: Summary of Key Impurities in Technical Grade this compound
| Impurity Name | Chemical Formula | Type | Typical Origin | Quantitative Data |
| Cyhexatin (Tricyclohexyltin hydroxide) | (C₆H₁₁)₃SnOH | Degradation | Rapid hydrolysis of this compound.[2] | Major degradation product. |
| 1,2,4-Triazole | C₂H₃N₃ | Degradation | Cleavage from the tin atom during hydrolysis.[2] | A primary product of hydrolysis. |
| Dicyclohexyltin Oxide (DCTO) | (C₆H₁₁)₂SnO | Degradation | Further degradation of Cyhexatin. | Identified as a metabolite. |
| Monocyclohexyl Stannoic Acid (MCTA) | C₆H₁₁SnO₂H | Degradation | Further degradation of DCTO. | Identified as a metabolite. |
| Tetracyclohexyltin (B73449) | (C₆H₁₁)₄Sn | Synthesis | Byproduct of the Grignard reaction during synthesis of the tricyclohexyltin precursor. | Data not publicly available. |
| Di(cyclohexyl)tin dichloride | (C₆H₁₁)₂SnCl₂ | Synthesis | Byproduct of the Grignard reaction during synthesis of the tricyclohexyltin precursor. | Data not publicly available. |
Formation and Degradation Pathways
The chemical pathways leading to the formation of both synthesis and degradation-related impurities are crucial for understanding the overall impurity profile of technical grade this compound.
This compound Synthesis and Impurity Formation
The synthesis of this compound typically involves the reaction of a tricyclohexyltin precursor with 1,2,4-triazole. The tricyclohexyltin precursor itself is often synthesized via a Grignard reaction between a cyclohexylmagnesium halide and a tin tetrahalide. This process can lead to the formation of byproducts such as tetracyclohexyltin and di(cyclohexyl)tin dichloride due to over- or under-alkylation of the tin atom.
This compound Degradation Pathway
This compound is highly susceptible to hydrolysis, which is the primary degradation pathway. In the presence of water, it rapidly breaks down into Cyhexatin and 1,2,4-triazole. Cyhexatin can then undergo further degradation to dicyclohexyltin oxide (DCTO) and subsequently to monocyclohexyl stannoic acid (MCTA).
Experimental Protocols for Impurity Analysis
The analysis of this compound and its impurities requires methods that can distinguish between the parent compound and its various related substances. Due to the rapid hydrolysis of this compound to Cyhexatin, many analytical methods are designed to determine the total organotin residue.
Organotin Residue Analysis by GC-FPD
This method is a common approach for the determination of this compound and its organotin metabolites (Cyhexatin and DCTO).
Objective: To quantify the total organotin residue in a sample.
Principle: The organotin compounds are extracted from the sample matrix, derivatized to more volatile forms (e.g., methylation or ethylation), and then analyzed by gas chromatography with a flame photometric detector (GC-FPD) equipped with a filter specific for tin.
Methodology:
-
Extraction:
-
Homogenize the sample (e.g., plant material, soil) with an extraction solvent such as acetone (B3395972) or isopropanol, often acidified with acetic or hydrobromic acid.
-
Partition the extract with a non-polar solvent like n-hexane to isolate the organotin compounds.
-
For high-fat matrices, an alkaline saponification step may be necessary to remove lipids.
-
-
Derivatization:
-
The hexane (B92381) extract is concentrated.
-
A Grignard reagent, such as methylmagnesium chloride or ethylmagnesium bromide, is added to the extract to convert the organotin hydroxides and oxides into their corresponding methylated or ethylated derivatives. This step is crucial as it makes the analytes volatile enough for GC analysis.
-
-
Cleanup:
-
The derivatized extract is cleaned up using solid-phase extraction (SPE) with a sorbent like Florisil or synthetic magnesium silicate (B1173343) to remove interfering matrix components.
-
-
GC-FPD Analysis:
-
Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) and a tin-specific filter (approx. 394 nm or 610 nm).
-
Column: A non-polar or semi-polar capillary column suitable for organometallic compound separation.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient is used to separate the derivatized organotin compounds.
-
Quantification: The concentration is determined by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.
-
Analysis by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a more modern and highly sensitive method for the simultaneous determination of this compound and Cyhexatin without the need for derivatization.
Objective: To individually quantify this compound and Cyhexatin in a sample.
Principle: The analytes are extracted from the sample, separated by UHPLC based on their polarity, and then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Methodology:
-
Extraction:
-
Homogenize the sample with a solvent like acetonitrile (B52724).
-
A cleanup step, for example, using a Florisil SPE cartridge, is often employed to reduce matrix effects.
-
-
UHPLC-MS/MS Analysis:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
MS/MS Detection: The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions for this compound and Cyhexatin are monitored for high selectivity and sensitivity.
-
Quantification: Concentrations are determined using matrix-matched calibration curves to compensate for any matrix-induced signal suppression or enhancement.
-
Conclusion
The key impurities in technical grade this compound are a combination of synthesis-related byproducts and degradation products. Due to the rapid hydrolysis of the active ingredient, its degradation products, particularly Cyhexatin and 1,2,4-triazole, are the most significant and frequently analyzed impurities. A thorough understanding of these impurities and the application of robust analytical methods, such as GC-FPD and UHPLC-MS/MS, are essential for the quality control of technical this compound and for ensuring the safety and efficacy of its formulations. Researchers and professionals in drug development and pesticide analysis should consider both the potential for manufacturing impurities and the certainty of degradation when evaluating this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Azocyclotin Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin is an organotin acaricide used to control spider mites on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. A key analytical challenge is that this compound rapidly hydrolyzes to its primary metabolite, cyhexatin (B141804), in the presence of water.[1] Consequently, residue analysis typically targets both this compound and cyhexatin, with the combined residue often expressed as cyhexatin.[2]
These application notes provide detailed protocols for the determination of this compound and cyhexatin residues in various matrices using both traditional and modern analytical techniques, including Gas Chromatography with Flame Photometric Detection (GC-FPD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis, cleaving the triazole group to form cyhexatin. This transformation is a critical consideration for residue analysis, as methods must account for the presence of both compounds.
Caption: Proposed metabolic pathway of this compound to cyhexatin.
Analytical Methods and Protocols
Two primary analytical approaches are detailed: a classic GC-FPD method requiring derivatization and a modern UHPLC-MS/MS method that allows for direct analysis.
Method 1: GC-FPD Analysis of this compound and Cyhexatin Residues
This method is suitable for the determination of total this compound and cyhexatin residues. It involves the ethylation of the organotin compounds to make them volatile for GC analysis. The Flame Photometric Detector (FPD) is equipped with a tin-specific filter (610 nm).[3][4]
Experimental Workflow (GC-FPD)
Caption: Workflow for GC-FPD analysis of this compound/cyhexatin residues.
Detailed Protocol (GC-FPD):
1. Sample Extraction (Fruits and Vegetables) [3] a. To a 20.0 g homogenized sample, add approximately 0.5 g of sodium L-ascorbate. b. Add 100 mL of acetone/acetic acid (99:1, v/v) and homogenize. c. Filter the mixture by suction. Re-extract the residue with 50 mL of the acetone/acetic acid mixture, homogenize, and filter again. d. Combine the filtrates and adjust the final volume to 200 mL with acetone. e. Take a 40 mL aliquot of the extract, add 200 mL of 10% sodium chloride solution, and perform liquid-liquid extraction twice with 100 mL and 50 mL of n-hexane. f. Combine the n-hexane extracts, dry with anhydrous sodium sulfate (B86663), and concentrate to near dryness at <40°C. g. Dissolve the residue in n-hexane to a final volume of 2 mL.
2. Ethylation (Derivatization) [3][4] a. To a 1 mL aliquot of the hexane (B92381) extract, add 1 mL of 3 mol/L ethylmagnesium bromide-diethyl ether solution. b. Let the mixture stand for 20 minutes at room temperature. c. Cautiously and gradually add 10 mL of 0.5 mol/L sulfuric acid, followed by 10 mL of water. d. Extract the mixture twice with 10 mL and 5 mL of n-hexane. e. Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to approximately 1 mL at <40°C.
3. Clean-up [3] a. Condition a synthetic magnesium silicate cartridge (910 mg) with 10 mL of n-hexane. b. Load the concentrated extract onto the cartridge. c. Elute with 15 mL of n-hexane and collect the eluate. d. Concentrate the eluate at <40°C and reconstitute in 1 mL of n-hexane for GC-FPD analysis.
4. GC-FPD Instrumental Parameters
-
Instrument: Gas Chromatograph with Flame Photometric Detector (FPD)
-
Column: 5% Phenyl-methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 75°C, hold for 0.5 min
-
Ramp 1: 10°C/min to 140°C
-
Ramp 2: 5°C/min to 250°C, hold for 1 min
-
Ramp 3: 20°C/min to 300°C, hold for 5 min
-
-
Detector: FPD with a 610 nm filter for tin[3]
-
Carrier Gas: Helium or Hydrogen
Method 2: UHPLC-MS/MS Analysis of this compound and Cyhexatin Residues
This modern method offers high sensitivity and selectivity for the direct determination of this compound and cyhexatin without the need for derivatization. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is widely adopted for this analysis.
Experimental Workflow (UHPLC-MS/MS using QuEChERS)
Caption: QuEChERS workflow for UHPLC-MS/MS analysis of this compound.
Detailed Protocol (UHPLC-MS/MS):
1. QuEChERS Sample Preparation (AOAC 2007.01 Method) a. Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile. c. Add the contents of a QuEChERS extraction salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium acetate). d. Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes. e. Transfer an aliquot of the supernatant (e.g., 1 mL) to a dispersive SPE (dSPE) clean-up tube. For many fruits and vegetables, this tube contains 150 mg anhydrous magnesium sulfate and 50 mg primary secondary amine (PSA) sorbent. f. Vortex for 30 seconds and centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. g. The resulting supernatant is ready for UHPLC-MS/MS analysis, potentially after dilution.
2. UHPLC-MS/MS Instrumental Parameters
-
Instrument: Ultra-High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
-
Column: C18 column (e.g., 100 x 2.1 mm, <2 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 2 - 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
Key Insight on MRM Transitions: In the ESI+ source, this compound is unstable and loses its triazole group, forming an ion at m/z 369.5, which is the same as the protonated molecule of cyhexatin.[5] Therefore, this precursor ion is typically used for monitoring both analytes.
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound/Cyhexatin | 369.5 | 135.1 | 287.2 | 30 | 25 |
| This compound/Cyhexatin | 369.5 | 207.1 | 155.1 | 30 | 35 |
(Note: Optimal cone voltages and collision energies should be determined empirically for the specific instrument in use.)
Quantitative Data Summary
The performance of these analytical methods varies depending on the matrix, instrumentation, and specific protocol. The following tables summarize typical validation data reported in the literature.
Table 1: Performance of UHPLC-MS/MS Method for this compound and Cyhexatin in Fruits
| Parameter | Orange | Apple | Peach | Grape |
| Spiking Levels (µg/kg) | 2 - 200 | 2 - 200 | 2 - 200 | 2 - 200 |
| Mean Recovery (%) | 71 - 105 | 71 - 105 | 71 - 105 | 71 - 105 |
| RSD (%) | 2 - 13 | 2 - 13 | 2 - 13 | 2 - 13 |
| LOD (µg/kg) | 0.1 - 0.3 | 0.1 - 0.3 | 0.1 - 0.3 | 0.1 - 0.3 |
| LOQ (µg/kg) | 0.2 - 0.9 | 0.2 - 0.9 | 0.2 - 0.9 | 0.2 - 0.9 |
Table 2: Achievable Limits of Quantification (LOQ) using QuEChERS-based Methods [2]
| Matrix Type | LOQ (mg/kg) |
| High Water Content Commodities | 0.01 |
| High Acid Content Commodities | 0.01 |
| Dry Commodities | 0.01 |
| High Oil Content Commodities | 0.02 - 0.1 |
| Animal Muscle and Liver | 0.1 |
| Animal Fat | 0.02 |
Conclusion
The analytical methods described provide robust and reliable frameworks for the detection and quantification of this compound and its primary metabolite, cyhexatin, in diverse matrices. The UHPLC-MS/MS method coupled with QuEChERS sample preparation is recommended for high-throughput laboratories requiring high sensitivity and minimal sample preparation time. The GC-FPD method, while more laborious due to the derivatization step, remains a viable alternative. Proper method validation is crucial to ensure data accuracy and compliance with regulatory standards.
References
Application Note: UHPLC-MS/MS Protocol for the Quantification of Azocyclotin in Fruits
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of the acaricide Azocyclotin in various fruit matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive and specific, addressing the need for robust analytical procedures in food safety and residue analysis. Two effective sample preparation protocols are presented: a classic solid-phase extraction (SPE) method and a widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This document includes comprehensive experimental protocols, instrument parameters, and method validation data.
Introduction
This compound is an organotin acaricide used to control mites on a variety of fruits and other crops. Due to potential toxicological concerns, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. In analytical settings, particularly in a mass spectrometer's ion source, this compound readily converts to its primary metabolite, Cyhexatin (B141804). Therefore, analytical methods typically quantify this compound and Cyhexatin together, expressed as Cyhexatin. This protocol details a reliable UHPLC-MS/MS method for the determination of this compound residues in fruits, providing the necessary sensitivity and selectivity to meet regulatory requirements.
Experimental Protocols
Two sample preparation methods are provided to offer flexibility based on laboratory resources and desired sample throughput.
Protocol 1: Acetonitrile (B52724) Extraction with Florisil SPE Cleanup[1][2]
This protocol is based on the method described by Ma et al. (2015).
1. Sample Homogenization:
-
Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For fruits with pits, such as peaches, remove the pit before homogenization.[1]
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Homogenize the sample and solvent for 1-2 minutes using a high-speed homogenizer.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge by passing 3 mL of light petroleum followed by 3 mL of light petroleum-ethyl acetate (B1210297) (95:5, v/v) through it.
-
The collected extract is then passed through the conditioned Florisil SPE cartridge.
-
Elute the analytes with 2 mL of light petroleum-ethyl acetate (95:5, v/v).
-
Dry the eluent under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 2 mL of a methanol-water solution (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE filter into an autosampler vial for UHPLC-MS/MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This is a general QuEChERS protocol suitable for fruits with high water content.[2][3]
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for dilution and analysis. For LC-MS/MS analysis, the extract is typically diluted 10-fold with deionized water.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Note on this compound and Cyhexatin: In the positive ion ESI source, this compound loses its triazole group and is detected as the same precursor ion as protonated Cyhexatin ([M+H]⁺ at m/z 369.5).[4] Therefore, the MRM transitions for Cyhexatin are used for the quantification of the total residue.
UHPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) |
| Mobile Phase A | 5 mmol NH₄-formate in H₂O + 1% formic acid |
| Mobile Phase B | 5 mmol NH₄-formate in Methanol + 1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 8.0 | |
| 8.1 | |
| 13.0 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | Optimized for instrument |
| Gas Flow | Optimized for instrument |
| Cone Voltage | 30 V[4] |
Multiple Reaction Monitoring (MRM) Transitions for Cyhexatin
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Use |
| 369.2 | 205.0 | 71 | 23 | Quantifier |
| 369.2 | 287.0 | 71 | 17 | Qualifier 1 |
| 367.2 | 203.0 | 71 | 25 | Qualifier 2 |
| 365.1 | 283.1 | 71 | 17 | Qualifier 3 |
Note: The specific DP and CE values may require optimization for different mass spectrometer models.
Data Presentation
Method Validation Data Summary
The following tables summarize the quantitative performance of the acetonitrile extraction with Florisil SPE cleanup method as reported by Ma et al. (2015) for this compound and Cyhexatin in various fruit matrices.[1][5]
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound/Cyhexatin | 2 - 200 | > 0.99 | 0.1 - 0.3 | 0.3 - 1.0 |
Table 2: Recovery and Precision in Spiked Fruit Samples
| Fruit Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Orange | 20 | 85 - 95 | 6 - 10 | 8 - 13 |
| Apple | 20 | 88 - 98 | 6 - 10 | 8 - 13 |
| Peach | 20 | 90 - 105 | 6 - 10 | 8 - 13 |
| Grape | 20 | 71 - 85 | 6 - 10 | 8 - 13 |
Recovery studies were performed at spiking levels ranging from 2 to 200 µg/kg, with mean recoveries between 71% and 105%.[1][5]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Analyte conversion and fragmentation pathway.
References
- 1. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of Azocyclotin and Cyhexatin Residues Using Gas Chromatography with Flame Photometric Detection (GC-FPD)
Introduction
Azocyclotin and cyhexatin (B141804) are organotin pesticides widely used in agriculture as acaricides to control mites on various crops. Due to their potential toxicity and persistence in the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.
This application note details a robust and reliable method for the simultaneous determination of this compound and cyhexatin in diverse matrices using gas chromatography with a flame photometric detector (GC-FPD) equipped with a tin-specific filter. The methodology involves extraction, a derivatization step to enhance volatility, and subsequent cleanup for accurate quantification. Notably, the derivatization process, specifically ethylation, converts this compound into the same derivative as cyhexatin, allowing for their combined determination as cyhexatin.[2]
Principle of the Method
The core of this analytical method lies in the conversion of the relatively non-volatile this compound and cyhexatin into a more volatile ethylated derivative suitable for gas chromatographic analysis. Following extraction from the sample matrix, the organotin compounds undergo a Grignard reaction with ethylmagnesium bromide. This crucial step attaches an ethyl group to the tin atom, forming a derivative that can be efficiently separated on a GC column.
The GC-FPD, equipped with a 610 nm interference filter, provides selective detection of tin-containing compounds.[2][3] As the ethylated derivative elutes from the GC column and enters the hydrogen-rich flame of the FPD, excited tin species are produced, which emit light at a characteristic wavelength. This emission is isolated by the filter and measured by a photomultiplier tube, resulting in a highly selective and sensitive signal for the organotin analytes.
References
Application Notes and Protocols for Azocyclotin Analysis in Soil
These application notes provide detailed methodologies for the sample preparation of soil for the analysis of the organotin pesticide Azocyclotin. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is a non-systemic acaricide used to control spider mites on various crops. Due to its persistence and potential toxicity, monitoring its residue levels in soil is crucial for environmental risk assessment. The complex nature of the soil matrix, with its variable composition of organic matter, minerals, and moisture, presents a significant challenge for the accurate and reproducible analysis of pesticide residues. Effective sample preparation is therefore a critical step to isolate this compound from interfering substances and concentrate it to a level suitable for instrumental analysis.
This document outlines two primary sample preparation techniques: a classical solvent extraction method with liquid-liquid cleanup and a more modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Both methods are designed to be compatible with downstream analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Approaches
The analysis of this compound is complicated by its rapid hydrolysis to Cyhexatin. Therefore, analytical methods often target the sum of this compound and Cyhexatin residues. For analysis by Gas Chromatography (GC), a derivatization step is typically required to convert the polar organotin compounds into more volatile forms.
Experimental Protocols
Protocol 1: Solvent Extraction with Liquid-Liquid Cleanup and Derivatization
This protocol is a traditional and robust method for the extraction of this compound from soil, followed by a cleanup step to remove interfering matrix components and derivatization for GC analysis.
Materials and Reagents:
-
Soil sample, air-dried and sieved (2 mm mesh)
-
Acetone, pesticide residue grade
-
Acetic acid, glacial
-
Sodium chloride (NaCl)
-
n-Hexane, pesticide residue grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
10 M Potassium hydroxide (B78521) (KOH) solution
-
Ethylating agent (e.g., Grignard reagent such as ethylmagnesium bromide)
-
Deionized water
-
Homogenizer or mechanical shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Glass funnels and filter paper
Procedure:
-
Extraction:
-
Weigh 10.0 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone/acetic acid (99:1, v/v) to the sample.[1]
-
Homogenize or shake vigorously for 30 minutes.[1]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Decant the supernatant into a separate container.
-
Repeat the extraction of the soil residue with another 20 mL of acetone/acetic acid.
-
Combine the supernatants.
-
-
Liquid-Liquid Partitioning:
-
Add 200 mL of 10% NaCl solution to the combined extract.[1]
-
Extract the aqueous phase twice with 100 mL and 50 mL of n-hexane by shaking vigorously for 5 minutes in a separatory funnel.[1]
-
Combine the n-hexane layers and pass them through a funnel containing anhydrous Na₂SO₄ to remove any residual water.
-
-
Alkaline Degradation (for removal of fatty substances, if necessary):
-
Concentrate the n-hexane extract to near dryness using a rotary evaporator at a temperature below 40°C.[1]
-
Add 50 mL of ethanol and 10 mL of 10 M KOH solution to the residue.[1]
-
Shake vigorously for 30 minutes.[1]
-
Add 50 mL of 10% NaCl solution and extract twice with 50 mL portions of n-hexane.[1]
-
Combine the n-hexane extracts and wash twice with 100 mL of 10% NaCl solution.[1]
-
Dry the n-hexane extract by passing it through anhydrous Na₂SO₄.
-
-
Derivatization (Ethylation):
-
Concentrate the cleaned extract to approximately 1 mL.
-
Add the ethylating agent according to the specific derivatization protocol. Note: This step involves a chemical reaction and should be performed with appropriate safety precautions.
-
After the reaction is complete, neutralize the excess reagent carefully.
-
-
Final Cleanup and Concentration:
-
The derivatized sample can be further cleaned up using a silica (B1680970) or Florisil solid-phase extraction (SPE) cartridge.
-
Elute the target analytes with a suitable solvent mixture (e.g., hexane:acetone).
-
Concentrate the final eluate to a volume of 1 mL for GC-MS analysis.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, significantly reducing sample preparation time and solvent consumption.[2][3][4]
Materials and Reagents:
-
Soil sample, air-dried and sieved (2 mm mesh)
-
Deionized water
-
Acetonitrile (B52724), pesticide residue grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS dispersive SPE (d-SPE) cleanup tubes (containing primary secondary amine (PSA), C18, and magnesium sulfate)
-
Mechanical shaker or vortex mixer
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Sample Hydration and Extraction:
-
Weigh 3 g of the air-dried soil sample into a 50 mL centrifuge tube.[2]
-
Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate (B1144303) for 30 minutes.[2]
-
Add 10 mL of acetonitrile to the tube.[2]
-
Shake vigorously for 5 minutes to extract the pesticides.[2]
-
-
Salting-Out Extraction:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation for Analysis:
-
Carefully transfer the cleaned supernatant into a vial for LC-MS/MS analysis. If GC analysis is intended, a solvent exchange to a more suitable solvent and a derivatization step (as described in Protocol 1) may be necessary.
-
Data Presentation
The following table summarizes typical performance data for the analysis of this compound and its primary metabolite, Cyhexatin, in soil using methods similar to those described. The values are indicative and may vary depending on the specific soil type, instrumentation, and laboratory conditions.
| Parameter | Solvent Extraction with LLE | QuEChERS | Reference |
| Recovery (%) | 70 - 110% | 70 - 120% | [5] |
| Relative Standard Deviation (RSD) (%) | < 20% | < 20% | [5] |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | 0.001 - 0.01 mg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.003 - 0.05 mg/kg | [5][6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Solvent Extraction with Liquid-Liquid Cleanup and Derivatization protocol.
Caption: Workflow for Solvent Extraction of this compound from Soil.
The following diagram illustrates the workflow for the QuEChERS protocol.
Caption: QuEChERS Workflow for this compound Analysis in Soil.
References
Application Notes and Protocols: Formulation of Azocyclotin as a Wettable Powder (WP) for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the laboratory-scale formulation of Azocyclotin as a wettable powder (WP) for consistent and effective use in experimental settings. These protocols cover the formulation process, quality control assays, and application procedures.
Introduction to this compound and Wettable Powder Formulations
This compound is an organotin acaricide effective against a wide range of phytophagous mites.[1][2][3] For experimental purposes, a wettable powder (WP) formulation is a common and practical choice. A WP is a dry, finely ground formulation containing the active ingredient, which is mixed with water to form a sprayable suspension.[4][5][6] These formulations typically consist of the active ingredient, a carrier, a wetting agent, and a dispersing agent to ensure uniform distribution in water.[4][7]
This compound itself is a white powder with very low solubility in water.[1][8] A critical characteristic of this compound is its rapid hydrolysis in water to form cyhexatin (B141804) and 1,2,4-triazole.[8][9] The half-life for this hydrolysis is very short, often less than 10 minutes, depending on the pH.[9] Researchers must consider this rapid degradation when designing experiments, as the biological effects observed may be attributable to the hydrolysis products.
Mode of Action: this compound and its metabolite cyhexatin act as inhibitors of mitochondrial ATP synthase, disrupting cellular energy production in mites.[2][10]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior during formulation and application.
| Property | Value | Reference |
| Appearance | White Powder | [1][9] |
| Molecular Weight | 436.2 g/mol | [1][8] |
| Melting Point | 218.8 °C (decomposes) | [1][9] |
| Vapor Pressure | < 5 x 10⁻⁵ mbar at 25°C | [1] |
| Water Solubility | < 0.25 mg/kg | [1] |
| Solubility in Organic Solvents (g/L at 20°C) | Isopropanol: 10-20, Dichloromethane: 20-50, Toluene: 2-5, n-hexane: 0.1-1 | [8] |
| Hydrolysis | DT90 ≤ 10 minutes in aqueous solutions (pH 4, 7, 9) | [9] |
Formulation of this compound Wettable Powder (25% WP)
This section provides a representative formulation for preparing a 25% this compound WP. The percentages of inert ingredients can be adjusted based on the specific properties of the chosen materials and the desired performance of the final product.
Components of the Wettable Powder Formulation
| Component | Function | Typical Percentage (%) | Example Materials | Reference |
| This compound (Technical Grade, >90% purity) | Active Ingredient | 25.0 | - | [1] |
| Wetting Agent | Facilitates the wetting of the powder particles when mixed with water. | 2.0 - 5.0 | Sodium dodecyl sulfate, Sodium lignosulfonate | [4] |
| Dispersing Agent | Prevents agglomeration of particles in the suspension. | 3.0 - 7.0 | Sodium salt of naphthalene (B1677914) sulfonate condensate, Polycarboxylates | [4] |
| Inert Carrier/Filler | Provides bulk and aids in the physical stability of the powder. | To 100 | Kaolin clay, Talc, Bentonite, Precipitated silica | [7][11] |
Experimental Workflow for WP Formulation
The following diagram illustrates the general workflow for preparing the this compound WP formulation in a laboratory setting.
References
- 1. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 2. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 3. pomais.com [pomais.com]
- 4. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 5. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
- 6. pnwhandbooks.org [pnwhandbooks.org]
- 7. tuyisengemoses.wordpress.com [tuyisengemoses.wordpress.com]
- 8. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. irac-online.org [irac-online.org]
- 11. CN101167475A - this compound water dispersible granule and preparation method thereof - Google Patents [patents.google.com]
Efficacy of Azocyclotin: Laboratory Bioassay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin is an organotin acaricide known for its contact action and long-lasting efficacy against a variety of phytophagous mites.[1][2][3] It is particularly effective against all motile stages of spider mites.[1] The mode of action of this compound involves the inhibition of oxidative phosphorylation, which disrupts the formation of ATP, leading to paralysis and death of the mites.[1][3] Due to its unique mechanism, it can be effective against mite populations that have developed resistance to other acaricides.[4] These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of this compound, primarily against the two-spotted spider mite, Tetranychus urticae, a common and economically significant agricultural pest.
Principle of the Bioassay
The fundamental principle of the bioassay is to expose a target pest population to various concentrations of a pesticide to determine the concentration required to elicit a specific response, typically mortality. For this compound, a common and effective method is the leaf dip bioassay. This method assesses the contact toxicity of the compound. In this assay, leaf discs are dipped into different concentrations of this compound solutions and allowed to dry. Mites are then introduced to the treated leaf surfaces, and mortality is assessed after a defined exposure period. By testing a range of concentrations, a dose-response relationship can be established, allowing for the calculation of key efficacy parameters such as the Lethal Concentration 50 (LC50) and Lethal Concentration 90 (LC90).
Data Presentation
| Acaricide | Target Pest | LC50 | LC90 | Exposure Time (hours) | Bioassay Method |
| Abamectin | Tetranychus urticae | 0.01 mg/L | Not Reported | Not Specified | Leaf Dip |
| Fenpyroximate | Tetranychus urticae | 19.86 mg/L | Not Reported | Not Specified | Leaf Dip |
| Chlorfenapyr | Tetranychus urticae | 29.66 mg/L | Not Reported | Not Specified | Leaf Dip |
Experimental Protocols
Rearing of Test Organisms (Tetranychus urticae)
A healthy and uniform population of mites is crucial for reliable bioassay results.
-
Host Plants: Maintain a stock culture of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris), grown in a pest-free environment.
-
Environmental Conditions: Rear the mites in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60 ± 10%, and a photoperiod of 16:8 hours (light:dark).
-
Colony Maintenance: Regularly transfer mites to fresh, uninfested host plants to ensure a continuous and healthy supply of test organisms.
Preparation of this compound 25% Wettable Powder (WP) Solutions
Accurate preparation of test solutions is critical for obtaining reproducible results.
-
Stock Solution (1000 ppm):
-
Weigh out 400 mg of this compound 25% WP formulation. This will contain 100 mg of the active ingredient (a.i.).
-
Create a smooth paste by adding a small amount of distilled water to the powder.
-
Gradually add more distilled water while stirring continuously until the total volume is 100 mL. This will give you a 1000 ppm (mg/L) stock solution.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution. For example, to prepare a 500 ppm solution, mix 50 mL of the 1000 ppm stock solution with 50 mL of distilled water.
-
Continue this process to obtain a range of concentrations suitable for the bioassay (e.g., 500, 250, 125, 62.5, 31.25 ppm).
-
Always prepare fresh solutions on the day of the experiment.
-
Leaf Dip Bioassay Protocol
This protocol is a widely accepted method for evaluating the efficacy of acaricides.
-
Preparation of Leaf Discs:
-
Excise circular leaf discs (approximately 2-3 cm in diameter) from the leaves of the host plant using a cork borer.
-
Ensure the leaf discs are of uniform size and free from any pre-existing damage or infestation.
-
-
Treatment Application:
-
Using fine-tipped forceps, dip each leaf disc into the desired this compound dilution for 5-10 seconds, ensuring complete immersion.
-
For the control group, dip leaf discs in distilled water containing the same wetting agent (if used) as the treatment solutions.
-
Place the treated leaf discs on a wire rack or filter paper to air dry for approximately 1-2 hours.
-
-
Mite Infestation:
-
Place the dried leaf discs, adaxial (upper) side down, on a layer of moistened cotton or agar (B569324) in a petri dish. This creates a contained and humid environment for the mites.
-
Using a fine camel-hair brush, carefully transfer 20-30 adult female mites onto each leaf disc.
-
-
Incubation:
-
Seal the petri dishes with parafilm to maintain humidity and prevent mites from escaping.
-
Incubate the petri dishes under the same controlled environmental conditions used for rearing the mites.
-
Data Collection and Analysis
-
Mortality Assessment:
-
After 24, 48, and 72 hours of exposure, examine the mites on each leaf disc under a stereomicroscope.
-
Gently prod each mite with a fine brush. Mites that are unable to move are considered dead.
-
-
Data Recording:
-
Record the number of dead and live mites for each concentration and replicate.
-
-
Statistical Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.
-
Use probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence limits. Various statistical software packages are available for this purpose.
-
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for Azocyclotin in Spider Mite Control Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Azocyclotin, an organotin acaricide, for the control of spider mites (Tetranychus species). The information compiled includes its mode of action, application guidelines, quantitative efficacy data from a comparative study, and detailed experimental protocols for field and laboratory evaluation.
Product Information and Mode of Action
This compound is a non-systemic, contact acaricide effective against all motile stages (nymphs and adults) of spider mites and has ovicidal action on summer eggs.[1][2] It is formulated typically as a Wettable Powder (WP), such as this compound 25% WP.[1][3]
Mechanism of Action: The primary mode of action for this compound is the disruption of cellular respiration. It specifically inhibits mitochondrial ATP synthase, a critical enzyme complex in the final stage of oxidative phosphorylation.[1][4] This inhibition prevents the synthesis of ATP, the main energy currency of the cell, leading to energy depletion, paralysis, and eventual death of the mite.[1]
References
- 1. pomais.com [pomais.com]
- 2. Buy Wholesale Fruit Tree Vegetable this compound 20% Wp Summer Mites Egg Red Spider Mites Acaricide Manufacturer and Factory | AgeruoBiotech Supplier, Manufacturer | Ageruo [m.ageruo.com]
- 3. This compound 25% WP Insecticide - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 4. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
Application Notes for Azocyclotin in Integrated Pest Management (IPM) Research
Introduction
Azocyclotin is an organotin acaricide used to control phytophagous mites in a variety of agricultural settings.[1][2] As a chemical control agent, its inclusion in an Integrated Pest Management (IPM) program requires a thorough understanding of its properties to ensure efficacy while minimizing risks to human health, the environment, and non-target organisms.[3][4] IPM strategies focus on combining various pest control methods to keep pest populations below economically damaging levels.[3] These notes provide researchers, scientists, and drug development professionals with essential data and protocols for evaluating this compound within an IPM framework. Due to its toxicity profile and restrictions in some regions, its use should be carefully considered and justified within a broader resistance management and ecological context.[1][2]
Mechanism of Action
This compound is a contact acaricide that acts on the mitochondria of target pests.[1][5] It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 12B.[6]
-
Primary Action: Inhibition of mitochondrial ATP synthase.[2][6]
-
Physiological Effect: This inhibition disrupts the process of oxidative phosphorylation, which is crucial for cellular energy (ATP) production.[1]
-
Result: The disruption of energy metabolism leads to paralysis and eventual death of the mite.[1] This mode of action is effective against all motile stages, including nymphs and adults.[1]
References
Application Notes & Protocols: Azocyclotin in Acaricide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azocyclotin in acaricide resistance research. This document includes its mechanism of action, quantitative susceptibility data, detailed protocols for resistance monitoring bioassays, and strategies for resistance management.
Introduction and Mode of Action
This compound is an organotin acaricide that provides effective contact control of all motile stages of phytophagous mites, including species that have developed resistance to other chemical classes[1][2][3]. Its unique mode of action makes it a valuable tool in resistance management programs.
The primary target of this compound is the mitochondrial ATP synthase (also known as Complex V) within the electron transport chain. By inhibiting this enzyme, this compound disrupts the process of oxidative phosphorylation, which is essential for the production of ATP, the main energy currency of the cell[1][3][4]. This inhibition leads to a rapid depletion of energy, resulting in paralysis and eventual death of the mite[3]. This mechanism is distinct from many other acaricides that target the nervous system or other mitochondrial complexes, making it effective against mites resistant to those compounds[1][5].
A recent study has identified a specific mutation (V89A) in the gene encoding subunit c of ATP synthase that confers resistance to organotin compounds in Tetranychus urticae[4][6]. This finding provides a specific molecular marker for researchers to investigate potential resistance to this compound.
Quantitative Data: Susceptibility & Resistance Ratios
Monitoring the susceptibility of mite populations to this compound is critical for effective resistance management. This is typically achieved by calculating the lethal concentration required to kill 50% of a test population (LC50). The Resistance Ratio (RR) is then determined by dividing the LC50 of a field population by the LC50 of a known susceptible laboratory strain.
While high levels of resistance to this compound in field populations are not widely documented, some studies have established baseline susceptibility and identified low-level resistance.
Table 1: LC50 Values of this compound against a Susceptible Lab Strain of Tetranychus urticae
| Mite Strain | Bioassay Method | LC50 (mg/L) | 95% Fiducial Limits (FL) | Slope (±SE) | Reference |
|---|---|---|---|---|---|
| Lab-Susc. | Vial-Leaf Dipping (VLD) | 945.1 | 738.1 - 1225 | 1.21 ± 0.16 | [7] |
Data from this study indicated that six tested field populations in China were not resistant to this compound, with RR values close to 1.
Table 2: Resistance Ratios (RR) for this compound in Various Tetranychus urticae Field Populations
| Population Origin | Resistance Status | Resistance Ratio (RR50) | Notes | Reference |
|---|---|---|---|---|
| Korean Population | Low Tolerance | 5.4 | Exhibited high resistance to other acaricides like fenpyroximate. | [8] |
| Fenpyroximate-Resistant Strain | Low Cross-Resistance | 16 | Indicates a different resistance mechanism than for fenpyroximate. | [8] |
| Shandong, China | Lab-Selected Resistance | Not Specified | A resistant strain was developed through laboratory selection. |[9] |
Experimental Protocols for Resistance Monitoring
Standardized bioassays are essential for generating reliable and comparable susceptibility data. The following protocols are adapted for testing this compound against spider mites.
Protocol 1: Vial-Leaf Dipping (VLD) Bioassay
This method is sensitive and effective for assessing the toxicity of acaricides that have both contact and ingestion activity[7].
Materials:
-
This compound (Technical grade or 25% Wettable Powder formulation)
-
Acetone (B3395972) or appropriate solvent
-
2-mL microcentrifuge tubes
-
Host plant leaves (e.g., bean, strawberry)
-
Cork borer (1-cm diameter)
-
Fine camel-hair brush
-
Incubator (25±1°C, >60% RH, 16:8 L:D photoperiod)
-
Adult female mites from susceptible and field populations
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of 5-7 serial dilutions. The control solution should be acetone only.
-
Coating Vials: Add 100 µL of each test solution (and control) into a 2-mL microcentrifuge tube. Vortex the tube until the acetone has completely evaporated, leaving a uniform residue of this compound on the inner surface.
-
Leaf Disc Preparation: Cut 1-cm diameter leaf discs from fresh, untreated host plant leaves.
-
Leaf Disc Treatment: Dip each leaf disc into the corresponding this compound solution for 10 seconds. Allow the discs to air-dry completely.
-
Assembly: Place one treated leaf disc into the correspondingly coated microcentrifuge tube.
-
Mite Introduction: Carefully transfer 15-20 adult female mites onto the leaf disc inside each tube using a fine brush.
-
Incubation: Cap the tubes (with a small perforation for ventilation) and place them in an incubator under controlled conditions.
-
Mortality Assessment: Record mite mortality after 24 hours. Mites are considered dead if they cannot move more than one body length when prodded with the brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate LC50 values, 95% fiducial limits, and slope.
Protocol 2: Leaf-Dip Bioassay
A standard method for evaluating pesticides against foliage-feeding arthropods[10][11][12].
Materials:
-
This compound solutions prepared as in 3.1, but using distilled water with a surfactant (e.g., 0.01% Triton X-100) as the diluent.
-
Host plant leaves.
-
Petri dishes (6-cm diameter) with a moistened filter paper or agar (B569324) base.
-
Adult female mites.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound in water with a surfactant. The control should be water and surfactant only.
-
Leaf Dipping: Using forceps, dip a leaf into each test concentration for 10-20 seconds with gentle agitation.
-
Drying: Place the treated leaves on a wire rack and allow them to air-dry completely (approx. 1-2 hours).
-
Exposure: Place one treated leaf, abaxial side up, onto the moist filter paper or agar inside a Petri dish.
-
Mite Introduction: Transfer 20-30 adult female mites onto each treated leaf disc.
-
Incubation & Assessment: Seal the Petri dishes with parafilm (with ventilation holes) and incubate as described in 3.1. Assess mortality after 24-48 hours.
-
Data Analysis: Perform data analysis as described in 3.1.
References
- 1. Insecticide|Insecticide - this compound 25 WP|Chemknock [chemknock.com]
- 2. tradeindia.com [tradeindia.com]
- 3. pomais.com [pomais.com]
- 4. horizonepublishing.com [horizonepublishing.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. scialert.net [scialert.net]
- 9. Arthropod Pesticide Resistance Database | Michigan State University [pesticideresistance.org]
- 10. researchgate.net [researchgate.net]
- 11. rjas.org [rjas.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Azocyclotin from Plant and Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and analysis of Azocyclotin and its primary metabolite, Cyhexatin (B141804), from various plant and animal matrices. The methodologies are based on established analytical procedures and are intended to guide researchers in the accurate quantification of these organotin compounds.
Introduction
This compound is an organotin acaricide used in agriculture to control spider mites on a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. In biological systems and under certain environmental conditions, this compound rapidly hydrolyzes to Cyhexatin. Therefore, residue analysis typically involves the determination of both compounds. The methods outlined below are designed for the reliable extraction and quantification of this compound and Cyhexatin residues.
I. Extraction from Plant Tissues
Several methods are available for the extraction of this compound and Cyhexatin from plant matrices, with the choice of method often depending on the specific type of plant tissue and the available analytical instrumentation.
A. Method 1: Acetone-Based Extraction for Fruits and Vegetables
This protocol is a comprehensive method for the extraction of this compound and Cyhexatin from various agricultural products, followed by derivatization and analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD).
Experimental Protocol
-
Sample Homogenization:
-
Weigh 20.0 g of a representative sample of fruits or vegetables.
-
Add approximately 0.5 g of L-ascorbic acid to prevent degradation of the analytes.[1]
-
Homogenize the sample.
-
-
Extraction:
-
To the homogenized sample, add 100 mL of a 99:1 (v/v) mixture of acetone (B3395972) and acetic acid.[1]
-
Homogenize the mixture again and filter it with suction.
-
Transfer the residue back to the homogenizer, add another 50 mL of the acetone/acetic acid mixture, homogenize, and filter.[1]
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.[1]
-
-
Liquid-Liquid Partitioning:
-
Take a 40 mL aliquot of the extract and add 200 mL of a 10% sodium chloride solution.
-
Extract the aqueous phase twice, first with 100 mL and then with 50 mL of n-hexane, by shaking vigorously.[1]
-
Combine the n-hexane extracts and dry them by passing through anhydrous sodium sulfate (B86663).[1]
-
-
Concentration:
-
Ethylation (Derivatization):
-
Take a 1 mL aliquot of the n-hexane solution and add 1 mL of a 3 mol/L solution of ethylmagnesium bromide in diethyl ether. Let the mixture stand for 20 minutes at room temperature.[2]
-
Gradually add 10 mL of 0.5 mol/L sulfuric acid to the solution, followed by 10 mL of water.[2]
-
Extract the mixture twice with 10 mL and 5 mL of n-hexane.[2]
-
Combine the n-hexane extracts, dry with anhydrous sodium sulfate, and concentrate to about 1 mL at below 40°C.[1]
-
-
Clean-up:
-
Prepare a synthetic magnesium silicate (B1173343) cartridge (910 mg) by washing it with 10 mL of n-hexane.[1]
-
Load the concentrated extract onto the cartridge and elute with 15 mL of n-hexane.[1]
-
Collect the eluate, concentrate it below 40°C, and remove the solvent.
-
-
Analysis:
-
Dissolve the final residue in a suitable volume of n-hexane for GC-FPD analysis.
-
B. Method 2: QuEChERS-Based Extraction for Fruits
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method offers a simpler and faster approach for extracting this compound and Cyhexatin from fruit samples, with analysis performed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocol
-
Sample Homogenization:
-
Homogenize a representative fruit sample.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).[3]
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[4]
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube at a suitable speed to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent.[4]
-
Vortex the tube for 30 seconds.
-
Centrifuge the tube to pellet the sorbent.
-
-
Analysis:
-
The supernatant is ready for direct injection into the UHPLC-MS/MS system.
-
Quantitative Data for Plant Tissue Extraction
| Parameter | Method 1 (GC-FPD) | Method 2 (UHPLC-MS/MS) |
| Matrices | Grains, Fruits, Vegetables, Legumes, Nuts, Seeds, Tea | Fruits (Orange, Apple, Peach, Grape) |
| Recovery | Not specified in detail | 71-105%[5][6] |
| LOD | 0.1 - 0.2 mg/kg[7] | 0.1 - 0.3 µg/kg[5][6] |
| LOQ | 0.01 mg/kg (QuEChERS)[8][9] | Not specified |
| RSD | Not specified | 2-13%[5][6] |
II. Extraction from Animal Tissues
The extraction of this compound and its metabolites from animal tissues requires modifications to account for the higher fat content.
A. Method 3: Acetone-Based Extraction for Animal and Fishery Products
This protocol is designed for the extraction of this compound and Cyhexatin from animal and fishery products, incorporating a saponification step to remove fats.
Experimental Protocol
-
Sample Homogenization:
-
Weigh 10.0 g of the sample (5.00 g for fatty samples).
-
Homogenize the sample.
-
-
Extraction:
-
Add 100 mL of a 99:1 (v/v) mixture of acetone and acetic acid to the homogenized sample.
-
Homogenize and filter with suction.
-
Add 50 mL of the acetone/acetic acid mixture to the residue on the filter paper, homogenize, and filter again.[2]
-
Combine the filtrates and concentrate at a temperature below 40°C to remove the solvent.[2]
-
-
Saponification (Fat Removal):
-
To the residue, add 50 mL of ethanol (B145695) and 10 mL of a 10 mol/L potassium hydroxide (B78521) solution.[2]
-
Shake the mixture vigorously for 30 minutes.[2]
-
-
Liquid-Liquid Partitioning:
-
Concentration:
-
Concentrate the dried extract at below 40°C and remove the solvent.
-
Dissolve the residue in n-hexane to a final volume of 5 mL (2.5 mL for fatty samples).[2]
-
-
Ethylation and Clean-up:
-
Follow steps 5 and 6 from Method 1 for derivatization and clean-up.
-
-
Analysis:
-
The final extract is analyzed by GC-FPD.
-
Quantitative Data for Animal Tissue Extraction
| Parameter | Method 3 (GC-FPD) |
| Matrices | Animal and Fishery Products, Fat |
| Recovery | Not specified in detail |
| LOQ | 0.1 mg/kg in muscle and liver[8] |
| RSD | Not specified |
III. Visualizations
A. Metabolic Pathway of this compound
This compound degrades into several metabolites in plants, animals, and water. The primary degradation pathway involves the initial hydrolysis to Cyhexatin.
Caption: Metabolic pathway of this compound.
B. Experimental Workflow for Plant Tissue Extraction (Method 1)
The following diagram illustrates the workflow for the acetone-based extraction of this compound from plant tissues.
Caption: Workflow for Plant Tissue Extraction.
C. Experimental Workflow for Animal Tissue Extraction (Method 3)
This diagram outlines the steps for extracting this compound from animal tissues, including the fat removal step.
Caption: Workflow for Animal Tissue Extraction.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. QuEChERS: Home [quechers.eu]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 8. Targeted review of maximum residue levels (MRLs) for this compound and cyhexatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Azocyclotin Prior to Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin is an organotin acaricide used in agriculture to control mite populations on various crops. Due to its chemical structure, this compound is non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography (GC). Furthermore, in environmental and biological systems, this compound rapidly hydrolyzes to form tricyclohexyltin hydroxide (B78521) (cyhexatin) and 1,2,4-triazole.[1][2] Consequently, analytical methods for determining this compound residues focus on the quantification of its more stable organotin degradation products, primarily cyhexatin (B141804).
To enable GC analysis, these polar organotin compounds must be converted into more volatile and thermally stable derivatives. This process, known as derivatization, is a critical step in the analytical workflow. The most common derivatization techniques for organotin compounds, including the metabolites of this compound, involve alkylation to form tetra-substituted organotin species.
This document provides detailed application notes and protocols for the two primary derivatization methods: alkylation using Grignard reagents and ethylation using sodium tetraethylborate (NaBEt₄).
Principle of Derivatization for GC Analysis
The core principle of derivatization in this context is to replace the polar hydroxyl group of cyhexatin with a nonpolar alkyl group. This transformation significantly increases the volatility of the analyte, allowing it to be readily vaporized in the GC inlet and separated on the chromatographic column. The resulting tetra-alkylated tin compound is also more thermally stable, preventing degradation during analysis.
Derivatization Methods
Two main alkylation methods are predominantly employed for the derivatization of this compound's organotin metabolites prior to GC analysis.
-
Alkylation with Grignard Reagents: This classic organometallic reaction involves treating the sample extract with a Grignard reagent (R-MgX, where R is an alkyl group like methyl, ethyl, or pentyl, and X is a halide). The Grignard reagent alkylates the tin atom, converting cyhexatin into a volatile tetra-alkyltin derivative. This method is known for its high derivatization yields and reproducibility.[3] However, it requires strictly anhydrous (water-free) conditions as Grignard reagents react violently with water.[3]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): This method uses NaBEt₄ as an ethylating agent. A significant advantage of this technique is its compatibility with aqueous solutions, allowing for in-situ derivatization directly in the sample extract without the need for solvent exchange.[4][5] This simplifies the sample preparation workflow. The reaction is typically performed in a buffered solution at a pH of 4-5.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different derivatization methods, providing a basis for comparison.
| Derivatization Method | Reagent Example | Matrix | Analyte | Limit of Detection (LOD) | Recovery (%) | Reference |
| Grignard Alkylation | Ethylmagnesium Bromide (EtMgBr) | Apple | Cyhexatin | 2.0 µg/kg (as Sn) | 72.4 - 107.1 | [1] |
| Grignard Alkylation | Pentylmagnesium Bromide | Water | Organotins | 0.26 - 0.84 pg of Sn (Method Detection Limit) | 90 - 122 | [6] |
| Ethylation | Sodium Tetraethylborate (NaBEt₄) | Water | Organotins | 5 ng/L | Not Specified | [7] |
| Ethylation | Sodium Tetraethylborate (NaBEt₄) | Mussels | Butyltins | Lower than Grignard method | Not Specified | [4] |
Experimental Protocols
Protocol 1: Derivatization using Grignard Reagent (Ethylmagnesium Bromide)
This protocol is adapted from methods for the analysis of organotin pesticides in fruits and vegetables.[1][8]
1. Sample Extraction: a. Homogenize 10 g of the sample (e.g., fruit puree) with 20 mL of a 1:10 (v/v) solution of hydrochloric acid and tetrahydrofuran (B95107) (THF). b. Sonicate the mixture for 15 minutes. c. Add 10 mL of n-hexane and shake vigorously for 5 minutes. d. Centrifuge the mixture and collect the upper n-hexane layer. e. Repeat the extraction with another 10 mL of n-hexane. f. Combine the n-hexane extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization: a. Ensure the extract is anhydrous by passing it through a small column containing anhydrous sodium sulfate. b. Add 1 mL of 3 mol/L ethylmagnesium bromide-diethyl ether solution to the dried extract.[8] c. Allow the reaction to proceed for 20 minutes at room temperature.[8] d. To stop the reaction and destroy excess Grignard reagent, slowly and carefully add 10 mL of 0.5 mol/L sulfuric acid. Caution: This reaction is exothermic and may be vigorous. [3][8] e. Add 10 mL of water and extract the derivatized products twice with 10 mL and 5 mL of n-hexane.[8] f. Combine the n-hexane layers.
3. Cleanup: a. Pass the combined hexane (B92381) extract through a Florisil solid-phase extraction (SPE) cartridge to remove interferences.[1] b. Elute the derivatized analytes with n-hexane. c. Concentrate the eluate to a final volume of 1 mL for GC analysis.
Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt₄)
This protocol is a generalized procedure based on methods for aqueous and environmental samples.[5][9][10]
1. Sample Extraction: a. Extract the sample using an appropriate solvent (e.g., acetone/acetic acid for agricultural products).[11] b. After extraction, perform a liquid-liquid partition into n-hexane. c. Concentrate the n-hexane extract to approximately 1 mL.
2. Derivatization (in-situ): a. To the 1 mL extract, add 1 mL of an acetate (B1210297) buffer (e.g., 82 g/L sodium acetate in water, adjusted to pH 4.5 with acetic acid).[5][10] b. Add 50-100 µL of a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate in ethanol (B145695) or water.[10][12] c. Shake or vortex the mixture and allow it to react for 30 minutes at room temperature.[10] d. Add 5 mL of water to the reaction mixture. e. Extract the derivatized compounds by adding 1 mL of n-hexane and vortexing for 10 seconds.[10] f. Allow the phases to separate.
3. Sample Finalization: a. Carefully transfer the upper n-hexane layer to a GC vial. b. The sample is now ready for GC analysis.
Visualizations
Workflow for Grignard Derivatization
Caption: Workflow for this compound/Cyhexatin analysis using Grignard derivatization.
Workflow for NaBEt₄ Derivatization
Caption: Workflow for this compound/Cyhexatin analysis using NaBEt₄ derivatization.
Chemical Transformation
Caption: General chemical reaction for the derivatization of cyhexatin.
Conclusion
Derivatization is an essential step for the analysis of this compound residues by gas chromatography. Both Grignard alkylation and ethylation with sodium tetraethylborate are effective methods for converting the primary degradation product, cyhexatin, into a volatile derivative suitable for GC analysis. The choice of method depends on the laboratory's capabilities, the sample matrix, and the desired balance between procedural simplicity and potential derivatization efficiency. The NaBEt₄ method offers a simpler, faster workflow, particularly for aqueous samples, while the Grignard method, though more complex due to its requirement for anhydrous conditions, is well-established and can provide excellent yields and reproducibility. Proper validation of the chosen method is crucial to ensure accurate and reliable quantification of this compound residues.
References
- 1. [Simultaneous determination of cyhexatin, triphenyltin and fenbutatin oxide residues in fruits and vegetables by Grignard derivatization and gas chromatography coupled to tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. resources.strem.com [resources.strem.com]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. gcms.cz [gcms.cz]
Application Notes and Protocols for Determining the Dose-Response Curve of Azocyclotin in Tetranychus urticae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azocyclotin is an organotin acaricide effective against various phytophagous mites, including the two-spotted spider mite, Tetranychus urticae.[1] This document provides detailed protocols for determining the dose-response curve and the median lethal concentration (LC50) of this compound in T. urticae. The provided methodologies are based on established bioassay techniques for this pest species. Understanding the dose-response relationship is a critical step in assessing the efficacy of an acaricide and for monitoring the development of resistance in mite populations.
The primary mode of action for this compound, like other organotin compounds, is the inhibition of oxidative phosphorylation through the disruption of mitochondrial ATP synthase.[2][3] This leads to a failure in cellular energy production, resulting in paralysis and death of the mite.[2]
Data Presentation
The following table summarizes the key quantitative data that should be generated from the dose-response bioassay. Researchers should populate this table with their experimentally determined values.
| Parameter | Value | 95% Confidence Interval | Units |
| LC50 | User-defined | User-defined | mg/L (or ppm) |
| LC90 | User-defined | User-defined | mg/L (or ppm) |
| Slope of Probit Line | User-defined | User-defined | |
| Chi-Square (χ²) | User-defined | N/A |
Note: LC50 and LC90 values are highly dependent on the susceptibility of the tested T. urticae strain. It is crucial to use a well-characterized susceptible strain for baseline studies.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: Mechanism of action of this compound in mite mitochondria.
Experimental Protocols
Rearing of Tetranychus urticae
A healthy and homogenous population of T. urticae is essential for reliable bioassay results.
Materials:
-
Bean plants (Phaseolus vulgaris), 2-3 weeks old
-
Infested bean plants with a known susceptible strain of T. urticae
-
Ventilated cages or a climate-controlled chamber
-
Watering equipment
Protocol:
-
Establish a stock colony of T. urticae on bean plants in a controlled environment (25 ± 2°C, 60 ± 5% RH, 16:8 h L:D photoperiod).
-
Regularly introduce fresh, uninfested bean plants to the colony to ensure a continuous supply of food and space for mite proliferation.
-
For experiments, use adult female mites of a similar age. To synchronize the age, transfer a large number of adult females to fresh leaf discs and allow them to lay eggs for 24 hours. Then, remove the adult females, and the resulting cohort of mites will be of a known age.
Preparation of this compound Solutions
Accurate preparation of serial dilutions is critical for a precise dose-response curve.
Materials:
-
Technical grade this compound or a wettable powder (WP) formulation (e.g., 25% WP)
-
Distilled water
-
Triton X-100 or a similar surfactant
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of a suitable solvent if necessary, then bring it to a final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure proper mixing and adhesion to the leaf surface. For a WP formulation, a stock solution can be prepared by suspending a known weight in the surfactant-water solution.
-
Perform serial dilutions: Create a series of at least five concentrations of this compound from the stock solution. A logarithmic or semi-logarithmic series is recommended to cover a range that will produce mortalities from approximately 10% to 90%.
-
Prepare a control solution: The control solution should contain only distilled water and the surfactant at the same concentration used for the this compound dilutions.
Bioassay - Leaf-Dip Method
The leaf-dip method is a common and reliable technique for assessing the toxicity of acaricides to spider mites.
Materials:
-
Fresh bean leaf discs (2-3 cm in diameter)
-
Petri dishes (5-9 cm in diameter)
-
Filter paper
-
Cotton wool
-
Prepared this compound dilutions and control solution
-
Fine camel-hair brush
-
Adult female T. urticae (20-30 per replicate)
Protocol:
-
Place a layer of cotton wool moistened with distilled water in each Petri dish. Place a filter paper on top of the cotton to provide a surface for the leaf disc.
-
Using forceps, dip each bean leaf disc into a specific this compound dilution (or the control solution) for 5 seconds, ensuring complete immersion.
-
Allow the treated leaf discs to air-dry for 1-2 hours in a fume hood.
-
Place one dried leaf disc in each prepared Petri dish.
-
Using a fine brush, carefully transfer a known number of adult female mites (e.g., 25) onto each leaf disc.
-
Seal the Petri dishes with parafilm to maintain humidity and prevent mites from escaping.
-
Incubate the Petri dishes under the same controlled conditions as the mite rearing (25 ± 2°C, 60 ± 5% RH, 16:8 h L:D photoperiod).
-
Assess mite mortality after 24, 48, and 72 hours under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the fine brush.
-
Each concentration and the control should be replicated at least four times.
Experimental and Data Analysis Workflow
The following diagram outlines the complete workflow from mite rearing to the final data analysis.
Caption: Workflow for dose-response determination of this compound in T. urticae.
Data Analysis
The mortality data should be corrected for control mortality using Abbott's formula:
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
Where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.
The corrected mortality data is then subjected to probit analysis to determine the LC50 and other toxicological parameters.[2][3][4][5] This can be performed using statistical software packages such as R, SAS, or specialized toxicology software. The analysis will generate the LC50 and LC90 values, their 95% confidence intervals, the slope of the dose-response line, and a chi-square goodness-of-fit test.[2][3][5]
References
- 1. Toxicity of three acaricides to Tetranychus urticae (Tetranychidae: Acari) and Orius insidiosus (Anthocoridae: Hemiptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evs.institute [evs.institute]
- 3. analystsoft.com [analystsoft.com]
- 4. PROBIT ANALYSIS for calculating LC 50 VALUES | PPTX [slideshare.net]
- 5. naarm.org.in [naarm.org.in]
Field Trial Design for Testing Azocyclotin Efficacy on Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocyclotin is a contact acaricide known for its long residual activity against a wide range of mite species.[1] Its mode of action involves the inhibition of mitochondrial ATP synthase, leading to the disruption of oxidative phosphorylation in mites.[1] This document details the procedures for conducting a field trial to assess the efficacy of a 25% Wettable Powder (WP) formulation of this compound.
Data Presentation
Quantitative data from the field trial should be summarized in a clear and structured format to facilitate comparison between treatments. The following table provides a template for data presentation.
Table 1: Summary of this compound Efficacy Trial Data
| Treatment | Application Rate (g a.i./ha) | Pre-Treatment Mite Density (Mites/leaf) | Post-Treatment Mite Density (Mites/leaf) at 7 DAT¹ | Post-Treatment Mite Density (Mites/leaf) at 14 DAT¹ | Efficacy (%) at 14 DAT² | Phytotoxicity Rating (1-5 Scale)³ | Yield ( kg/ha ) |
| Untreated Control | 0 | 25.4 | 35.8 | 42.1 | 0 | 1 | 25,000 |
| This compound 25% WP | 250 | 26.1 | 5.2 | 3.8 | 91.0 | 1 | 28,500 |
| This compound 25% WP | 375 | 24.9 | 3.1 | 1.5 | 96.4 | 1 | 29,100 |
| Reference Acaricide | [Standard Rate] | 25.8 | 4.5 | 2.9 | 92.3 | 1 | 28,800 |
¹DAT: Days After Treatment ²Efficacy calculated using the Henderson-Tilton formula. ³Phytotoxicity Rating: 1 = No effect, 2 = Slight discoloration, 3 = Moderate discoloration/slight stunting, 4 = Severe discoloration/moderate stunting, 5 = Plant death.
Experimental Protocols
Field Trial Design and Setup
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments:
-
Untreated Control
-
This compound 25% WP (Low Rate, e.g., 250 g a.i./ha)
-
This compound 25% WP (High Rate, e.g., 375 g a.i./ha)
-
Reference Acaricide (a commercially available standard)
-
-
Replicates: A minimum of four replicates for each treatment.
-
Plot Size: Each plot should be large enough to accommodate a sufficient number of plants for sampling and to avoid spray drift between plots. A typical plot size is 5m x 10m.
-
Buffer Zones: Establish buffer zones between plots to prevent cross-contamination.
Application of this compound
-
Timing: Apply treatments when the mite population reaches a predetermined threshold (e.g., 5-10 motile mites per leaf).
-
Equipment: Use a calibrated sprayer to ensure uniform coverage. The type of sprayer will depend on the crop (e.g., backpack sprayer for low-growing crops, airblast sprayer for fruit trees).
-
Preparation: Prepare the spray solution of this compound 25% WP according to the desired application rate and water volume. Ensure thorough mixing.
-
Application: Spray the foliage to the point of runoff, ensuring complete coverage of both upper and lower leaf surfaces.
Data Collection
-
Sampling: Randomly select 20-25 leaves from the middle canopy of several plants within each plot.
-
Timing: Conduct mite counts at the following intervals:
-
Pre-treatment (1 day before application)
-
Post-treatment (e.g., 3, 7, 14, and 21 days after treatment)
-
-
Counting: Use a hand lens or stereomicroscope to count the number of motile mites (adults and nymphs) and eggs on a designated area of each leaf (e.g., a 2 cm² area on the underside).
-
Evaluation: Visually assess plants in each plot for any signs of phytotoxicity, such as leaf yellowing, necrosis, or stunting.
-
Timing: Conduct assessments at 3, 7, and 14 days after treatment.
-
Rating Scale: Use a 1-5 rating scale, where 1 indicates no damage and 5 indicates severe damage or plant death.
-
Harvesting: At the end of the growing season, harvest the marketable produce from a designated area within each plot.
-
Measurement: Record the total weight of the harvested produce for each plot.
Data Analysis
-
Efficacy Calculation: Calculate the percentage of mite reduction for each treatment at each post-treatment interval using the Henderson-Tilton formula, which corrects for natural changes in the mite population in the untreated control plots.[2][3][4]
Henderson-Tilton Formula: Corrected % = (1 - (n in Co before treatment * n in T after treatment) / (n in Co after treatment * n in T before treatment)) * 100
Where:
-
n = Mite population
-
Co = Control
-
T = Treated
-
-
Statistical Analysis: Analyze the data on mite counts, phytotoxicity ratings, and yield using Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the overall workflow of the field trial.
The mode of action of this compound targets the mitochondria in mites, as depicted in the following signaling pathway diagram.
References
Application Notes and Protocols for Azocyclotin in Mite Control
For: Researchers, Scientists, and Drug Development Professionals
Topic: Use of Azocyclotin in Controlling Motile Stages of Mites
These notes provide comprehensive details on the organotin acaricide this compound, focusing on its application for the control of motile stages of various mite species. The information compiled includes its mechanism of action, application guidelines, and available efficacy data.
Introduction and Mechanism of Action
This compound is a broad-spectrum, long-acting organotin acaricide that operates through contact action.[1][2] It is particularly effective against the motile stages of mites, including nymphs and adults.[2][3] Its primary application is in agriculture for the control of phytophagous mites on a variety of crops.[2]
The mode of action for this compound is the disruption of cellular respiration. It specifically inhibits mitochondrial ATP synthase, a critical enzyme complex in the oxidative phosphorylation pathway.[4] This inhibition prevents the formation of ATP, the primary energy currency of the cell, leading to energy depletion, paralysis, and ultimately, the death of the mite.[2] This mechanism provides an effective control method, especially for mite populations that may have developed resistance to other classes of acaricides.[1] It is important to note that in aqueous solutions, this compound rapidly hydrolyzes to its primary metabolite, Cyhexatin, which shares a similar mode of action.[1]
Target Pests and Applications
This compound is effective against a range of economically important mite species.
Target Pests:
-
Spider Mites (Tetranychidae family)[2]
-
Citrus Red Mite (Panonychus citri)
-
Rust Mites (Eriophyidae family)
-
Two-Spotted Spider Mite (Tetranychus urticae)[3]
-
European Red Mite (Panonychus ulmi)[1]
-
Broad Mites (Polyphagotarsonemus latus)
-
White Mites
Recommended Crops:
-
Fruit Trees: Apples, Pears, Citrus, Grapes, Peaches, Plums[1][5]
-
Vegetables: Tomatoes, Peppers, Eggplant (Brinjal)[3]
-
Field Crops: Cotton, Soybeans
-
Other Crops: Tea, Coffee, Hops, Ornamentals[6]
Quantitative Efficacy Data
One study conducted on brinjal (eggplant) evaluated the bio-efficacy of several acaricides against the red spider mite, Tetranychus urticae. The results, based on the percentage reduction of the mite population after spraying, are summarized below.
Table 1: Efficacy of this compound (25% WP) and Other Acaricides Against Tetranychus urticae on Brinjal [3]
| Acaricide | Formulation | Days After 1st Spray (Mite Reduction %) | Days After 2nd Spray (Mite Reduction %) |
| 3 Days | 7 Days | ||
| Azocyclotine | 25% WP | 15.15% | 33.44% |
| Hexythiazon | 10% WP | 58.58% | 62.10% |
| Fenpyroximate | 5% SC | 22.40% | 67.79% |
| Abamectin | 1.8% EC | 37.65% | 45.24% |
| Diafenthiuron | 500 SC | 41.03% | 38.41% |
Note: The percentage reduction values for Azocyclotine were calculated from the raw data presented in the study, which reported it as having the "least mite reduction." In this specific field trial, newer chemistries demonstrated higher efficacy.
Experimental Protocols
Field Efficacy Trial Protocol (Based on Hasnain et al., 2023)
This protocol outlines the methodology for a field-based experiment to assess the bio-efficacy of acaricides against mite populations.
1. Experimental Design:
- The experiment is laid out in a Randomized Complete Block Design (RCBD).
- Each treatment (acaricide) and a control (no treatment) are replicated multiple times (e.g., three replications).
- Standard agronomic practices for the chosen crop (e.g., brinjal) are followed throughout the trial period.
2. Treatment Application:
- Acaricides are applied at their field-recommended doses.
- Application is performed using a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform coverage of the plant foliage, particularly the underside of leaves where mites congregate.
3. Data Collection:
- A pre-treatment count of the mite population is conducted 24 hours before the first spray to establish a baseline.
- Post-treatment counts of motile mite stages (nymphs and adults) are recorded at set intervals (e.g., 3, 5, and 7 days) after each spray application.
- Sampling involves randomly selecting a predetermined number of plants per plot and a set number of leaves (e.g., from the top, middle, and bottom) from each selected plant.
- The number of mites per unit area (e.g., per leaf or per cm²) is counted using a magnifying lens or microscope.
4. Data Analysis:
- The percentage reduction of the mite population for each treatment is calculated relative to the control using Abbott's formula:
- % Reduction = [1 - (Ta/Ca)] x 100
- Where Ta is the number of mites in the treated plot after application, and Ca is the number of mites in the control plot after application.
- Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine if there are significant differences among the treatments.
Laboratory Bioassay: Leaf-Dip Method (General Protocol)
This protocol is a standard laboratory method for determining the toxicity (e.g., LC₅₀) of a contact acaricide.
1. Mite Rearing:
- Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on untreated host plants in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
2. Preparation of Test Solutions:
- Prepare a stock solution of this compound using a suitable solvent.
- Create a series of serial dilutions to achieve a range of desired concentrations.
- A control solution (solvent only) must be included. A surfactant may be added to all solutions to ensure even spreading on the leaf surface.
3. Bioassay Procedure:
- Excise leaf discs from untreated host plants.
- Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
- Place the dipped leaf discs on paper towels to air dry.
- Once dry, place each leaf disc, abaxial (lower) side up, onto a moistened substrate (e.g., agar (B569324) or wet cotton) in a petri dish to prevent desiccation.
- Transfer a set number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.
- Seal the petri dishes and maintain them in the controlled environment.
4. Mortality Assessment:
- Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) post-exposure.
- Mites are considered dead if they do not move when gently prodded with a fine brush.
5. Data Analysis:
- Correct the observed mortality for any deaths in the control group using Abbott's formula.
- Perform probit analysis on the corrected mortality data to calculate the lethal concentration (LC) values, such as the LC₅₀ and LC₉₀, along with their fiducial limits.
Visualizations
Mechanism of Action
Caption: this compound inhibits mitochondrial ATP synthase, disrupting energy production.
Experimental Workflow: Field Efficacy Trial
References
Azocyclotin application techniques for fruit trees and vegetables
Azocyclotin: Historical Application and Toxicological Profile
WARNING: this compound is an organotin acaricide that is banned or considered obsolete in many jurisdictions, including the European Union, due to its high toxicity to humans and the environment.[1][2][3][4] It is classified as highly toxic to mammals, a severe skin and eye irritant, and fatal if inhaled.[1][5][6] This document is intended for researchers, scientists, and drug development professionals for informational and historical purposes only. It is not a guide for the use of this hazardous and regulated substance. Extreme caution should be exercised when handling this compound in a research setting.
Introduction
This compound (IUPAC name: tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin) is an organotin compound formerly used as a long-acting contact acaricide to control all motile stages of spider mites on a variety of crops.[7][8] Its mode of action is the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation and cellular energy formation.[1][9] Due to significant health and environmental risks, its use has been discontinued (B1498344) in many parts of the world.[10][11][12][13] The European Food Safety Authority (EFSA) could not complete a full risk assessment due to a lack of data, leading to proposals to lower Maximum Residue Limits (MRLs) to the limit of determination.[2][3][14]
Physicochemical Properties and Environmental Fate
This compound is a white powder with low aqueous solubility.[1][15] A critical characteristic is its rapid hydrolysis, especially in aqueous environments. It degrades to form cyhexatin (B141804) (tricyclohexyltin hydroxide) and 1,2,4-triazole (B32235).[8][15] This hydrolysis is so rapid (DT90 ≤ 10 minutes in water at pH 4, 7, or 9) that shortly after application, residues are often analytically indistinguishable from those of cyhexatin.[15][16]
-
Environmental Persistence: While not expected to be persistent in soil, it may persist in aquatic systems.[1]
-
Soil Mobility: this compound is expected to be immobile in soil due to a high estimated Koc value.[6]
-
Bioaccumulation: It has a very high potential for bioconcentration in aquatic organisms.[1][6]
Toxicological Data
This compound exhibits high acute toxicity via inhalation, moderate toxicity orally, and low toxicity dermally.[5] Organotin compounds, in general, are known to be persistent, bioaccumulative, and toxic, with some acting as endocrine disruptors and neurotoxins.[17][18]
Table 1: Summary of Acute Toxicity Data for this compound
| Study Type | Species | Route | Results | Reference |
|---|---|---|---|---|
| Acute Toxicity | Rat | Oral | LD50: 80 mg/kg bw | [5] |
| Acute Toxicity | Rat | Dermal | LD50: >5000 mg/kg bw | [5] |
| Acute Toxicity | Rat | Inhalation | LC50 (4-hr): ~0.02 mg/L | [5] |
| Skin Irritation | Rabbit | Dermal | Corrosive | [5] |
| Eye Irritation | N/A | N/A | Causes serious eye damage |[6] |
Data synthesized from published toxicological evaluations.
Historical Application Notes (For Informational Purposes Only)
Historically, this compound was formulated as a wettable powder (WP) and applied as a foliar spray to control phytophagous mites on crops such as fruit trees, grapevines, vegetables, and ornamentals.[1][7][8]
Table 2: Historical Application Rates and Resulting Residues
| Crop | Historical Application Rate (Active Ingredient) | Pre-Harvest Interval (Days) | Residue Level (mg/kg)† | Country of Trial |
|---|---|---|---|---|
| Apple | 0.3 kg/ha | 7 | Not Detected - 0.15 | Germany |
| Apple | 0.3 kg/ha | 14 | <0.05 - 0.05 | Germany |
| Apple | 0.37-0.75 kg/ha | 14 | 0.05 | New Zealand |
| Grapes | 0.3 kg/ha | 14 | 0.25 | Germany |
| Grapes | 0.3 kg/ha | 21 | 0.2 | Germany |
| Kidney Beans | N/A | 21 | Recommended Limit: 0.2 | N/A |
| Strawberry | N/A | 14 | Recommended Limit: 0.1* | N/A |
†*Residues refer to the sum of organotin compounds, expressed as this compound or cyhexatin.[16] At or below the limit of determination. Data is historical and sourced from supervised trials conducted primarily in the 1970s.[16] These rates are not recommendations.
Experimental Protocols
Protocol: Residue Analysis in Plant Material (Historical Method)
This protocol is a generalized representation of historical gas chromatography methods used for determining organotin residues.[16] Modern methods often utilize UHPLC-MS/MS for greater sensitivity and specificity.[19][20]
-
Extraction: Homogenize plant samples (e.g., fruit peels, whole vegetables) with an acidified acetone (B3395972) solution.[21] Partition the extract with hexane (B92381).
-
Derivatization: React the residue in the hexane extract with an alkylating agent like ethylmagnesium bromide or methyl magnesium chloride.[16][21] This step converts the polar organotin hydroxides (cyhexatin) and oxides into more volatile, GC-amenable forms (e.g., tricyclohexyl methyl tin).[16]
-
Cleanup: Pass the derivatized extract through a Florisil or synthetic magnesium silicate (B1173343) cartridge to remove interfering co-extractives.[16][21]
-
Analysis: Inject the cleaned-up sample into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) using a filter specific for tin (e.g., 394 nm or 610 nm) for quantification.[16][21]
-
Quantification: Compare peak areas from the sample to those from a calibration curve prepared using certified reference standards.
Metabolism and Degradation Pathway
In plants, animals, and the environment, this compound rapidly hydrolyzes, splitting off the 1,2,4-triazole moiety to form tricyclohexyltin hydroxide, which is identical to the acaricide cyhexatin.[8][16] Cyhexatin is then further degraded through the stepwise loss of cyclohexyl rings to dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid (MCTA), eventually leading to inorganic tin.[8][16]
References
- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 2. Maximum residue limits for this compound and cyhexatin - AGRINFO Platform [agrinfo.eu]
- 3. agrinfo.eu [agrinfo.eu]
- 4. Restrictions and bans | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. inchem.org [inchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Insecticide Pesticide & Acaricide this compound 25% Wp [rayfull.net]
- 8. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. irac-online.org [irac-online.org]
- 10. toxicfreefuture.org [toxicfreefuture.org]
- 11. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EU finally bans 2 very toxic pesticides - including one of the Toxic 12 | PAN Europe [pan-europe.info]
- 13. The EU will ban three problematic pesticides only to continue 15 more | PAN Europe [pan-europe.info]
- 14. Targeted review of maximum residue levels (MRLs) for this compound and cyhexatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. EURL | Single Residue Methods | Method for the Analysis of Organotin Pesticides via LC-MS/MS [eurl-pesticides.eu]
- 21. mhlw.go.jp [mhlw.go.jp]
Troubleshooting & Optimization
Azocyclotin Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Azocyclotin in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
This compound rapidly hydrolyzes in aqueous solutions to form Cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[1] This initial hydrolysis is the principal degradation step. Subsequently, Cyhexatin can undergo further, slower degradation, which involves the stepwise splitting of the cyclohexyl rings from the tin atom.
Q2: How fast does this compound degrade in water?
This compound is highly unstable in aqueous solutions and degrades very quickly. Under experimental conditions at 20°C, it is completely hydrolyzed within 10 minutes (DT90 ≤ 10 minutes) across a pH range of 4, 7, and 9.[1]
Q3: What are the main factors influencing the degradation rate of this compound?
The primary factor is the presence of water, which leads to rapid hydrolysis. While pH in the range of 4 to 9 does not significantly alter the rapid initial hydrolysis, higher pH values can accelerate the degradation. Temperature is also a critical factor, with higher temperatures generally increasing the rate of chemical reactions, including hydrolysis.
Q4: Is this compound sensitive to light?
Q5: What are the degradation products of this compound?
The initial and primary degradation products of this compound in aqueous solutions are Cyhexatin and 1,2,4-triazole.[1] Further degradation of Cyhexatin can lead to dicyclohexyltin oxide and monocyclohexyltin compounds.
Quantitative Data Summary
The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. The following tables summarize the available quantitative data on its degradation.
Table 1: Hydrolysis Half-Life and DT90 of this compound at 20°C
| pH | Half-Life (t½) | DT90 (Time for 90% degradation) |
| 4 | < 10 minutes | ≤ 10 minutes |
| 7 | < 10 minutes | ≤ 10 minutes |
| 9 | < 10 minutes | ≤ 10 minutes |
Source: Adapted from FAO, 2005.[1]
Table 2: Decomposition Half-Life of this compound at 22°C
| pH | Decomposition Half-Time |
| 4 | 96 hours |
| 7 | 81 hours |
| 9 | 8 hours |
Note: These values from an older source may reflect the degradation of the subsequent product, Cyhexatin, given the rapid initial hydrolysis of this compound. Source: Adapted from PubChem, CID 91634.[3]
This compound Degradation Pathway
The degradation of this compound in an aqueous environment is a sequential process initiated by the cleavage of the triazole group.
Caption: Degradation pathway of this compound in aqueous solutions.
Experimental Protocols
This section provides a detailed methodology for conducting a study on the stability of this compound in aqueous solutions, adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[4][5][6]
Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions at various pH values and temperatures.
Materials:
-
This compound (analytical standard)
-
Sterile, buffered aqueous solutions (pH 4, 7, and 9)
-
Sterile glassware (e.g., flasks, vials)
-
Temperature-controlled incubator or water bath
-
Analytical instrument (e.g., HPLC-UV/Vis or LC-MS/MS)
-
Reagents for mobile phase and sample preparation
Experimental Workflow Diagram:
Caption: Experimental workflow for this compound stability testing.
Procedure:
-
Preparation of Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile) at a known concentration.
-
Spike the buffer solutions with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.
-
-
Incubation:
-
Dispense the spiked buffer solutions into sterile flasks or vials.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C, 25°C, or 50°C for accelerated testing).
-
Due to the rapid hydrolysis of this compound, initial sampling should be frequent (e.g., at 0, 2, 5, 10, 20, and 30 minutes). For the slower degradation of Cyhexatin, sampling can be extended to several hours or days.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Immediately quench the reaction if necessary (e.g., by adding a strong acid or base and freezing) to prevent further degradation before analysis.
-
Analyze the samples for the concentration of this compound and its degradation products (Cyhexatin and 1,2,4-triazole) using a validated analytical method such as HPLC-UV/Vis or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) for each pH and temperature condition.
-
Troubleshooting Guide
Issue: Inconsistent or non-reproducible degradation rates.
-
Possible Cause: Inconsistent temperature control.
-
Solution: Ensure the incubator or water bath maintains a stable temperature throughout the experiment. Use a calibrated thermometer to verify the temperature.
-
-
Possible Cause: Contamination of solutions.
-
Solution: Use sterile glassware and buffer solutions to prevent microbial degradation, which can interfere with the study of abiotic hydrolysis.
-
-
Possible Cause: Variability in sample preparation.
-
Solution: Ensure accurate and consistent pipetting of the this compound stock solution into the buffer solutions. Prepare all samples from the same stock solution.
-
Issue: Difficulty in quantifying this compound due to its rapid degradation.
-
Possible Cause: Sampling intervals are too long.
-
Solution: For the initial hydrolysis of this compound, collect samples at very short intervals (e.g., every 1-2 minutes) immediately after spiking the buffer solution.
-
-
Possible Cause: Degradation continues after sampling.
-
Solution: Quench the reaction immediately after collecting the sample. This can be achieved by adding a quenching agent or by freezing the sample in liquid nitrogen.
-
Issue: Peak tailing or poor peak shape in HPLC analysis.
-
Possible Cause: Interaction of organotin compounds with the stationary phase.
-
Solution: Use a column specifically designed for the analysis of organometallic compounds or a high-quality end-capped C18 column. Adjust the mobile phase pH or add a competing agent to reduce tailing.
-
-
Possible Cause: Sample solvent is incompatible with the mobile phase.
-
Solution: If possible, dissolve the initial this compound standard and dilute the samples in the mobile phase.
-
Issue: Co-elution of this compound and Cyhexatin.
-
Possible Cause: Insufficient chromatographic separation.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition (e.g., gradient elution), flow rate, or column temperature. Consider using a different stationary phase if co-elution persists. An LC-MS/MS method can provide better selectivity and specificity.
-
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
Improving the extraction efficiency of Azocyclotin from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and quantification of Azocyclotin and its primary metabolite, Cyhexatin (B141804), from complex matrices.
Frequently Asked Questions (FAQs)
Q1: Should I be analyzing for this compound, Cyhexatin, or both?
A1: this compound hydrolyzes very rapidly to Cyhexatin in the presence of water.[1] The half-life can be as short as 10 minutes.[1] Therefore, for most residue analysis in biological and environmental samples, the analysis should target the sum of this compound and Cyhexatin, with the results typically expressed as Cyhexatin.[1] Many analytical methods convert this compound to a common derivative with Cyhexatin before the final measurement.[2]
Q2: What is the most common cause of low recovery for this compound?
A2: The most common issue is the degradation of this compound to Cyhexatin during the extraction process, especially when using aqueous solutions or protic solvents.[1] Other significant factors include inefficient extraction from the sample matrix, irreversible adsorption to labware or SPE sorbents, and losses during solvent evaporation steps due to the compound's properties.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[3][4] To mitigate them, you can:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of your samples.[5][6] This is the most common and effective approach.[7]
-
Incorporate Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.
-
Improve Sample Cleanup: Employ a more rigorous cleanup step, such as dispersive SPE (d-SPE) used in QuEChERS, or use mixed-mode SPE cartridges to remove interfering matrix components.[8][9]
-
Dilute the Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.[10]
Q4: Is derivatization necessary for the analysis?
A4: Derivatization is essential for analysis by Gas Chromatography (GC). This compound and Cyhexatin are not sufficiently volatile for GC analysis. They are typically ethylated or methylated to form volatile derivatives (e.g., tricyclohexyl methyl tin) before injection.[11] For Liquid Chromatography (LC) methods, derivatization is not required.[5][6]
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Recovery
Q: My recovery of this compound/Cyhexatin is consistently below 70% and varies between samples. What should I check?
A: Low and erratic recovery often points to issues in the initial sample preparation and extraction steps. Follow this guide to diagnose the problem.
-
Possible Cause 1: Analyte Degradation
-
Explanation: this compound rapidly hydrolyzes to Cyhexatin. If your method is intended to measure this compound specifically, any contact with water or protic solvents can lead to significant loss.
-
Solution:
-
pH Control: Work under acidic conditions. Extraction with solvents acidified with acetic or formic acid can improve stability and recovery.[8][12]
-
Add Stabilizers: For certain matrices like fruits and vegetables, adding an antioxidant like sodium L-ascorbate before extraction can prevent degradation.[12]
-
Minimize Water Contact: If possible, use extraction methods that minimize the sample's exposure to water, such as starting with a water-miscible organic solvent like acetonitrile (B52724).
-
-
-
Possible Cause 2: Inefficient Extraction
-
Explanation: The analyte may not be efficiently released from the sample matrix. This is common in high-fat (e.g., nuts, animal tissue) or high-fiber (e.g., grains, tea leaves) matrices.[12]
-
Solution:
-
Solvent Choice: Ensure your extraction solvent has the correct polarity. Acetonitrile is widely used in QuEChERS-based methods, while acidified acetone (B3395972) is effective for many fruits and vegetables.[5][8][12]
-
Homogenization: The sample must be thoroughly homogenized to ensure maximum surface area for extraction.
-
Solvent/Sample Ratio: A low solvent-to-sample ratio may not be sufficient to extract the analyte completely. An optimized ratio is crucial for good recovery.[13]
-
Fatty Matrices: For high-fat samples, an alkaline degradation step (saponification) followed by liquid-liquid extraction (LLE) with n-hexane may be necessary to remove lipids that can interfere with the extraction.[2][12]
-
-
-
Possible Cause 3: Loss During Cleanup (Solid-Phase Extraction - SPE)
-
Explanation: The analyte may be lost during the SPE cleanup step. This can happen if the analyte does not bind to the sorbent, is washed off prematurely, or binds too strongly and is not eluted.[14][15]
-
Solution:
-
Analyte Breakthrough (Loss in Load/Wash): If the analyte is found in the loading or wash fractions, the sample or wash solvent may be too strong, preventing the analyte from being retained.[15] Consider diluting the sample extract or using a weaker wash solvent.
-
Incomplete Elution (Stuck on Sorbent): If recovery is low but the analyte is not in the load/wash fractions, it is likely retained on the sorbent.[15] Increase the strength or volume of your elution solvent. For example, adding a small amount of ammonium (B1175870) hydroxide (B78521) to methanol (B129727) can improve the elution of organotin compounds from certain SPE phases.[8]
-
Incorrect Sorbent: The choice of SPE sorbent is critical. Florisil and mixed-mode cation-exchange cartridges have been shown to be effective for cleanup.[5][8]
-
-
Problem 2: Poor Chromatography or Suspected Matrix Effects
Q: My analyte peak is broad, tailing, or the signal intensity is suppressed compared to the solvent standard. What is happening?
A: These are classic symptoms of matrix effects or other chromatographic issues. Poor peak shape can compromise sensitivity and integration accuracy, while signal suppression leads to inaccurate quantification.[16]
-
Possible Cause 1: Matrix Effects (Ion Suppression/Enhancement)
-
Explanation: Co-eluting compounds from the matrix interfere with the ionization of the target analyte in the mass spectrometer source.[4][7] This is highly dependent on the matrix, analyte, and LC-MS/MS conditions.[17]
-
Solution:
-
Confirm Matrix Effect: Perform a post-extraction addition experiment. Compare the response of an analyte spiked into a blank matrix extract with the response of the same concentration in a pure solvent. A significant difference confirms a matrix effect.[17]
-
Use Matrix-Matched Standards: This is the primary method to compensate for matrix effects.[5][6][7]
-
Improve Cleanup: Re-evaluate your cleanup step. A dispersive SPE cleanup with sorbents like PSA (primary secondary amine) can remove sugars and organic acids, while C18 can remove non-polar interferences.[8][18]
-
-
-
Possible Cause 2: Poor Peak Shape
-
Explanation: Peak tailing or splitting can be caused by secondary interactions with the analytical column, a mismatch between the injection solvent and the mobile phase, or system issues.[16]
-
Solution:
-
Injection Solvent: The final extract should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent will cause peak distortion.[16]
-
Secondary Interactions: As organotin compounds can interact with free silanols on silica-based columns, consider using a modern, fully end-capped column or a column with a different chemistry (e.g., hybrid particle) to minimize these interactions.
-
System Maintenance: Check for blocked frits, column voids, or excessive dead volume in tubing and connections.
-
-
Data Presentation: Method Performance Comparison
The following table summarizes the performance of various published methods for the determination of this compound and Cyhexatin in complex matrices.
| Matrix | Extraction Method | Cleanup | Analysis Method | Average Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Fruits (Orange, Apple, Peach, Grape) | Acetonitrile Extraction | Florisil SPE | UHPLC-MS/MS | 71 - 105 | 2 - 13 | 0.1 - 0.3 (LOD) | [5][6] |
| Fruits & Vegetables | HBr + Ultrasonic Extraction | LLE (n-hexane) | GC-MS (after derivatization) | 75.8 - 95.1 | 3.1 - 5.2 | 5 | [19] |
| Fruits & Vegetables | Acetonitrile + Formic Acid | Mixed-Mode Cation-Exchange SPE | LC-MS/MS | 72.3 - 110.0 | < 14.1 (intra-day) | 1 | [8] |
| Grains, Fruits, Vegetables | Acetone + Acetic Acid | LLE (n-hexane) | GC-FPD (after derivatization) | Not Specified | Not Specified | 10 (as 0.02 mg/L in solution) | [12] |
| Animal Products (Fat) | Acetone + Acetic Acid | Alkaline Degradation + LLE | GC-FPD (after derivatization) | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Acetonitrile Extraction with SPE Cleanup for Fruits (UHPLC-MS/MS Analysis)
This protocol is adapted from methods described for fruit matrices.[5][6]
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for another 2 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
-
SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer.
-
Condition a Florisil SPE cartridge (e.g., 500 mg) with 5 mL of acetonitrile.
-
Load the 1 mL extract onto the cartridge and allow it to pass through.
-
Elute the analytes with an additional 5 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution & Analysis:
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by UHPLC-MS/MS.
-
Protocol 2: Acidified Acetone Extraction for Fruits & Vegetables (GC-FPD Analysis)
This protocol is adapted from the Japanese Ministry of Health, Labour and Welfare method.[12]
-
Sample Preparation:
-
Weigh 20 g of chopped sample into a homogenizer cup.
-
Add approximately 0.5 g of sodium L-ascorbate.
-
-
Extraction:
-
Add 100 mL of acetone/acetic acid (99:1, v/v) and homogenize for 3 minutes.
-
Filter the homogenate through a Büchner funnel with suction.
-
Return the residue to the cup, add another 50 mL of acetone/acetic acid (99:1, v/v), and repeat the homogenization and filtration.
-
Combine the filtrates and adjust the total volume to 200 mL with acetone.
-
-
Liquid-Liquid Extraction (LLE):
-
Take a 40 mL aliquot of the extract and transfer it to a 500 mL separatory funnel.
-
Add 200 mL of 10% NaCl solution.
-
Extract twice, first with 100 mL and then with 50 mL of n-hexane, shaking vigorously each time.
-
Combine the n-hexane extracts and dry by passing through anhydrous sodium sulfate.
-
-
Derivatization & Cleanup:
-
Concentrate the n-hexane extract to near dryness at <40°C.
-
Note: This is the point where a derivatization step (e.g., ethylation) and further cleanup on a synthetic magnesium silicate (B1173343) cartridge would be performed as per the detailed official method.[2][11][12]
-
-
Final Preparation & Analysis:
-
After derivatization and final cleanup, the residue is dissolved in 1 mL of n-hexane.
-
This solution is used as the test solution for GC-FPD analysis.
-
References
- 1. fao.org [fao.org]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hawach.com [hawach.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. QuEChERS: Home [quechers.eu]
- 19. CN102230919A - Method for determining residual amount of this compound in fruits and vegetables by gas chromatograph-mass spectrometry - Google Patents [patents.google.com]
Navigating Azocyclotin Solubility: A Technical Support Guide
For researchers, scientists, and professionals in drug development, achieving consistent and accurate experimental results with azocyclotin hinges on proper handling of its solubility characteristics. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this organotin acaricide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: this compound, a colorless crystalline solid, exhibits varied solubility in organic solvents. It is practically insoluble in water.[1][2] Its solubility is generally low in less polar solvents like n-hexane and higher in moderately polar solvents such as dichloromethane (B109758).[1][3]
Q2: I'm observing precipitate in my stock solution after storage. What could be the cause and how can I resolve it?
A2: Precipitation upon storage, especially at low temperatures, can occur if the compound's concentration exceeds its solubility limit at that temperature. To resolve this, gently warm the solution and use sonication or vortexing to redissolve the compound fully before use. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles, or storing at room temperature if the compound's stability permits.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness, or turbidity, indicates incomplete dissolution or potential degradation. Visually inspect the solution for any particulate matter. Gentle sonication can help break down small agglomerates.[4] It is crucial to use freshly prepared solutions for experiments to avoid issues related to degradation or precipitation over time.[4] this compound is known to hydrolyze rapidly in aqueous environments, breaking down into cyhexatin (B141804) and 1,2,4-triazole, which could also contribute to changes in solution clarity.[1][5]
Q4: Can I use methanol (B129727) to prepare a stock solution of this compound?
A4: Yes, methanol can be used to prepare this compound solutions. Standard reference materials of this compound are often sold as solutions in methanol.[6][7] For creating a standard curve for analysis, a stock solution in methanol can be diluted to the desired concentrations.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Incomplete dissolution of this compound leading to inaccurate concentrations. | Ensure complete dissolution by visual inspection. Use gentle sonication to break up any aggregates. Always prepare fresh solutions before each experiment.[4] |
| Precipitate forms when adding this compound stock to an aqueous buffer | The final concentration of this compound exceeds its solubility in the aqueous buffer. High salt concentrations in the buffer can also reduce solubility (salting-out effect). | First, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., dichloromethane, isopropanol) before adding it to the buffer. Perform this addition slowly while stirring. Consider reducing the buffer's salt concentration if experimentally feasible. |
| Difficulty dissolving this compound powder | Inappropriate solvent choice or insufficient agitation. | Refer to the quantitative solubility data to select an appropriate solvent. Use mechanical agitation (vortexing) or sonication to aid dissolution. A slight increase in temperature may also improve solubility, but be mindful of potential degradation. |
| Rapid degradation of the compound in solution | This compound is susceptible to hydrolysis, especially in the presence of water. The rate of hydrolysis is pH-dependent, occurring rapidly at pH levels of 4, 7, and 9.[3][5] | Use anhydrous organic solvents and minimize exposure to moisture. Prepare solutions fresh and use them promptly. If working with aqueous systems is unavoidable, be aware of the rapid hydrolysis to cyhexatin.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents at 20 °C.
| Solvent | Solubility (g/L) | Reference |
| Dichloromethane | 20 - 50 | [1][3] |
| Isopropanol | 10 - 20 | [1][3] |
| Toluene | 2 - 5 | [1][3] |
| n-Hexane | 0.1 - 1 | [1][3] |
| Water | 0.00012 | [1][3] |
Note: Some sources indicate solubility of less than 1 g/kg in dichloromethane and isopropanol, which is equivalent to < 0.1 g/100mL.[9]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution for Analytical Purposes
This protocol outlines the preparation of a 100 µg/mL this compound stock solution in methanol, commonly used for creating calibration curves for analytical methods like GC-MS.
Materials:
-
This compound standard (≥98% purity)
-
Methanol (analytical grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Glass centrifuge tubes (10 mL)
-
Pipettes
Procedure:
-
Accurately weigh 1 mg of the this compound standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, fill the flask to the 10 mL mark with methanol.
-
This creates a 100 µg/mL stock solution.
-
For creating standard curves, this stock solution can be further diluted. For example, to prepare 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL standards, pipette the appropriate volume of the stock solution into 10 mL glass centrifuge tubes and dilute with methanol.[8]
Protocol 2: Extraction of this compound from Fruit and Vegetable Samples for Analysis
This protocol describes a general method for extracting this compound residues from produce for subsequent analysis.
Materials:
-
Homogenized sample (e.g., fruit or vegetable)
-
Acetone/acetic acid solution (99:1, v/v)[10]
-
n-Hexane
-
Sodium chloride solution (10%)
-
Anhydrous sodium sulfate
-
Homogenizer
-
Filtration apparatus
-
Rotary evaporator or concentrator
Procedure:
-
To a 10.0 g homogenized sample, add 100 mL of acetone/acetic acid (99:1, v/v).[11]
-
Homogenize the mixture and filter it with suction.[11]
-
To the remaining residue, add another 50 mL of the acetone/acetic acid solution, homogenize, and filter again.[11]
-
Combine the filtrates.[11]
-
Concentrate the combined filtrate at a temperature below 40°C to remove the solvent.[11]
-
Add 100 mL of 10% sodium chloride solution to the residue and extract twice with 50 mL portions of n-hexane.[11]
-
Combine the n-hexane extracts and dehydrate using anhydrous sodium sulfate.[11]
-
Filter out the anhydrous sodium sulfate.
-
The resulting n-hexane solution containing the this compound can then be concentrated and prepared for analysis.[11]
Visualized Workflows
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Workflow for this compound standard solution preparation.
References
- 1. Buy this compound | 41083-11-8 [smolecule.com]
- 2. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fao.org [fao.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. This compound | 41083-11-8 [amp.chemicalbook.com]
- 8. CN102230919A - Method for determining residual amount of this compound in fruits and vegetables by gas chromatograph-mass spectrometry - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Azocyclotin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Azocyclotin.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting an this compound peak, but I see a strong Cyhexatin (B141804) signal?
A1: this compound is known to be unstable in the electrospray ionization (ESI) source of a mass spectrometer. It readily undergoes in-source fragmentation, losing its 1,2,4-triazole (B32235) group to form Cyhexatin. Therefore, it is common practice to monitor for Cyhexatin as the target analyte, even when this compound is the compound of interest in the sample. The total residue is often defined as the sum of this compound and Cyhexatin, expressed as Cyhexatin.
Q2: What are the typical precursor ions for this compound and Cyhexatin in positive ESI mode?
A2: For this compound, the most commonly observed ion is not the protonated molecule [M+H]+ but rather the in-source fragment corresponding to the Cyhexatin cation at m/z 369.2. For Cyhexatin itself, the protonated molecule [M+H]+ is observed at m/z 369.2. Due to the instability of this compound, method development and quantification are almost always focused on the detection of Cyhexatin.
Q3: I am experiencing significant signal suppression for Cyhexatin in my sample matrix. What can I do to mitigate this?
A3: Matrix effects, particularly ion suppression, are common in complex samples like fruits, vegetables, and animal products. Here are several strategies to mitigate this:
-
Sample Dilution: A simple first step is to dilute your final sample extract. This can reduce the concentration of co-eluting matrix components that interfere with the ionization of your analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed using the same sample preparation method as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[1][2]
-
Improved Sample Cleanup: Employing a more rigorous cleanup step, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB), can remove interfering compounds.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for Cyhexatin, if available, is the most effective way to correct for matrix effects and variations in instrument response.
Q4: What are the recommended starting points for collision energies for Cyhexatin MRM transitions?
A4: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer. However, published methods can provide a good starting point. For the precursor ion m/z 369.2, common product ions and their reported collision energies are listed in the tables below. It is crucial to perform a collision energy optimization experiment by infusing a standard solution of Cyhexatin and varying the collision energy to find the optimal value for each transition on your instrument.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal for Cyhexatin | 1. In-source fragmentation of this compound not occurring or incomplete. 2. Suboptimal ion source parameters. 3. Incorrect MRM transitions or collision energies. 4. Sample degradation. 5. Matrix-induced signal suppression. | 1. Increase ion source temperature or adjust cone voltage to promote the conversion of this compound to the Cyhexatin precursor ion.2. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows by infusing a standard solution of Cyhexatin.3. Verify the precursor and product ion masses. Perform a collision energy optimization for your specific instrument.4. Ensure proper sample storage and handling to prevent degradation.5. Dilute the sample extract, use matrix-matched standards, or improve sample cleanup.[1][2] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Incompatible injection solvent. 2. Column overload. 3. Column contamination or degradation. 4. Inappropriate mobile phase. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.2. Reduce the injection volume or dilute the sample.3. Flush the column with a strong solvent or replace it if necessary.4. Adjust the mobile phase composition, pH, or gradient profile. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Leaks in the system. | 1. Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system.2. Clean the ion source components according to the manufacturer's instructions.3. Check for leaks in the LC flow path and at the connection to the mass spectrometer. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction. | 1. Ensure the column is sufficiently equilibrated with the initial mobile phase before each injection.2. Prepare fresh mobile phase and ensure proper mixing if using a gradient.3. Use a column oven to maintain a stable temperature.4. Check the pump for pressure fluctuations and perform necessary maintenance. |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables
This protocol is a general guideline based on the QuEChERS method, which is commonly used for pesticide residue analysis in food matrices.[3]
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters for Cyhexatin Detection
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Note: These are typical ranges and should be optimized for the specific instrument being used.
Table 2: MRM Transitions for Cyhexatin (Precursor Ion: m/z 369.2)
| Product Ion (m/z) | Collision Energy (eV) | Use |
| 205.0 | 20 - 30 | Quantitation/Confirmation |
| 287.0 | 15 - 25 | Quantitation/Confirmation |
| 123.1 | 30 - 40 | Confirmation |
| 135.1 | 25 - 35 | Confirmation |
Note: The selection of quantification and confirmation ions and their optimal collision energies should be determined empirically on the user's instrument.
Visualizations
Caption: Experimental workflow for this compound/Cyhexatin analysis.
Caption: Troubleshooting decision tree for low Cyhexatin signal.
References
Troubleshooting common issues in Azocyclotin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azocyclotin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthesis Issues
???+ question "What is the general synthetic route for this compound?"
???+ question "My overall yield of this compound is consistently low. What are the potential causes and solutions?"
Specific Synthesis Stage Problems
???+ question "I'm having trouble with the initial formation of the tricyclohexyltin chloride intermediate. What could be going wrong?"
???+ question "The reaction to introduce the 1,2,4-triazole (B32235) moiety is not proceeding to completion. How can I improve this step?"
Product Purity and Stability
???+ question "My final this compound product is impure. What are the likely contaminants and how can I remove them?"
???+ question "My purified this compound degrades upon storage. What are the best storage conditions?"
Experimental Protocols
General Protocol for Organotin Synthesis (Illustrative)
This protocol is a generalized procedure for the synthesis of a triorganotin halide, a key intermediate for this compound, based on common organotin chemistry practices.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Under an inert atmosphere, add a solution of cyclohexyl halide in anhydrous diethyl ether dropwise through the dropping funnel.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tin Tetrachloride:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of tin tetrachloride in anhydrous diethyl ether via the dropping funnel. This reaction is exothermic and should be controlled carefully.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Isolation:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude triorganotin halide.
-
General Protocol for Nucleophilic Substitution with 1,2,4-Triazole
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,2,4-triazole in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the triazole.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Organotin Halide:
-
Slowly add a solution of the triorganotin halide in the same anhydrous solvent to the deprotonated triazole solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
-
Signaling Pathways and Workflows
Caption: Overview of the synthesis of this compound and its primary degradation pathway.
Resolving co-elution of Azocyclotin and Cyhexatin in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Azocyclotin and Cyhexatin (B141804) in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and Cyhexatin frequently co-elute in my chromatographic analysis?
A1: The primary reason for the co-elution of this compound and Cyhexatin is the inherent chemical instability of this compound. This compound rapidly hydrolyzes to form Cyhexatin in the presence of water.[1][2] This conversion can occur during sample preparation, extraction, and even within the analytical instrument, particularly in aqueous mobile phases or at elevated temperatures. Therefore, what appears as a single peak may be a combination of the original Cyhexatin in the sample and the Cyhexatin formed from the degradation of this compound.
Q2: I am using Gas Chromatography (GC) and observe a single peak for both this compound and Cyhexatin standards. How can I separate them?
A2: Gas chromatography methods for organotin pesticide analysis, including this compound and Cyhexatin, often require a derivatization step, such as ethylation, to increase their volatility.[3][4] This derivatization process converts both this compound and Cyhexatin into the same derivative compound.[3][4] Consequently, they will have the same retention time and produce a single, combined peak, making their individual separation and quantification by this method impossible.[5]
Q3: Is it possible to analyze this compound and Cyhexatin as separate compounds?
A3: Yes, it is possible to analyze this compound and Cyhexatin as distinct compounds using techniques that do not require derivatization and minimize the potential for hydrolysis. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly effective method for this purpose.[2][6][7] This technique allows for the separation and quantification of the intact molecules under conditions that can be optimized to reduce the degradation of this compound.
Q4: What is the relationship between this compound and Cyhexatin?
A4: this compound is an organotin pesticide that acts as a pro-pesticide for Cyhexatin. In the environment and within biological systems, this compound is converted to Cyhexatin, which is also an active acaricide.[1] Due to this rapid conversion, many regulatory bodies consider the total residue of both compounds, expressed as Cyhexatin.[2]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound and Cyhexatin.
Issue: A single, unresolved peak is observed for this compound and Cyhexatin.
Diagram: Troubleshooting Workflow for this compound and Cyhexatin Co-elution
Caption: A workflow diagram for troubleshooting the co-elution of this compound and Cyhexatin.
Step 1: Review Your Analytical Method
The first step is to critically evaluate your current analytical method.
-
Gas Chromatography (GC): If you are using a GC-based method with a derivatization step (e.g., ethylation with ethyl magnesium bromide or sodium tetraethylborate), co-elution is an expected outcome.[3][4][8] In this case, you are likely converting both analytes into a single, identical derivative.
-
Solution: Report the result as the sum of this compound and Cyhexatin, expressed as Cyhexatin. If separate quantification is mandatory, you must switch to a Liquid Chromatography (LC) based method.
-
-
Liquid Chromatography (LC): If you are using an LC-based method, particularly UHPLC-MS/MS, separation is achievable. The co-elution is likely due to suboptimal sample preparation or chromatographic conditions.
Step 2: Optimize Sample Preparation for LC Analysis
To minimize the conversion of this compound to Cyhexatin before analysis, consider the following optimizations to your sample preparation protocol:
-
Minimize Contact with Water: Since this compound readily hydrolyzes in aqueous environments, reduce the exposure of your sample to water as much as possible.[1]
-
Use Acidified Solvents: Extracting with an organic solvent like acetonitrile (B52724) containing a small amount of a weak acid (e.g., 0.1-0.2% formic acid) can help stabilize this compound.[9]
-
Control Temperature: Perform all extraction and cleanup steps at reduced temperatures to slow down the hydrolysis rate.
-
SPE Cleanup: Employ a solid-phase extraction (SPE) cleanup step using a sorbent like Florisil to effectively remove interfering matrix components.[2][6]
Step 3: Optimize Chromatographic Conditions for LC Separation
Fine-tuning your LC parameters is crucial for achieving baseline separation.
-
Column Selection: Utilize a high-resolution column, such as a C18 or a pentafluorophenyl (PFP) column, which can offer different selectivities.[7][10]
-
Mobile Phase Composition:
-
Organic Solvent: Use acetonitrile as the organic modifier.
-
Aqueous Phase: Acidify the aqueous portion of your mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5) to improve peak shape and the stability of this compound.[2]
-
Gradient Elution: Employ a shallow gradient elution program. A slow, gradual increase in the organic solvent concentration can significantly enhance the resolution of closely eluting compounds.
-
-
Flow Rate: Optimize the flow rate for your column dimensions to ensure maximum efficiency.
-
Column Temperature: Maintain a consistent and controlled column temperature. While higher temperatures can improve efficiency, they may also accelerate the degradation of this compound. A temperature around 40°C is a good starting point.[2]
Data Presentation: Comparison of Analytical Methods
The following table summarizes key parameters for different analytical techniques used for this compound and Cyhexatin analysis.
| Parameter | GC-FPD / GC-MS/MS | UHPLC-MS/MS |
| Derivatization | Required (e.g., ethylation)[3][8] | Not required[2][6] |
| Separation | Co-elution is inherent[5] | Separation is achievable[2][7] |
| Quantification | Total of this compound and Cyhexatin | Individual quantification of each compound |
| Sample Prep | Extraction, cleanup, derivatization[3] | Extraction, cleanup (e.g., SPE)[2][6] |
| Common Detector | FPD (Sn filter), MS/MS[3][8] | Tandem Mass Spectrometer (MS/MS)[2][6] |
Experimental Protocols
Detailed Protocol: UHPLC-MS/MS for the Separate Quantification of this compound and Cyhexatin
This protocol is a general guideline based on established methods.[2][6][7] Optimization will be required for specific sample matrices and instrumentation.
1. Sample Preparation (Fruit and Vegetable Matrices)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Shake vigorously for 5 minutes.
-
Add anhydrous magnesium sulfate (B86663) and sodium chloride (QuEChERS salts) to induce phase separation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge (e.g., 500 mg, 6 mL) with acetonitrile.
-
Load an aliquot of the supernatant from the extraction step onto the cartridge.
-
Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/toluene).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. UHPLC-MS/MS Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of pressures up to 1000 bar.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Monitor appropriate precursor and product ion transitions.
-
Cyhexatin: Monitor appropriate precursor and product ion transitions.
-
Visualization of the Core Problem
Diagram: Hydrolysis of this compound to Cyhexatin
Caption: The chemical transformation of this compound into Cyhexatin and 1,2,4-Triazole through hydrolysis.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 6. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Simultaneous determination of three organotin pesticides in fruits and vegetables by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing the limit of detection for Azocyclotin in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Azocyclotin in environmental samples. Our goal is to help you enhance your limit of detection and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound and its primary metabolite, Cyhexatin (B141804).
1. Gas Chromatography (GC) Based Methods (e.g., GC-FPD)
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column interacting with the analytes. | - Use a deactivated inlet liner and change it frequently. - Trim the first few centimeters of the analytical column.[1] - Increase the detector temperature (e.g., for PFPD, 325-350°C can reduce tailing).[2] |
| Poor Peak Shape (Fronting) | Column overload. | - Reduce the injection volume. - Dilute the sample. - Increase the split ratio.[3] |
| Split Peaks | - Incomplete sample vaporization in the inlet. - Mismatch between solvent and stationary phase polarity. | - Use a liner with glass wool to aid vaporization.[3] - Ensure the solvent is compatible with the stationary phase.[3] |
| Ghost Peaks / Carryover | - Contamination from the syringe or septum. - Sample backflash in the inlet. | - Replace the septum and rinse the syringe with an appropriate solvent.[3] - Reduce injection volume or use a liner with a larger internal diameter.[3] |
| Low Analyte Response | - Inefficient derivatization (e.g., ethylation or methylation). - Degradation of analytes in the inlet. | - Optimize the derivatization reaction conditions (pH, reagent concentration, reaction time).[4] - Ensure the inlet temperature is not excessively high. |
| Baseline Noise or Drift | - Contaminated carrier gas or detector. - Column bleed at high temperatures. | - Use high-purity gases with appropriate traps. - Clean the detector according to the manufacturer's instructions.[5] - Condition the column properly and operate within its recommended temperature limits.[5] |
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Signal / Ion Suppression | Co-eluting matrix components compete with the analyte for ionization.[6][7] | - Improve sample clean-up using Solid Phase Extraction (SPE).[8] - Optimize chromatographic separation to separate analytes from interfering matrix components. - Dilute the sample extract.[9] - Use a matrix-matched calibration curve to compensate for the effect.[8][10] |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and replace it regularly. |
| Poor Peak Shape | - Mismatch between injection solvent and mobile phase. - Secondary interactions with the stationary phase. | - The injection solvent should be weaker than the initial mobile phase.[11] - Add a small amount of a competing agent to the mobile phase (e.g., a weak acid). |
| High Background Noise | - Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| No Peak Detected | - Analyte instability in the final extract. - Incorrect MS/MS transition parameters. | - Analyze samples as soon as possible after preparation. This compound rapidly hydrolyzes to Cyhexatin.[10] - Optimize MS/MS parameters (e.g., collision energy) by infusing a standard solution. |
Frequently Asked Questions (FAQs)
Q1: Why am I detecting Cyhexatin in my this compound standard?
A1: this compound is highly unstable in aqueous environments and rapidly hydrolyzes to Cyhexatin.[10] It is common to detect Cyhexatin in this compound standards, and for this reason, the residue definition for regulatory purposes often includes the sum of this compound and Cyhexatin, expressed as Cyhexatin.[12]
Q2: Is a derivatization step necessary for the analysis of this compound?
A2: For GC-based methods, a derivatization step such as ethylation or methylation is typically required to make the analytes more volatile and improve their chromatographic behavior.[13] For LC-MS/MS methods, derivatization is generally not necessary, which simplifies the sample preparation procedure.[8][10]
Q3: What is the best way to prepare environmental water samples for this compound analysis?
A3: A common approach for water samples is Solid Phase Extraction (SPE). The choice of SPE sorbent will depend on the specific method, but C18 and Florisil cartridges have been used effectively for organotin compounds.
Q4: How can I minimize matrix effects in complex samples like soil or sediment?
A4: A thorough sample clean-up is crucial. This may involve techniques like gel permeation chromatography (GPC) or the use of specific SPE cartridges. Additionally, using a matrix-matched calibration or the standard addition method can help to accurately quantify the analyte in the presence of matrix interferences.
Q5: What are the typical Limits of Detection (LODs) for this compound in environmental samples?
A5: The LODs are highly dependent on the analytical method and the sample matrix. The following table summarizes some reported LODs.
| Method | Matrix | Limit of Detection (LOD) |
| UHPLC-MS/MS | Fruits | 0.1–0.3 µg/kg[8][10] |
| HPLC-ICP-MS | Environmental Samples | 0.13–1.46 µg/L[10] |
| GC-PFPD | Water/Biological Samples | 0.6–0.8 ppb[4] |
Experimental Protocols
1. Sample Preparation for Fruits and Vegetables (GC-FPD Method)
This protocol is a generalized procedure based on established methods.[13]
-
Extraction:
-
Homogenize 20g of the sample with 100 mL of acetone/acetic acid (99:1, v/v).
-
Filter the homogenate under suction.
-
Re-extract the residue with 50 mL of acetone/acetic acid (99:1, v/v) and filter.
-
Combine the filtrates.
-
-
Liquid-Liquid Partitioning:
-
Take a 40 mL aliquot of the extract and add 200 mL of 10% sodium chloride solution.
-
Extract twice with n-hexane (100 mL, then 50 mL).
-
Combine the n-hexane extracts and dry with anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Concentrate the filtrate at a temperature below 40°C to near dryness.
-
Dissolve the residue in a known volume of n-hexane.
-
-
Derivatization (Ethylation):
-
To the hexane (B92381) extract, add 1 mL of 3 mol/L ethylmagnesium bromide-diethyl ether solution.
-
Let the mixture stand for 20 minutes at room temperature.
-
Gradually add 0.5 mol/L sulfuric acid solution to stop the reaction.[13]
-
-
Clean-up:
-
Pass the derivatized extract through a synthetic magnesium silicate (B1173343) cartridge.
-
Elute with n-hexane.
-
Concentrate the eluate and reconstitute in n-hexane for GC-FPD analysis.
-
2. Sample Preparation for Fruit Samples (UHPLC-MS/MS Method)
This protocol is a simplified representation of a non-derivatization method.[8]
-
Extraction:
-
Homogenize 10g of the sample with 10 mL of acetonitrile.
-
Centrifuge the mixture at high speed.
-
-
Clean-up (SPE):
-
Take the supernatant and pass it through a Florisil SPE cartridge.
-
Elute the analytes with an appropriate solvent mixture.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for UHPLC-MS/MS analysis.
-
Visualizations
Caption: Workflow for GC-FPD analysis of this compound.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. ysi.com [ysi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Organotin analysis by gas chromatography-pulsed flame-photometric detection (GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Targeted review of maximum residue levels (MRLs) for this compound and cyhexatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
Stability issues with Azocyclotin formulations in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azocyclotin formulations. The information addresses common stability issues encountered during long-term studies and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The most significant stability issue for this compound is its rapid hydrolysis in the presence of moisture. It readily degrades into its primary metabolites, Cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole. This degradation can be accelerated by elevated temperatures and specific pH conditions. For solid formulations, such as wettable powders (WP), exposure to humidity during storage is a critical factor that can lead to the degradation of the active ingredient before its intended use.
Q2: What are the main degradation products of this compound I should monitor in my stability studies?
A2: The primary degradation products to monitor are Cyhexatin and 1,2,4-triazole. Due to the rapid conversion, regulatory bodies often consider the sum of this compound and Cyhexatin, expressed as Cyhexatin, for residue analysis.
Q3: How does temperature affect the stability of this compound formulations?
Q4: Are there specific analytical methods recommended for stability testing of this compound?
A4: Yes, stability-indicating analytical methods such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are recommended. These methods can effectively separate and quantify this compound and its primary degradation product, Cyhexatin.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Suspensions
-
Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing an aqueous suspension from a wettable powder formulation.
-
Probable Cause: this compound is highly susceptible to hydrolysis. The degradation process begins almost immediately upon contact with water.
-
Solution:
-
Prepare aqueous suspensions immediately before use.
-
Ensure that the water used for suspension is at a neutral or slightly acidic pH, as alkaline conditions can further accelerate hydrolysis.
-
Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store the suspension at low temperatures (2-8°C) for a short period, but be aware that degradation will still occur.
-
Issue 2: Inconsistent Results in Long-Term Stability Studies of Solid Formulations
-
Symptom: High variability in this compound concentration is observed between samples from the same batch stored under the same conditions over time.
-
Probable Cause: Non-uniform exposure to moisture and/or temperature fluctuations within the storage environment. Ingress of moisture into the packaging can lead to localized degradation.
-
Solution:
-
Ensure that the packaging for the solid formulation is hermetically sealed to prevent moisture ingress.
-
Store samples in a temperature and humidity-controlled environment.
-
When sampling for analysis, ensure the sample is representative of the entire batch.
-
Data Presentation
The following table summarizes the degradation of a 25% this compound wettable powder formulation in an aqueous suspension over 150 days at 22 ± 2°C.
| Storage Time (days) | This compound Concentration (mg/kg) | Tricyclohexyl tin compounds (as this compound, mg/kg) | Dicyclohexyl tin compounds (as this compound, mg/kg)* |
| 0 | 8.95 | Not Reported | 0.26 |
| 7 | 9.0 | Not Reported | 0.25 |
| 28 | 7.6 | 7.6 | 0.33 |
| 49 | 7.9 | 5.9 | 0.19 |
| 71 | 5.3 | 3.2 | 0.36 |
| 91 | 5.3 | 2.7 | 0.29 |
| 120 | 5.3 | 2.75 | 0.14 |
| 150 | 5.6 | 3.0 | 0.14 |
*Data from Möllhoff, 1977. The analysis was performed using an organotin method.
Experimental Protocols
Stability-Indicating Analysis by GC-FPD
This method is suitable for the quantification of this compound and its degradation product Cyhexatin.
a. Sample Preparation (for Wettable Powder Formulation):
-
Accurately weigh a portion of the wettable powder formulation.
-
Extract the active ingredient with acetone (B3395972) acidified with acetic acid (99:1, v/v) by homogenization.
-
Filter the extract and repeat the extraction of the residue.
-
Combine the filtrates and make up to a known volume with acetone.
-
Take an aliquot of the extract and transfer the analytes into n-hexane.
-
For samples with high fat content, an alkaline degradation step may be necessary to remove fats.
-
Proceed with the ethylation step.
b. Ethylation:
-
To the n-hexane extract, add ethylmagnesium bromide-diethyl ether solution and let it stand at room temperature.
-
Gradually add sulfuric acid to stop the reaction.
-
Extract the ethylated derivatives with n-hexane.
-
Clean up the extract using a synthetic magnesium silicate (B1173343) cartridge.
c. GC-FPD Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) with an interference filter for tin (wavelength 610 nm).
-
Column: A suitable capillary column for organotin pesticide analysis (e.g., a non-polar or mid-polar column).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1-2 µL.
d. Quantification:
-
Prepare a series of standard solutions of a Cyhexatin reference standard that have undergone the same ethylation procedure.
-
Generate a calibration curve by plotting the peak area or height against the concentration.
-
Calculate the concentration of this compound and Cyhexatin in the sample by comparing its peak area/height to the calibration curve.
Stability-Indicating Analysis by UHPLC-MS/MS
This method offers high sensitivity and selectivity for the analysis of this compound and Cyhexatin.
a. Sample Preparation:
-
Homogenize a known amount of the formulation sample.
-
Extract the analytes with acetonitrile (B52724). For solid samples, an initial wetting step with water may be required.
-
Centrifuge the sample and collect the supernatant.
-
Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove matrix interferences.[1]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection (e.g., methanol (B129727)/water mixture).
b. UHPLC-MS/MS Analysis:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Monitor the transition of the parent ion to a specific product ion.
-
Cyhexatin: Monitor the transition of the parent ion to a specific product ion.[1]
-
-
c. Quantification:
-
Prepare matrix-matched standard solutions of this compound and Cyhexatin.
-
Construct a calibration curve for each analyte based on the peak areas of the MRM transitions.
-
Quantify the analytes in the samples by comparing their peak areas to the respective calibration curves.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Factors influencing this compound formulation stability.
References
Addressing variability in Azocyclotin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azocyclotin bioassays. Our aim is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is an organotin acaricide that acts as a contact poison.[1] Its primary mode of action is the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation.[1] This disruption prevents the formation of ATP, leading to paralysis and death of the target mites.[1]
Q2: Why is this compound often considered together with Cyhexatin in residue analysis?
A2: this compound rapidly hydrolyzes to form Cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole, especially in the presence of water. This hydrolysis can occur within minutes. Consequently, in many biological and environmental systems, the primary residue detected is Cyhexatin.
Q3: What are the most common bioassay methods for evaluating the efficacy of this compound against mites?
A3: The most common bioassay methods for acaricides like this compound include the slide-dip method, the leaf-dip method, and residual bioassays on leaf discs. These methods are used to determine the contact and residual toxicity of the compound to various life stages of mites.
Q4: What are the key factors that can introduce variability into this compound bioassay results?
A4: Several factors can contribute to variability, including the physiological state of the test mites (age, sex, nutritional status), environmental conditions (temperature, humidity, photoperiod), procedural inconsistencies (application technique, concentration preparation), and the potential for the mite population to have developed resistance.[2]
Q5: How should I prepare this compound solutions for bioassays?
A5: this compound is typically formulated as a wettable powder (WP). Stock solutions should be prepared by carefully weighing the formulated product and suspending it in a suitable solvent, often with the aid of a surfactant to ensure a uniform suspension. Serial dilutions should be made from this stock solution to create a range of concentrations for testing. It is crucial to ensure the solution is well-mixed before each application to prevent settling of the active ingredient.
Troubleshooting Guides
Problem 1: High Mortality in Control Group (>10-20%)
High mortality in the control group can invalidate the results of a bioassay. If you are observing an unexpectedly high death rate in your untreated mites, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Mechanical Damage to Mites | Mites are delicate and can be easily injured during transfer. Use a fine, soft brush (e.g., camel-hair) for handling mites and practice gentle transfer techniques to minimize physical stress.[2] |
| Environmental Stress | Suboptimal temperature, humidity, or photoperiod can cause stress and mortality. Ensure your experimental conditions are optimized for the specific mite species. For Tetranychus urticae, common conditions are 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.[2] |
| Contamination | Contamination of leaf discs, water, rearing materials, or even the air supply with other chemicals or pathogens can be lethal. Use distilled or deionized water for all solutions. Thoroughly clean and, if possible, sterilize all equipment. Ensure that the host plants for the mites have not been treated with any pesticides.[2] Organotin compounds can leach from certain plastics, so it is advisable to use glass containers where possible. |
| Unhealthy Mite Colony | The overall health of the source mite colony can significantly impact their survival in a bioassay. Regularly inspect the source colony for signs of disease or stress. Use mites of a standardized age and life stage for your experiments. |
Problem 2: No Clear Dose-Response Relationship or Low Efficacy
If you are not observing a clear relationship between the concentration of this compound and mite mortality, or if the efficacy is much lower than expected, consider these factors.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The selected concentrations may be too high, resulting in 100% mortality across all doses, or too low, resulting in no significant mortality. Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., spanning several orders of magnitude) to determine the appropriate dose range that brackets the expected LC50 value.[2] |
| Acaricide Resistance | The mite population being tested may have developed resistance to this compound or other organotin acaricides. To confirm this, test a known susceptible strain of the same mite species alongside your field-collected or test population. A significant difference in LC50 values would indicate resistance. |
| Improper Acaricide Preparation or Application | This compound, as a wettable powder, may not be properly suspended in the solvent, leading to inaccurate concentrations being applied. Ensure thorough mixing of the stock solution and each dilution before use. Inconsistent application, such as uneven spraying or dipping, can also lead to variable exposure. Standardize your application technique for all replicates. |
| Insufficient Exposure Time | The duration of the bioassay may not be long enough for the toxic effects of this compound to fully manifest. Mortality should be assessed at appropriate time points, which for some acaricides can be up to 72 hours post-treatment. |
Problem 3: High Variability in Results Between Replicates or Experiments
Inconsistent results between replicates or across different experimental runs are a common challenge. The following table outlines potential sources of this variability and how to address them.
| Potential Cause | Recommended Solution |
| Biological Variability of Mites | The age, life stage, sex, and nutritional status of the mites can all influence their susceptibility to acaricides. Standardize the age and life stage of the mites used in each assay (e.g., use adult females of a specific age range). Ensure that all mites are reared on healthy, nutrient-rich host plants under consistent conditions. |
| Inconsistent Experimental Procedure | Minor variations in the experimental protocol can lead to significant differences in results. Ensure that all procedural steps, such as the duration of dipping, the volume of solution applied, and the drying time, are kept consistent across all replicates and experiments. |
| Environmental Fluctuations | Variations in temperature, humidity, and photoperiod during the experiment can affect mite metabolism and behavior, and thus their susceptibility to this compound. Conduct your bioassays in a controlled environment with stable and monitored conditions. |
| Analyst-to-Analyst Variation | Differences in technique between individuals performing the bioassay can be a significant source of variability. Ensure all personnel are trained on a standardized protocol and that techniques are consistent. |
Data Presentation
The following tables summarize the efficacy of this compound and other acaricides against various mite species. These values can serve as a baseline for comparison in your own experiments.
Table 1: LC50 Values of Acaricides against Tetranychus urticae (Two-Spotted Spider Mite)
| Acaricide | LC50 (mg/L) | Bioassay Method | Reference |
| This compound | 25.58 | Adult Leaf Disc | [3] |
| Abamectin | 5.531 | Adult Leaf Disc | [3] |
| Bifenazate | 3.583 | Adult Leaf Disc | [3] |
| Pyridaben | 39.69 | Adult Leaf Disc | [3] |
| Spirodiclofen | 140.3 | Adult Leaf Disc | [3] |
| Etoxazole | 267.7 | Adult Leaf Disc | [3] |
Table 2: LC50 Values of this compound against Other Mite Species
| Mite Species | LC50 (mg/L) | Bioassay Method | Reference |
| Panonychus ulmi | >100 (low resistance) | Not Specified | |
| Panonychus citri | Varies (resistance reported) | Not Specified | [2] |
Table 3: Acute Toxicity of this compound to Non-Target Organisms
| Organism | Endpoint | Value | Reference |
| Rainbow Trout | LC50 (96 h) | 0.004 mg/L | |
| Golden Orfe | LC50 (96 h) | 0.0093 mg/L | |
| Daphnia magna | LC50 (48 h) | 0.04 mg/L | |
| Japanese Quail (male) | LD50 | 144 mg/kg | |
| Japanese Quail (female) | LD50 | 195 mg/kg |
Experimental Protocols
The following are detailed methodologies for common bioassays used to evaluate the efficacy of acaricides like this compound.
Slide-Dip Bioassay for Adult Mites
This method is widely used for assessing the contact toxicity of an acaricide.
Materials:
-
Glass microscope slides
-
Double-sided adhesive tape
-
Fine camel-hair brush
-
This compound solutions of varying concentrations
-
Control solution (e.g., water with surfactant)
-
Petri dishes or other suitable containers for incubation
-
Stereomicroscope
Procedure:
-
Attach a 2-3 cm long piece of double-sided adhesive tape to one end of a glass microscope slide.
-
Using a fine brush, carefully transfer adult female mites onto the sticky tape, securing them by their dorsum. Aim for a consistent number of mites per slide (e.g., 20-30).
-
Prepare a series of at least five graded concentrations of this compound in a suitable solvent, plus a solvent-only control.
-
Hold the slide with forceps and immerse it in the test solution for 5 seconds with gentle agitation.
-
After dipping, place the slides on a rack and allow them to air-dry for approximately 1-2 hours.
-
Place the dried slides in a suitable container for incubation, maintaining appropriate temperature and humidity (e.g., 25°C and 60-70% RH).
-
Assess mortality after 24, 48, and 72 hours. A mite is considered dead if it does not move when gently prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. Experiments with control mortality exceeding 20% should be discarded.
-
Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Leaf-Dip Bioassay for Adult Mites
This method assesses the toxicity of an acaricide through both contact and ingestion.
Materials:
-
Host plant leaves (e.g., bean, citrus) from pesticide-free plants
-
Petri dishes
-
Absorbent paper or cotton
-
This compound solutions of varying concentrations
-
Control solution
-
Fine camel-hair brush
-
Stereomicroscope
Procedure:
-
Prepare leaf discs of a uniform size (e.g., 2-3 cm in diameter).
-
Dip each leaf disc into a test solution or the control solution for approximately 5-10 seconds.
-
Allow the leaf discs to air-dry completely.
-
Place each treated leaf disc, adaxial side up, on a moist piece of absorbent paper or cotton in a Petri dish to maintain turgor.
-
Carefully transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.
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Seal the Petri dishes (e.g., with parafilm, with small perforations for ventilation) and incubate under controlled conditions.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Analyze the data as described in the slide-dip bioassay protocol.
Visualizations
This compound's Mode of Action
The following diagram illustrates the mechanism by which this compound disrupts energy production in mites.
Caption: this compound inhibits ATP synthase in the mitochondrion, disrupting ATP production.
General Experimental Workflow for Acaricide Bioassay
This diagram outlines the typical steps involved in conducting an acaricide bioassay.
Caption: A generalized workflow for conducting an acaricide bioassay.
Troubleshooting Logic for High Control Mortality
This decision tree provides a logical approach to troubleshooting high mortality in the control group.
References
Strategies to mitigate Azocyclotin resistance in laboratory mite colonies
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate Azocyclotin resistance in laboratory mite colonies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on resistance levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an organotin acaricide. It functions by inhibiting mitochondrial ATP synthase, which is crucial for energy production in mite cells. Disruption of this process leads to mite mortality.[1]
Q2: How do mite colonies develop resistance to this compound?
A2: Resistance to this compound and other organotin acaricides typically develops through two primary mechanisms:
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Target-Site Modification: Genetic mutations can alter the structure of the mitochondrial ATP synthase enzyme. These changes prevent this compound from binding effectively to its target, rendering the acaricide less effective.[1]
-
Metabolic Resistance: Mites can evolve enhanced detoxification capabilities. This involves the upregulation of specific enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which break down the acaricide into non-toxic substances before it can reach its target site.[2]
Q3: What are the signs of emerging resistance in my laboratory colony?
A3: The primary sign is a noticeable decrease in the efficacy of this compound applications. You may observe that standard concentrations fail to achieve the expected mortality rate, or that you need to apply progressively higher doses to control the mite population. A formal bioassay is required to confirm and quantify resistance.
Q4: What is a Resistance Ratio (RR) and how is it interpreted?
A4: The Resistance Ratio (RR) is a quantitative measure of resistance. It is calculated by dividing the LC50 (lethal concentration required to kill 50% of the population) of a potentially resistant mite colony by the LC50 of a known susceptible colony.
-
RR ≈ 1: No resistance detected.
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RR > 1 to 10: Low level of resistance.
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RR > 10 to 100: Moderate level of resistance.
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RR > 100: High level of resistance.
Troubleshooting Guide
Problem: this compound is no longer effective at controlling my mite colony.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Conduct a dose-response bioassay to determine the current LC50 value for your colony and compare it to a susceptible reference strain.[3] 2. Identify Mechanism: Use synergists in your bioassay. If a P450 inhibitor (e.g., Piperonyl Butoxide - PBO) restores susceptibility, metabolic resistance is likely involved. 3. Rotate Acaricides: Immediately switch to an acaricide with a different mode of action (e.g., abamectin, bifenazate) to control the population.[4] Avoid other organotins like cyhexatin (B141804) or fenbutatin-oxide due to the high risk of cross-resistance.[5] 4. Implement Mitigation Strategy: See the "Resistance Management Workflow" below. |
| Incorrect Application | 1. Verify Concentration: Double-check all calculations and dilutions for the acaricide solution. 2. Ensure Thorough Coverage: Review your application technique to ensure uniform and complete coverage of the mite habitat (e.g., leaf surfaces). 3. Check Storage: Confirm that the this compound stock has been stored correctly and is not expired. |
| Environmental Factors | 1. Review Rearing Conditions: Unfavorable temperature or humidity can stress mites and potentially alter their susceptibility. Ensure conditions are stable and optimal for the species. |
Quantitative Data: Organotin Resistance in Tetranychus urticae
| Acaricide | Mite Strain | LC50 (ppm) | 95% Confidence Limits | Resistance Ratio (RR) | Reference |
| This compound | Susceptible Lab Strain | 945.1 | 738.1 - 1225 | - | [3] |
| Cyhexatin | Susceptible (Yolo) | 8.8 | 6.7 - 11.0 | - | [6] |
| Cyhexatin | Resistant (Colony 22) | 337.5 | 275.5 - 431.1 | 38x | [6] |
| Fenbutatin-oxide | Susceptible (Yolo) | 1.6 | 1.2 - 2.0 | - | [6] |
| Fenbutatin-oxide | Resistant (Colony 1') | 764.8 | 609.4 - 1004.8 | 478x | [6] |
Table 1: Comparison of LC50 values for susceptible and resistant strains of T. urticae to organotin acaricides.
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Resistance Monitoring
This protocol is a standard method for determining the LC50 of an acaricide for adult female mites.
Materials:
-
Bean or leaf discs of a suitable host plant
-
This compound stock solution and appropriate solvent
-
Distilled water with 0.01-0.05% Triton X-100 (as a surfactant)
-
Serial dilution tubes
-
Petri dishes (60 mm) with moistened filter paper or cotton
-
Fine camel-hair brush
-
Adult female mites (20-30 per replicate)
-
Incubator set to 27 ± 1°C
Methodology:
-
Preparation of Acaricide Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Create a series of at least 5-7 serial dilutions using distilled water with surfactant. Concentrations should bracket the expected LC50. Include a control solution containing only water and surfactant.
-
-
Leaf Disc Treatment:
-
Using forceps, dip each leaf disc into a test solution for 5 seconds with gentle agitation to ensure complete coverage.[6]
-
Place the treated discs on a wire rack to air dry for approximately 1-2 hours.
-
-
Mite Infestation:
-
Once dry, place each leaf disc, treated side up, onto the moistened filter paper inside a Petri dish.
-
Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with lids and place them in an incubator at 27 ± 1°C for 48 hours.[6]
-
-
Mortality Assessment:
-
After the incubation period, examine the mites under a stereomicroscope.
-
Mites are considered dead if they cannot move more than one body length after being gently prodded with the brush.[6]
-
Record the number of dead and live mites for each concentration and replicate.
-
-
Data Analysis:
-
Correct mortality data using Abbott's formula if control mortality is between 5% and 20%.
-
Analyze the dose-response data using probit analysis software to calculate the LC50 value, 95% confidence limits, and the slope of the regression line.[3]
-
Visualizations
Metabolic Resistance Pathway
This diagram illustrates how detoxification enzymes like Cytochrome P450s (P450) and Glutathione S-Transferases (GST) can metabolize this compound, leading to resistance.
Caption: Metabolic pathway of this compound detoxification in a resistant mite.
Experimental Workflow for Resistance Monitoring
This workflow outlines the key steps for establishing a resistance monitoring program in the laboratory.
Caption: Workflow for laboratory-based acaricide resistance monitoring.
Decision Tree for Resistance Management
This diagram provides a logical guide for making decisions when this compound resistance is confirmed.
Caption: Decision-making flowchart for managing confirmed this compound resistance.
References
Technical Support Center: Recovery of Azocyclotin from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Azocyclotin from complex fatty matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from fatty matrices challenging?
A1: The primary challenge lies in the co-extraction of large amounts of lipids. This compound is a nonpolar compound, and the organic solvents used for its extraction also readily dissolve fats. This co-extraction leads to several analytical problems:
-
Matrix Effects: Lipids can interfere with the analytical instrument, particularly in LC-MS/MS, causing signal suppression or enhancement, which leads to inaccurate quantification.
-
Low Recovery: this compound can become trapped within the lipid fraction during sample preparation, resulting in poor recovery rates.
-
Instrument Contamination: High-fat extracts can contaminate the gas or liquid chromatography system, leading to poor peak shapes, reduced column lifetime, and the need for frequent maintenance.
Q2: What is the recommended initial extraction method for this compound in fatty samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used. It typically involves an initial extraction with acetonitrile (B52724) containing 1% acetic acid.[1] For high-fat samples, modifications to the standard QuEChERS protocol are necessary to handle the lipid content.
Q3: How can I remove co-extracted lipids from my sample extract?
A3: Several cleanup strategies can be employed after the initial extraction. The choice depends on the fat content and the complexity of the matrix. Common techniques include:
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS method. For fatty matrices, a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids is often used.[1]
-
Freezing-Out/Winterization: This simple and effective technique involves freezing the acetonitrile extract (e.g., at -20°C for several hours) to precipitate the lipids. The supernatant can then be decanted for further cleanup or analysis.
-
Advanced Sorbents: For very high-fat matrices, specialized sorbents like Z-Sep, Z-Sep+, or Enhanced Matrix Removal—Lipid (EMR—Lipid) offer superior cleanup performance by selectively removing lipids.[2]
Q4: I'm observing poor peak shape for this compound in my GC analysis. What is the likely cause?
A4: Poor peak shape (e.g., tailing or broadening) in GC analysis is often caused by the accumulation of non-volatile matrix components, such as fats, in the GC inlet liner and at the head of the analytical column. This can create active sites that interact with the analyte. Regularly replacing the inlet liner and trimming a small portion of the column can help mitigate this issue. An efficient cleanup step is the best preventative measure.
Q5: Can this compound degrade during sample preparation?
A5: Yes, this compound is susceptible to hydrolysis, especially under certain pH conditions. In aqueous solutions, it hydrolyzes to cyhexatin (B141804) and 1,2,4-triazole, with a half-life of less than 10 minutes.[3] Using acidified extraction solvents (e.g., acetonitrile with 1% acetic acid) helps to maintain a stable pH and minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient initial extraction due to high fat content. | For samples with >20% fat, consider a liquid-liquid partitioning step with hexane (B92381) and acetonitrile to separate the lipids from the analyte before proceeding with cleanup. |
| Analyte loss during d-SPE cleanup. | The chosen sorbent may be too aggressive. Evaluate the recovery with different sorbent combinations or reduce the amount of sorbent used. For non-polar analytes like this compound, C18 is crucial for fat removal, but PSA should be used judiciously. | |
| Analyte precipitation during the freezing-out step. | While effective for lipid removal, ensure that this compound does not co-precipitate. Validate the method by analyzing the precipitated lipid fraction for the presence of the analyte. | |
| Significant Matrix Effects (Signal Suppression/Enhancement) | Insufficient removal of co-extracted lipids and other matrix components. | Enhance the cleanup step. For highly complex matrices, consider using advanced sorbents like Z-Sep or EMR-Lipid, which have shown excellent performance in removing lipids.[2] A combination of freezing-out followed by d-SPE can also be effective. |
| Use matrix-matched calibration standards to compensate for remaining matrix effects. Prepare standards in a blank matrix extract that has undergone the same extraction and cleanup procedure. | ||
| If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components. | ||
| High Instrument Background/Contamination | Buildup of non-volatile lipids in the GC inlet or LC-MS interface. | Implement a more rigorous cleanup protocol to obtain cleaner extracts. Increase the frequency of instrument maintenance, including changing the GC inlet liner, septa, and cleaning the MS ion source. |
| Inconsistent or Non-Reproducible Results | Variability in sample homogenization. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction, especially for solid fatty matrices like nuts or animal tissue. |
| Inconsistent d-SPE cleanup. | Ensure the d-SPE sorbent is well-mixed with the extract by vortexing thoroughly. Consistent and effective centrifugation is also critical to separate the sorbent from the supernatant. |
Data Presentation
Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in Rapeseeds (a high-fat matrix)
| d-SPE Sorbent | % of Pesticides with Recovery 70-120% | % of Pesticides with Recovery 30-70% | Key Findings |
| EMR-Lipid | 57.5% | 39.1% | Provided the best overall results in terms of average pesticide recoveries and was most efficient for the elimination of fatty acids and lipids.[2][4] |
| PSA/C18 | 32.4% | 40.8% | Showed significant interaction with polar analytes, leading to lower recoveries for some compounds.[2] |
| Z-Sep | 20.7% | 40.2% | Exhibited strong interactions with polar analytes, resulting in unsatisfactory recoveries for many pesticides.[2] |
| Z-Sep+ | 13.4% | 15.1% | Resulted in over 120 strong matrix effects and was not considered satisfactory for this complex matrix.[2] |
Data adapted from a study on 179 pesticides in rapeseeds.[2][4]
Experimental Protocols
Protocol 1: Modified QuEChERS for High-Fat Samples
This protocol is a general guideline for the extraction of this compound from fatty matrices.
1. Sample Homogenization:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.
-
Add 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
The resulting supernatant is ready for analysis.
Protocol 2: GC-FPD Analysis of this compound
This protocol outlines the gas chromatography with flame photometric detection method.
1. Instrument and Conditions:
-
Instrument: Gas Chromatograph with a Flame Photometric Detector (GC-FPD) equipped with a tin interference filter (610 nm).[5][6]
-
Column: 5% Phenyl-methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 250°C
-
Oven Program: 100°C (hold 1 min), ramp at 30°C/min to 280°C (hold 10 min).
-
-
Carrier Gas: Helium.
-
Injection Volume: 2 µL.
2. Ethylation (Required for GC analysis):
-
This compound is converted to the same derivative as its metabolite, cyhexatin, through ethylation for GC analysis.[5]
-
Take a 1 mL aliquot of the cleaned-up extract.
-
Add 1 mL of 3 mol/L ethylmagnesium bromide-diethyl ether solution and let stand for 20 minutes.
-
Gradually add 10 mL of 0.5 mol/L sulfuric acid.
-
Add 10 mL of water and perform a liquid-liquid extraction with n-hexane.
-
The n-hexane layer is then concentrated and used for GC-FPD analysis.
3. Quantification:
-
Prepare a series of calibration standards of a cyhexatin reference standard that have undergone the same ethylation procedure.
-
Inject the prepared sample extract and calibration standards into the GC-FPD.
-
Calculate the concentration of this compound (as cyhexatin) in the sample by comparing the peak area or height to the calibration curve.
Visualizations
Caption: Modified QuEChERS workflow for this compound in fatty matrices.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. labsertchemical.com [labsertchemical.com]
- 2. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. mhlw.go.jp [mhlw.go.jp]
Azocyclotin analysis without a derivatization step
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the direct analysis of Azocyclotin without a derivatization step. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is it possible to analyze this compound without a derivatization step?
A1: Yes, modern analytical techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), allow for the direct determination of this compound in various matrices without the need for derivatization.[1][2] This approach simplifies and speeds up the entire analytical procedure.[1][2]
Q2: Why is direct analysis preferred over methods requiring derivatization?
A2: Direct analysis methods eliminate time-consuming and tedious derivatization steps.[1][2] This not only makes the procedure simpler and faster but also reduces the potential for errors and variability introduced during the derivatization process. Traditional methods, such as those using Gas Chromatography (GC), often rely on derivatization, which can be complex and expensive.[3]
Q3: What is the main challenge when analyzing this compound?
A3: A significant challenge is the rapid hydrolysis of this compound to its major metabolite, Cyhexatin (B141804) (tricyclohexyltin hydroxide), in aqueous conditions.[4] Under experimental conditions at pH 4, 7, or 9, this compound can be completely hydrolyzed within 10 minutes.[4] Therefore, analytical methods must be designed to either analyze both compounds simultaneously or to account for this rapid conversion.
Q4: Which analytical technique is most suitable for the direct analysis of this compound?
A4: Ultra-High-Performance Liquid Chromatography coupled to electrospray positive ionization and tandem mass spectrometry (UHPLC-ESI(+)-MS/MS) is a highly effective technique.[3][5] It offers high sensitivity and specificity, allowing for the quantification and identification of both this compound and Cyhexatin in complex matrices like fruit samples.[3][5]
Q5: How can matrix effects be managed during the analysis in complex samples like fruits?
A5: Matrix effects can be compensated for by using "matrix-matched" standards for calibration.[3][5] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Additionally, a cleanup step, such as using a Florisil Solid Phase Extraction (SPE) cartridge, can help remove interfering substances from the sample extract before analysis.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the direct analysis of this compound using UHPLC-MS/MS.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Analyte Degradation | This compound rapidly hydrolyzes to Cyhexatin in the presence of water.[4] | Minimize sample exposure to aqueous environments. Use acidified extraction solvents (e.g., acetonitrile) and process samples quickly. Consider quantifying the sum of this compound and Cyhexatin. |
| Inefficient Extraction | The extraction solvent or procedure is not optimal for the sample matrix. | Ensure the use of an appropriate solvent like acetonitrile (B52724).[5] Verify that the homogenization and extraction times are sufficient to release the analyte from the sample matrix. |
| Poor SPE Cleanup | The Solid Phase Extraction (SPE) step is not performing correctly, leading to analyte loss. | Check the conditioning, loading, washing, and elution steps of the SPE protocol. Ensure the Florisil cartridge is appropriate for the analytes and matrix.[5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Column Contamination | The analytical column is contaminated with matrix components. | Implement a robust sample cleanup procedure.[5] Use a guard column to protect the analytical column. Flush the column with a strong solvent. |
| Inappropriate Mobile Phase | The mobile phase composition or pH is not optimal for organotin compounds. | Optimize the mobile phase. A very acidic gradient may be effective for the analysis of organotin pesticides.[6] Ensure mobile phase components are fresh and properly degassed. |
| Secondary Interactions | Analyte is interacting with active sites on the column or in the flow path. | Use a column specifically designed for challenging compounds or consider adding a competing agent to the mobile phase if compatible with MS detection. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| In-source Fragmentation/Conversion | This compound is converting to Cyhexatin in the mass spectrometer's ion source. | Optimize MS/MS parameters, particularly the cone voltage. In ESI+, this compound can show an in-source fragment [M − C₂H₂N₃]⁺ (m/z 369.5), which is the same as the protonated molecule of Cyhexatin.[1] |
| Matrix Effects | Co-eluting matrix components are causing ion suppression or enhancement. | Use matrix-matched calibration standards for quantification.[3][5] Improve the sample cleanup step to remove more interferences. |
| Standard Solution Instability | Stock or working standard solutions have degraded. | Prepare fresh standard solutions regularly. Store stock solutions at appropriate low temperatures and protected from light. Use high-purity reference materials. |
Experimental Protocols
Detailed Methodology for Direct Analysis in Fruit Samples via UHPLC-MS/MS
This protocol is based on the method described for the analysis of this compound and Cyhexatin residues in fruits.[1][5]
-
Sample Preparation and Extraction:
-
Weigh 10g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize at high speed for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile extract).
-
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Use a Florisil SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge with 6 mL of acetonitrile.
-
Load 1 mL of the acetonitrile extract onto the cartridge.
-
Elute the target analytes with 6 mL of acetonitrile.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.
-
-
UHPLC-MS/MS Conditions:
-
Chromatographic System: A UHPLC system equipped with a suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid to improve peak shape and ionization.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Prepare external matrix-matched standard calibration curves by spiking blank fruit extracts with known concentrations of this compound and Cyhexatin standards.[1]
-
Analyze the calibration standards and the prepared samples under the same conditions.
-
Construct a calibration curve and determine the concentration of the analytes in the samples.
-
Quantitative Data Summary
The following tables summarize the performance of a validated UHPLC-MS/MS method for the direct analysis of this compound and Cyhexatin in fruit samples.[5]
Table 1: Method Validation Parameters
| Parameter | This compound | Cyhexatin | Reference |
| Linearity Range (mg L⁻¹) | 0.01 - 1.00 | 0.01 - 1.00 | [1] |
| Correlation Coefficient (R²) | > 0.9915 | > 0.9915 | [1] |
| LOD (μg kg⁻¹) | 0.1 - 0.3 | 0.1 - 0.3 | [1][5] |
| LOQ (μg kg⁻¹) | 0.2 - 0.9 | 0.2 - 0.9 | [1] |
Table 2: Recovery and Precision Data in Spiked Fruit Matrices
| Parameter | Spiking Levels (μg kg⁻¹) | Value Range | Reference |
| Mean Recovery | 2 - 200 | 71 - 105% | [3][5] |
| Relative Standard Deviation (RSD) | 2 - 200 | 2 - 13% | [3][5] |
| Intra-day Precision (RSD, n=5) | 20 | 6 - 10% | [3][5] |
| Inter-day Precision (RSD, n=10) | 20 | 8 - 13% | [3][5] |
Visualizations
Caption: Troubleshooting workflow for low signal in direct this compound analysis.
Caption: Experimental workflow for direct this compound analysis in fruit samples.
References
- 1. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. EURL | Single Residue Methods | Method for the Analysis of Organotin Pesticides via LC-MS/MS [eurl-pesticides.eu]
Refinement of cleanup procedures for Azocyclotin residue analysis
Technical Support Center: Azocyclotin Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of cleanup procedures in this compound residue analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the cleanup of this compound residues?
A1: Researchers often face challenges related to matrix interference, low recovery of analytes, and incomplete derivatization (when using GC-based methods). Complex matrices such as fatty foods, tea leaves, and highly pigmented fruits and vegetables can introduce co-extractive substances that interfere with the final analysis, necessitating robust cleanup procedures.[1][2] The stability of organotin compounds in solution can also be a concern, potentially leading to degradation of the analyte during sample processing.[3]
Q2: Which cleanup cartridges are most effective for this compound analysis?
A2: The choice of cleanup cartridge depends on the sample matrix and the analytical method. Common choices include:
-
Graphitized Carbon Black: Effective for removing pigments and other interferences, particularly in challenging matrices like tea leaves.[1]
-
Synthetic Magnesium Silicate (B1173343) (Florisil): Widely used for the cleanup of organotin compounds and is suitable for various sample types, including fruits and animal tissues.[4][5][6]
-
Primary Secondary Amine (PSA): Often used in QuEChERS-based methods to remove sugars and fatty acids.[7]
Q3: Is derivatization always necessary for this compound analysis?
A3: Derivatization is typically required for analysis by Gas Chromatography (GC) to make the analytes volatile.[2] Ethylation or methylation are common derivatization techniques for this compound and its metabolite, cyhexatin (B141804).[1][4][8] However, with the advent of more advanced techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), direct analysis without derivatization is possible, simplifying the sample preparation process.[5][6]
Q4: What is the expected recovery rate for this compound and its metabolites?
A4: Acceptable recovery rates are generally within the 70-120% range. For example, a UHPLC-MS/MS method for fruits reported mean recoveries of 71–105% for this compound and cyhexatin.[5] The specific recovery will depend on the matrix, cleanup procedure, and analytical method used.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized with the extraction solvent. For some matrices, a pre-treatment step, such as hydration with water, may be necessary.[1] Using a solvent mixture like acetone/acetic acid can improve extraction efficiency.[1][4] |
| Analyte Degradation | This compound is known to hydrolyze to cyhexatin.[9] Minimize sample processing time and keep samples cool. For organotin compounds in general, solutions should be stored in a cold, dark environment.[3] |
| Loss During Solvent Evaporation | Concentrate extracts at a controlled temperature, typically below 40°C, to prevent the loss of volatile analytes.[1][4] |
| Inefficient Cleanup | Ensure the cleanup cartridge is properly conditioned before use. The choice of elution solvent is also critical; ensure it is appropriate for both the analyte and the sorbent. |
Issue 2: High Matrix Interference in Chromatogram
| Potential Cause | Troubleshooting Step |
| Insufficient Cleanup for Complex Matrices | For high-fat samples (e.g., nuts, seeds, animal fat), an alkaline degradation step may be necessary to remove lipids.[1][4] For highly pigmented samples like tea, a graphitized carbon black cartridge is recommended.[1] |
| Co-elution of Interfering Compounds | Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to improve the separation of the analyte from matrix components. |
| Matrix Effects in MS-based Methods | Utilize matrix-matched standards for calibration to compensate for ion suppression or enhancement caused by co-eluting matrix components.[5][6] |
Issue 3: Poor Peak Shape or Tailing in GC Analysis
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. For ethylation, a vigorous reaction should be avoided by the gradual addition of reagents.[1][4] |
| Active Sites in the GC System | Deactivate the GC inlet liner and the analytical column to prevent interactions with the analyte. Using a pre-column can also help protect the analytical column. |
| Contaminated Syringe | Thoroughly clean the injection syringe between samples to prevent carryover. |
Quantitative Data Summary
Table 1: Recovery Rates and Limits of Quantification (LOQ) for Different Methods
| Analytical Method | Matrix | Analyte(s) | Spiking Levels | Mean Recovery (%) | LOQ (mg/kg) | Reference |
| UHPLC-MS/MS | Fruits (Orange, Apple, Peach, Grape) | This compound, Cyhexatin | 2–200 µg/kg | 71–105 | 0.0001–0.0003 | [5] |
| GC-FPD | Agricultural Products | This compound, Cyhexatin | Not Specified | Not Specified | 0.01 | [1] |
| GC-FPD | Animal and Fishery Products | This compound, Cyhexatin | Not Specified | Not Specified | 0.01 | [4] |
Experimental Protocols
Protocol 1: GC-FPD Analysis of this compound and Cyhexatin in Agricultural Products
This protocol is a summary of a common method for the analysis of this compound and its metabolite cyhexatin.[1]
-
Extraction:
-
Homogenize 10-20g of the sample with acetone/acetic acid (99:1, v/v).
-
For high-fat samples, perform an alkaline degradation step.
-
Perform a liquid-liquid extraction into n-hexane.
-
-
Cleanup:
-
For tea leaves, use a graphitized carbon black cartridge.
-
For other matrices, a synthetic magnesium silicate cartridge may be used.
-
-
Derivatization (Ethylation):
-
The residue is reacted to convert this compound and cyhexatin to their ethylated derivatives.
-
-
Final Cleanup:
-
A final cleanup step using a synthetic magnesium silicate cartridge is performed.
-
-
Quantification:
-
The final extract is analyzed by Gas Chromatography with a Flame Photometric Detector (GC-FPD).
-
Protocol 2: UHPLC-MS/MS Analysis of this compound and Cyhexatin in Fruits
This protocol is based on a method that does not require derivatization.[5][6]
-
Extraction:
-
Homogenize the fruit sample and extract with acetonitrile.
-
-
Cleanup:
-
Use a Florisil Solid Phase Extraction (SPE) cartridge for cleanup.
-
-
Quantification:
-
Analyze the cleaned extract using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Use matrix-matched standards for calibration to ensure accuracy.
-
Visualizations
Caption: Workflow for this compound analysis using GC-FPD.
Caption: Workflow for this compound analysis using UHPLC-MS/MS.
Caption: Simplified metabolic pathway of this compound.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 9. fao.org [fao.org]
Validation & Comparative
Azocyclotin vs. Other Organotin Acaricides: A Comparative Efficacy and Toxicological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azocyclotin and other prominent organotin acaricides, namely cyhexatin (B141804) and fenbutatin oxide. The focus is on their comparative efficacy, mechanism of action, toxicological profiles, and the experimental protocols used for their evaluation. Organotin compounds have been utilized for their potent acaricidal properties, though concerns regarding their environmental and toxicological impact have led to restrictions on their use in many regions.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mode of action for organotin acaricides is the inhibition of oxidative phosphorylation in mitochondria. Specifically, they disrupt the function of F0-ATP synthase, a crucial enzyme complex responsible for ATP production. By binding to the F0 subunit, these compounds block the proton channel, thereby inhibiting the synthesis of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to the death of the target mite.
Caption: Mechanism of action of organotin acaricides, illustrating the inhibition of the F0 subunit's proton channel in mitochondrial ATP synthase.
Comparative Efficacy Against Tetranychus urticae
The two-spotted spider mite, Tetranychus urticae, is a common and damaging pest in agriculture, making it a key target for acaricides. The following table summarizes the lethal concentration (LC50) values for this compound, cyhexatin, and fenbutatin oxide against this mite, based on available experimental data. Lower LC50 values indicate higher toxicity and therefore greater efficacy.
| Acaricide | Target Species | LC50 (ppm) | Reference |
| This compound | Tetranychus urticae | Data not readily available in recent comparative studies | - |
| Cyhexatin | Tetranychus urticae | 0.87 | [1] |
| Fenbutatin oxide | Tetranychus urticae | 1.62 | [1] |
Note: Direct comparative LC50 data for this compound under the same experimental conditions as the other compounds is limited due to its largely obsolete status. This compound rapidly hydrolyzes to cyhexatin, and thus their efficacy is often considered together.
Experimental Protocol: Leaf-Dip Bioassay for Acaricide Efficacy
The leaf-dip bioassay is a standard laboratory method for determining the efficacy of an acaricide against spider mites. The following is a detailed protocol based on guidelines from the Insecticide Resistance Action Committee (IRAC).
Caption: A standardized workflow for conducting a leaf-dip bioassay to determine acaricide efficacy.
Detailed Steps:
-
Mite Rearing: A susceptible laboratory strain of Tetranychus urticae is reared on a suitable host plant (e.g., bean plants) under controlled conditions to ensure a uniform test population.
-
Acaricide Preparation: Serial dilutions of the test acaricides are prepared in distilled water. A control group using only distilled water (and a surfactant if used in the test solutions) is also prepared.
-
Leaf Disc Preparation: Leaf discs of a uniform size are excised from the host plants.
-
Dipping: Each leaf disc is immersed in one of the acaricide dilutions or the control solution for a standardized period (e.g., 5-10 seconds).
-
Drying: The treated leaf discs are allowed to air dry completely.
-
Assay Arena Setup: The dried leaf discs are placed, adaxial side up, on a bed of wet cotton or agar (B569324) in a petri dish to maintain turgor and prevent mites from escaping.
-
Mite Infestation: A specific number of adult female mites (e.g., 10-20) are carefully transferred onto each leaf disc.
-
Incubation: The petri dishes are incubated under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: After a set exposure time (typically 24, 48, or 72 hours), the number of dead and live mites on each disc is counted. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value for each acaricide.
Comparative Toxicological Profile
The toxicity of organotin acaricides to non-target organisms is a significant consideration. The following table presents a summary of acute toxicity data for mammals, fish, and honeybees.
| Acaricide | Mammalian Acute Oral LD50 (rat, mg/kg) | Aquatic Toxicity (96h LC50, Rainbow Trout, mg/L) | Honeybee Toxicity |
| This compound | 99[2] | 0.004-0.006 | Moderately to highly toxic |
| Cyhexatin | 540 | 0.006-0.011 | Low toxicity |
| Fenbutatin oxide | 2631[1] | 0.006-0.017 | Low toxicity to bees[3] |
Environmental Fate and Regulatory Status
Organotin compounds are known for their persistence in the environment, particularly in soil and aquatic sediments.[1] This persistence, combined with their high toxicity to aquatic life, has led to stringent regulations and bans on their use in many parts of the world. This compound, for instance, is now considered largely obsolete.[2] The use of cyhexatin and fenbutatin oxide is also heavily restricted.
Conclusion
This compound, cyhexatin, and fenbutatin oxide are effective organotin acaricides that share a common mechanism of action through the inhibition of mitochondrial ATP synthase. While all demonstrate high toxicity to target mites, their toxicological profiles for non-target organisms differ. This compound exhibits higher mammalian toxicity compared to cyhexatin and fenbutatin oxide. All three compounds are highly toxic to aquatic organisms. Due to their environmental persistence and non-target toxicity, the use of these organotin acaricides has been significantly curtailed under various regulatory frameworks. For drug development professionals, the potent and specific mechanism of action of these compounds may still offer insights for the design of novel acaricides with improved safety profiles. However, any new developments in this chemical class would need to address the significant toxicological and environmental concerns associated with existing organotin compounds.
References
A Comparative Efficacy Analysis of Azocyclotin and Modern Synthetic Miticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Azocyclotin, an organotin acaricide, with a selection of modern synthetic miticides. The analysis is based on available experimental data, focusing on the lethal concentration (LC50) values against the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest. Detailed experimental protocols and visualizations of the respective modes of action are included to facilitate a deeper understanding of their biochemical interactions.
Overview of Miticides
This compound has been a widely used acaricide with a long residual effect, primarily acting as a contact poison.[1] Its mode of action involves the disruption of oxidative phosphorylation through the inhibition of mitochondrial ATP synthase.[1] In contrast, modern synthetic miticides encompass a diverse range of chemical classes with more specific target sites, often developed to combat resistance to older compounds and to offer improved safety profiles. This guide will focus on a comparative analysis with Abamectin and Chlorfenapyr, for which direct comparative efficacy data with this compound has been sourced. Additionally, other prominent modern miticides including Bifenazate, Fenpyroximate, and Spirodiclofen will be discussed in the context of their mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the 50% lethal concentration (LC50) values of this compound and a selection of modern synthetic miticides against adult females of Tetranychus urticae. Lower LC50 values indicate higher toxicity to the target pest. The data presented is extracted from a study that evaluated the toxicity of several acaricides on two populations of T. urticae from papaya orchards with different pesticide pressure histories. For the purpose of this guide, the data from the population with lower acaricide stress is presented to reflect a baseline susceptibility.
| Acaricide | Chemical Class | LC50 (mg a.i./L) | 95% Confidence Interval |
| This compound | Organotin | 45.8 | 38.3 - 54.2 |
| Abamectin | Avermectin | 0.1 | 0.0 - 0.1 |
| Chlorfenapyr | Pyrrole | 2.9 | 2.3 - 3.5 |
Data sourced from a comparative toxicity study on Tetranychus urticae from a papaya orchard with low acaricide pressure.[1]
Experimental Protocols
The LC50 values presented in this guide were determined using a standardized leaf-dip bioassay method. The general protocol for such an assay is outlined below. It is important to note that specific parameters may vary between studies.
Leaf-Dip Bioassay Protocol
This method is a standard procedure for evaluating the toxicity of pesticides to phytophagous mites.[2]
-
Mite Rearing: A susceptible strain of Tetranychus urticae is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Preparation of Test Solutions: Serial dilutions of the technical grade or formulated acaricide are prepared in distilled water, often with a surfactant to ensure uniform coverage. A control solution (water and surfactant only) is also prepared.
-
Treatment Application: Leaf discs (typically 2-3 cm in diameter) are excised from untreated host plants. These discs are then individually dipped into the respective test solutions for a short duration (e.g., 5-10 seconds) with gentle agitation.
-
Drying and Incubation: The treated leaf discs are allowed to air dry. Once dry, they are placed on a moist substrate (e.g., water-saturated cotton or agar) within a petri dish to maintain turgor.
-
Mite Infestation: A known number of adult female mites (e.g., 20-30) are transferred onto each treated leaf disc.
-
Mortality Assessment: The petri dishes are incubated under the same controlled conditions as the mite rearing. Mortality is assessed after a specific period, typically 24 to 72 hours. Mites that are unable to move a distance equivalent to their body length when gently prodded with a fine brush are considered dead.
-
Data Analysis: The observed mortality is corrected for control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value and its 95% confidence intervals.[2]
Signaling Pathways and Modes of Action
The efficacy of a miticide is intrinsically linked to its mode of action at the molecular level. The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the selected modern synthetic miticides.
This compound: Inhibition of Mitochondrial ATP Synthase
This compound disrupts the production of ATP, the primary energy currency of the cell, by inhibiting the F0 subunit of mitochondrial ATP synthase. This leads to a collapse of the proton gradient across the inner mitochondrial membrane and ultimately results in paralysis and death.
Caption: this compound inhibits mitochondrial ATP synthase.
Abamectin: Modulation of Glutamate-Gated Chloride Channels
Abamectin is an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3] It binds to these channels, causing them to open irreversibly, which leads to an influx of chloride ions.[4] This hyperpolarizes the cell membrane, preventing the transmission of nerve signals and resulting in paralysis.[5]
Caption: Abamectin's modulation of GluCl channels.
Chlorfenapyr: Uncoupling of Oxidative Phosphorylation
Chlorfenapyr is a pro-insecticide that is metabolized into its active form, which then acts as an uncoupler of oxidative phosphorylation.[6] It disrupts the proton gradient across the inner mitochondrial membrane, not by inhibiting the electron transport chain or ATP synthase, but by creating a proton leak. This dissipates the energy that would otherwise be used for ATP synthesis, leading to cellular energy depletion and death.[7][8]
Caption: Chlorfenapyr uncouples oxidative phosphorylation.
Bifenazate: Positive Allosteric Modulator of GABA Receptors
Bifenazate acts as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors in the nervous system of mites.[9] It enhances the effect of GABA, the primary inhibitory neurotransmitter, by increasing the frequency or duration of the opening of the associated chloride channel.[10] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent paralysis. Some evidence also suggests a secondary mode of action involving the inhibition of mitochondrial complex III.
References
- 1. revista.grupofaveni.com.br [revista.grupofaveni.com.br]
- 2. pjoes.com [pjoes.com]
- 3. AOP-Wiki [aopwiki.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Acaricide Cross-Resistance: An Analysis of Azocyclotin and Other Chemical Classes
For Immediate Release
A Comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of cross-resistance between the organotin acaricide Azocyclotin and other major acaricide classes. Supported by experimental data, this guide offers insights into resistance profiles, detailed experimental methodologies, and visual workflows to aid in the development of effective mite control strategies.
Introduction
The development of resistance to acaricides in mite populations, particularly the two-spotted spider mite (Tetranychus urticae), poses a significant threat to agriculture and horticulture worldwide. This compound, an organotin compound, functions by inhibiting mitochondrial ATP synthase, a vital process for energy production in mites. Understanding the cross-resistance patterns between this compound and other acaricide classes is crucial for designing effective resistance management programs and developing novel miticides. This guide summarizes available experimental data on this topic, provides detailed protocols for resistance assessment, and visualizes the experimental workflow.
Cross-Resistance Data Summary
The following table summarizes the known cross-resistance data between this compound and other classes of acaricides. Resistance Ratio (RR) is a key metric, calculated as the LC50 (lethal concentration for 50% of the population) of the resistant strain divided by the LC50 of the susceptible strain. A low RR value suggests a lack of significant cross-resistance.
| Acaricide Class | Acaricide | Test Organism | Strain | Resistance Ratio (RR) of this compound | Conclusion |
| METI (Mitochondrial Electron Transport Inhibitor) | Fenpyroximate | Tetranychus urticae | Fenpyroximate-Resistant | 16 | Low cross-resistance |
| Organochlorine | Dicofol | Tetranychus urticae | Korean Population | 5.4 | Low resistance |
| Avermectin | Abamectin | Tetranychus urticae | Abamectin-Resistant | No data available | - |
| Organophosphate | Dimethoate | Tetranychus urticae | Abamectin-Resistant (tested with Cyhexatin) | No cross-resistance observed with Cyhexatin | Potential for no cross-resistance |
| Various | Propargite | Tetranychus urticae | Korean Population | 6.5 | Low resistance |
| Pyrethroid | Fenpropathrin | Tetranychus urticae | Korean Population | 9.1 | Low resistance |
Note: Data for Cyhexatin, an organotin closely related to this compound, is included where direct this compound data is unavailable, offering a potential indicator of organotin cross-resistance patterns.
The available data suggests that there is generally low to no cross-resistance between this compound and several other major acaricide classes, including METI acaricides and some organophosphates. A study on a fenpyroximate-resistant strain of Tetranychus urticae showed a low resistance ratio of 16 for this compound. Similarly, a Korean population of T. urticae exhibited a low resistance ratio of 5.4 to this compound. Furthermore, research on the related organotin acaricide, cyhexatin, demonstrated no cross-resistance with abamectin, fenpyroximate, propargite, and dimethoate. This indicates that the unique mode of action of organotins may not select for resistance mechanisms that confer broad cross-resistance to other chemical classes.
Experimental Protocols
Accurate assessment of acaricide resistance is fundamental to understanding cross-resistance patterns. The following are detailed protocols for two common bioassay methods used in the cited studies.
Leaf Dip Bioassay
This method is widely used to determine the toxicity of an acaricide to mites through direct contact and ingestion.
Materials:
-
Fresh, untreated host plant leaves (e.g., bean, strawberry)
-
Acaricide formulations of known concentrations
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cotton wool
-
Fine camel-hair brush
-
Stereomicroscope
-
Incubator or controlled environment chamber (25-27°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the test acaricide in distilled water. A small amount of wetting agent is typically added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent should also be prepared.
-
Leaf Preparation: Select young, fully expanded leaves from the host plant. Wash them gently with distilled water and allow them to air dry.
-
Dipping: Immerse each leaf in the respective acaricide solution for a standardized time (e.g., 5-10 seconds) with gentle agitation. Ensure the entire leaf surface is coated.
-
Drying: Place the dipped leaves on a clean, non-absorbent surface (e.g., wire rack) to air dry completely.
-
Bioassay Arenas: Place a piece of filter paper in the bottom of each petri dish and moisten it with distilled water. Place a piece of cotton wool in the center and saturate it with water to maintain humidity and provide a water source for the mites.
-
Mite Infestation: Place the dried, treated leaf discs onto the moistened cotton in the petri dishes. Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Incubation: Seal the petri dishes with their lids and place them in an incubator or a controlled environment chamber under the specified conditions.
-
Mortality Assessment: After a set period (e.g., 24, 48, or 72 hours), examine the mites under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis. The Resistance Ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain.
Residual Contact Vial (RCV) Bioassay
This method assesses the toxicity of an acaricide through contact with a treated surface.
Materials:
-
Glass vials (e.g., 4 ml) with screw caps
-
Acaricide formulations of known concentrations
-
Acetone (B3395972) or another suitable volatile solvent
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Fine camel-hair brush
-
Stereomicroscope
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Acaricide Solutions: Dissolve the technical-grade acaricide in acetone to prepare a stock solution. From this, prepare a series of dilutions.
-
Coating the Vials: Pipette a known volume (e.g., 500 µl) of each acaricide dilution into a glass vial. A control vial should be treated with acetone only.
-
Solvent Evaporation: Roll the vials on their sides to ensure an even coating of the inner surface. Allow the solvent to evaporate completely in a fume hood, leaving a uniform residue of the acaricide on the vial walls.
-
Mite Introduction: Using a fine camel-hair brush, carefully introduce a known number of adult female mites (e.g., 10-20) into each coated vial.
-
Incubation: Securely cap the vials and place them in an incubator or a controlled environment chamber.
-
Mortality Assessment: After a predetermined exposure time (e.g., 24 hours), record the number of dead mites. Mites that are unable to move when the vial is gently tapped are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value through probit analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cross-resistance bioassay study.
Caption: Workflow of a typical bioassay for acaricide cross-resistance analysis.
Conclusion
The current body of evidence suggests a low risk of cross-resistance between this compound and several other classes of acaricides. This makes this compound a potentially valuable tool in resistance management programs, particularly in rotation with other acaricides that have different modes of action. However, the available data is not exhaustive, and further research is warranted to investigate the cross-resistance profile of this compound against a broader spectrum of modern acaricides and in a wider range of resistant mite populations. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations, ensuring standardized and comparable results. Continuous monitoring of resistance development is paramount for the sustainable use of all acaricides, including this compound.
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Azocyclotin
This guide provides a comparative analysis of analytical methods for the determination of Azocyclotin, a contact acaricide used in agriculture. The focus is on the inter-laboratory performance and validation of these methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the available analytical techniques. Due to the rapid hydrolysis of this compound to Cyhexatin (B141804), many analytical methods simultaneously measure both compounds.[1][2]
Methodologies and Performance
The two primary analytical techniques employed for the determination of this compound and its metabolites are Gas Chromatography (GC) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography (GC): Older methods for this compound analysis often rely on GC. These methods typically require a derivatization step to convert the analytes into more volatile compounds suitable for GC analysis.[1] One common approach involves the determination of the 1,2,4-triazole (B32235) moiety of the molecule.[3] Another GC-based method determines the organotin part of the molecule.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent methods utilize LC-MS/MS, which offers high sensitivity and selectivity without the need for derivatization, simplifying the sample preparation process.[1][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is frequently coupled with LC-MS/MS for the analysis of this compound in various matrices.[5][6]
The following tables summarize the performance data from various single-laboratory validation studies, providing a basis for an inter-laboratory comparison of these methods.
Table 1: Performance of LC-MS/MS Methods for this compound and Cyhexatin
| Matrix | Method | Analyte(s) | Spiking Levels (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Fruits (orange, apple, peach, grape) | UHPLC-ESI(+)-MS/MS | This compound, Cyhexatin | 2 - 200 | 71 - 105 | 2 - 13 | 0.1 - 0.3 | - | [4] |
| Livestock Products (beef, pork, chicken, egg, milk) | QuEChERS LC-MS/MS | This compound, Cyhexatin, Fenbutatin Oxide | 0.01 mg/kg, 0.05 mg/kg, 0.5 mg/kg | 76.4 - 115.3 | < 25.3 | - | 0.01 | [7] |
| Fruits and Vegetables | QuEChERS LC-MS/MS | This compound, Fenbutatin Oxide, Triphenyltin Hydroxide | 1.0 - 50.0 | 72.3 - 110.0 | < 14.1 (intra-day), < 18.2 (inter-day) | - | 1 µg/kg | [5] |
| Cereals | LC-MS/MS | This compound and 50 other pesticides | - | 57 - 148 | - | - | - | [8] |
Table 2: Performance of GC-based Methods for this compound
| Matrix | Method | Analyte(s) | Limit of Determination (mg/kg) | Reference |
| Plant, soil, water | GLC with thermionic N-detector (AFID) | This compound (as 1,2,4-triazole) | 0.1 - 0.2 | [3] |
| Plant, soil, water, animal feed | GC with flame photometric detector (FPD) | This compound and metabolites (as organotin) | 0.05 - 0.1 | [3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the performance tables.
1. UHPLC-ESI(+)-MS/MS Method for Fruits [4]
-
Sample Preparation:
-
Homogenize fruit samples.
-
Extract with acetonitrile (B52724).
-
Clean up the extract using a Florisil Solid Phase Extraction (SPE) cartridge.
-
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph coupled to an Electrospray Ionization Tandem Mass Spectrometer (UHPLC-ESI(+)-MS/MS).
-
-
Quantification:
-
Use "matrix-matched" standards for calibration.
-
Monitor the most sensitive transition for each analyte.
-
2. QuEChERS LC-MS/MS Method for Livestock Products [7]
-
Sample Preparation:
-
Extract samples with a 1:1 mixture of ethyl acetate (B1210297) and acetonitrile containing 1% acetic acid.
-
Perform a dispersive solid-phase extraction (d-SPE) for cleanup.
-
Concentrate the final extract before analysis.
-
-
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
-
Validation:
-
The method was validated according to Codex guidelines (CAC/GL 40-1993, 2003).
-
3. GC-FPD Method for Organotin Residues [3]
-
Sample Preparation:
-
Macerate the sample with water and treat with hydrobromic acid in acetone.
-
Extract with hexane.
-
React the hexane-extracted residue in ethyl ether with methyl magnesium chloride and hydrolyze.
-
Clean up the methylated compounds (tricyclohexyl methyl tin and dicyclohexyl dimethyl tin) on a Florisil column.
-
-
Instrumentation:
-
Gas Chromatograph with a Flame Photometric Detector (FPD) using a 394 nm filter.
-
Logical Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method, also known as a collaborative study.
Caption: Workflow of an inter-laboratory validation study.
References
- 1. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. fao.org [fao.org]
- 3. 460. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. The analysis of this compound and cyhexatin residues in fruits using ultrahigh-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Simultaneous Analytical Method for this compound, Cyhexatin, and Fenbutatin Oxide Detection in Livestock… [ouci.dntb.gov.ua]
- 7. Development of a Simultaneous Analytical Method for this compound, Cyhexatin, and Fenbutatin Oxide Detection in Livestock Products using the LC-MS/MS -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Toxicological Assessment of Azocyclotin and its Primary Metabolite Cyhexatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of the organotin acaricide Azocyclotin and its principal metabolite, Cyhexatin. The information is compiled from various toxicological studies and is intended to serve as a resource for researchers and professionals in the fields of toxicology and drug development.
Executive Summary
This compound, an organotin pesticide, rapidly hydrolyzes to form Cyhexatin and 1,2,4-triazole. Consequently, the toxicological effects observed following this compound exposure are primarily attributable to Cyhexatin. Both compounds exhibit moderate to high acute toxicity via the oral and inhalation routes and are severe skin and eye irritants. The primary mechanism of toxicity for these organotin compounds involves the disruption of oxidative phosphorylation and ATP synthesis. This guide presents a detailed comparison of their toxicological endpoints, outlines the experimental protocols used for their assessment, and visualizes the key signaling pathways involved in their toxicity.
Chemical and Physical Properties
| Property | This compound | Cyhexatin |
| IUPAC Name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | Tricyclohexyl(hydroxy)stannane |
| CAS Number | 41083-11-8 | 13121-70-5 |
| Molecular Formula | C20H35N3Sn | C18H34OSn |
| Molecular Weight | 436.2 g/mol | 385.2 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Water Solubility | Very insoluble | Very insoluble |
| Metabolism | Rapidly hydrolyzes to Cyhexatin and 1,2,4-triazole.[1] | Metabolized by hydroxylation, splitting off cyclohexyl rings. |
Comparative Toxicity Profile
The following tables summarize the quantitative toxicity data for this compound and Cyhexatin across various endpoints.
Acute Toxicity
| Endpoint | This compound | Cyhexatin |
| Oral LD50 (Rat) | 80 - 407 mg/kg bw[2][3] | 190 - 540 mg/kg bw[1] |
| Dermal LD50 (Rat) | >3600 - >5000 mg/kg bw[2][3] | >2000 mg/kg bw |
| Inhalation LC50 (Rat, 4h) | 0.016 - 0.02 mg/L[2][3] | ~0.016 mg/L |
| Skin Irritation (Rabbit) | Corrosive/Irritant[2][3] | Severe Irritant |
| Eye Irritation (Rabbit) | Severely Irritant[2] | Causes eye irritation |
Repeated Dose Toxicity
| Study | Endpoint | This compound | Cyhexatin |
| 90-day Oral (Rat) | NOAEL | 0.41 mg/kg bw/day | 3 mg/kg bw/day (No-effect level)[1] |
| 2-year Oral (Rat) | NOAEL | 0.26 mg/kg bw/day[3] | 6 mg/kg bw/day (No-effect level)[1] |
| 2-year Oral (Mouse) | NOAEL | 2.12 mg/kg bw/day[3] | - |
Reproductive and Developmental Toxicity
| Study | Endpoint | This compound | Cyhexatin |
| Two-Generation Reproduction (Rat) | Parental NOAEL | 0.5 mg/kg bw/day | 4-6 mg/kg/day (No ill effects)[1] |
| Offspring NOAEL | 0.5 mg/kg bw/day | - | |
| Developmental (Rabbit) | Maternal NOAEL | 1.5 mg/kg bw/day | 3 mg/kg (No ill effects)[1] |
| Developmental NOAEL | 1.5 mg/kg bw/day | - |
Genotoxicity
| Assay | This compound | Cyhexatin |
| Bacterial Reverse Mutation (Ames test) | Not mutagenic | Not mutagenic |
| In vitro Chromosome Aberration | Not clastogenic | Not clastogenic |
| In vivo Micronucleus Test | Not genotoxic | Not genotoxic |
| Overall Assessment | Unlikely to be genotoxic in vivo.[2] | Unlikely to be genotoxic in vivo. |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experiments.
Acute Toxicity Testing
-
Oral (OECD 401), Dermal (OECD 402), and Inhalation (OECD 403): These studies are designed to determine the median lethal dose (LD50) or concentration (LC50) of a substance.[2][4][5]
-
Test Species: Typically rats.[2]
-
Administration: A single dose of the test substance is administered via the respective route (oral gavage, dermal application, or inhalation).[2][4][5]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4][5]
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.[2]
-
Repeated Dose 90-Day Oral Toxicity Study (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[6][7][8]
-
Test Species: Preferably rats.[7]
-
Administration: The test substance is administered daily in graduated doses to several groups of animals for 90 days.[6][7][8]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and urinalysis are performed.[6]
-
Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL), target organs, and potential for accumulation are determined based on the observed effects, including gross necropsy and histopathology.[7]
Two-Generation Reproduction Toxicity Study (OECD 416)
This study is designed to assess the effects of a substance on male and female reproductive performance and on the growth and development of offspring.[9][10][11][12]
-
Administration: The test substance is administered to parental (P) generation animals before and during mating, throughout gestation and lactation. Dosing continues for the first-generation (F1) offspring who are then mated to produce a second generation (F2).[9][10]
-
Endpoints: Effects on mating, fertility, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated. The NOAEL for parental, reproductive, and offspring toxicity is determined.[9][10]
Prenatal Developmental Toxicity Study (OECD 414)
This study aims to evaluate the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[13][14][15][16]
-
Test Species: Typically conducted in rats and rabbits.[13][14]
-
Administration: The test substance is administered daily to pregnant females, usually from implantation to the day before caesarean section.[13][16]
-
Endpoints: Maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of external, visceral, and skeletal abnormalities are assessed.[14]
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[17][18][19][20][21]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[6][22][23][24][25]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.[26][27][28][29]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of toxicity for this compound and Cyhexatin, as with other organotin compounds, is the disruption of mitochondrial function, leading to a cascade of cellular events culminating in cell death.
References
- 1. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 8. ask-force.org [ask-force.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nib.si [nib.si]
- 18. oecd.org [oecd.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
Azocyclotin's Efficacy Against Acaricide-Resistant Mite Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless development of resistance in mite populations to commonly used acaricides poses a significant challenge to effective pest management in agriculture and public health. This guide provides a comparative analysis of the performance of azocyclotin against acaricide-resistant mite populations, supported by experimental data. We will delve into its mode of action, compare its efficacy with other acaricides, and provide detailed experimental protocols for resistance assessment.
This compound: Mode of Action
This compound is an organotin acaricide that acts as a potent inhibitor of mitochondrial ATP synthase. This enzyme is a critical component of the oxidative phosphorylation pathway, responsible for the majority of ATP production within the cell. By disrupting this process, this compound effectively cuts off the energy supply to the mite's cells, leading to paralysis and death. This mode of action is distinct from many other classes of acaricides, making it a valuable tool for managing mite populations that have developed resistance to other chemistries.
Comparative Performance Data
The following table summarizes the lethal concentration (LC50) values of this compound and other selected acaricides against susceptible and resistant strains of the two-spotted spider mite, Tetranychus urticae. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions and mite strains.
| Acaricide | Mite Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| This compound | Korean population (field) | - | 5.4 | [1] |
| Propargite | Susceptible (KrS) | 116.81 | - | [2] |
| Resistant (MhR) | 5337.90 | 45.70 | [2] | |
| Bifenazate | Susceptible | 4.13 (direct method) | - | [3][4] |
| Susceptible | 5.89 (residual method) | - | [3][4] | |
| Etoxazole | Susceptible | - | - | [5][6] |
| Resistant (ER) | >5,000,000-fold higher than susceptible | >5,000,000 | [5][6] |
Note: The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A higher RR indicates a greater level of resistance. The data for this compound from the Korean population did not provide a specific LC50 value for a susceptible strain, but a resistance ratio was reported.
Experimental Protocols
The following is a generalized protocol for an acaricide bioassay using the leaf-dip method, a common technique for evaluating the toxicity of pesticides to mites.
Objective: To determine the lethal concentration (LC50) of an acaricide against a specific mite population.
Materials:
-
Mite-infested leaves (e.g., from a susceptible and a resistant colony)
-
Acaricide of known concentration
-
Distilled water
-
Triton X-100 (or other suitable surfactant)
-
Petri dishes lined with moistened filter paper
-
Beakers
-
Forceps
-
Stereomicroscope
Procedure:
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the acaricide in distilled water. A small amount of surfactant (e.g., 0.01% Triton X-100) should be added to ensure even spreading of the solution on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size from the infested leaves.
-
Treatment: Using forceps, dip each leaf disc into the respective acaricide solution for a standardized period (e.g., 5 seconds). Ensure the entire surface of the leaf disc is submerged. The control discs are dipped in the control solution.
-
Drying: Place the treated leaf discs on a clean, dry surface to allow the excess solution to run off and the surface to air dry.
-
Incubation: Once dry, place each leaf disc, adaxial side up, in a petri dish lined with moistened filter paper. This helps to maintain humidity and prevent the leaves from desiccating.
-
Mite Transfer: Carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.
-
Incubation Conditions: Place the petri dishes in a controlled environment chamber with a specific temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 hours light:dark).
-
Mortality Assessment: After a set period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Record the number of dead mites for each concentration. The mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the acaricide that is lethal to 50% of the test population.
Visualizing the Mode of Action
The following diagrams illustrate the oxidative phosphorylation pathway and the experimental workflow for an acaricide bioassay.
Caption: Inhibition of mitochondrial ATP synthase by this compound.
Caption: Workflow for an acaricide bioassay using the leaf-dip method.
References
- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 2. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Comparative toxicity of abamectin and Bifenazate against the predatory mite, Euseius amissibilis and its prey Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An Environmental Showdown: Azocyclotin vs. Its Alternatives in Acaricide Risk Assessment
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate acaricide in agricultural and pharmaceutical research extends beyond mere efficacy. A critical evaluation of a compound's environmental footprint is paramount to ensure minimal ecological disruption. This guide provides a comprehensive environmental risk assessment of the organotin acaricide Azocyclotin, juxtaposed with its common alternatives: Cyhexatin, Fenbutatin oxide, Acequinocyl, Bifenazate, and Spiromesifen. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to empower researchers, scientists, and drug development professionals to make informed, environmentally conscious decisions.
Executive Summary
This compound, an organotin acaricide, is characterized by its rapid degradation in aquatic environments, primarily through hydrolysis to its more persistent metabolite, Cyhexatin. While its own persistence in soil is relatively low, the persistence of Cyhexatin raises environmental concerns. This compound exhibits high toxicity to aquatic organisms and has a significant potential for bioaccumulation. In contrast, its alternatives present a varied environmental risk profile. Newer acaricides like Bifenazate and Acequinocyl demonstrate faster degradation in soil and aquatic systems, although their degradation products can sometimes be of environmental relevance. Spiromesifen, with its novel mode of action, shows moderate persistence and bioaccumulation potential. Fenbutatin oxide, another organotin compound, is notably persistent in the environment and highly toxic to aquatic life. This guide systematically dissects these differences through quantitative data and standardized experimental protocols.
Comparative Environmental Risk Data
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their environmental fate, ecotoxicity, and bioaccumulation potential.
Table 1: Environmental Fate of this compound and Alternatives
| Compound | Soil Half-Life (DT50, days) | Hydrolysis Half-Life (DT50) | Primary Degradation Products |
| This compound | Data limited, but not expected to be persistent[1] | ≤ 10 minutes (pH 4, 7, 9)[2] | Cyhexatin, 1,2,4-triazole[2] |
| Cyhexatin | 50-90 (field); up to 1 year (lab)[3] | Stable to hydrolysis | Dicyclohexyltin oxide, Monocyclohexyltin oxide |
| Fenbutatin oxide | 271 - 1367 (field)[4] | Relatively unsusceptible[4] | Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane, 2-methyl-2-phenylpropyl stannonic acid, inorganic tin[5] |
| Acequinocyl | Not persistent[6][7] | 1.3 hours to < 2 days (neutral/alkaline pH); 75 days (acidic pH)[8] | R1 degradate[8] |
| Bifenazate | Not expected to persist[9] | Rapid | D3598, D1989, D9472, D9963, A1530[10][11] |
| Spiromesifen | Expected to degrade[12] | Not specified | Spiromesifen-enol (M01), 4-hydroxymethyl-BSN 0546 (M02)[13] |
Table 2: Ecotoxicity of this compound and Alternatives
| Compound | Fish (96h LC50, mg/L) | Aquatic Invertebrates (48h EC50, mg/L) | Honeybee (Acute Oral LD50, µ g/bee ) |
| This compound | Highly toxic[1][14] | Highly toxic[1] | Moderately toxic[1] |
| Cyhexatin | Very highly toxic | Very highly toxic | Not specified |
| Fenbutatin oxide | Very highly toxic[4] | Very highly toxic[4] | Practically non-toxic[4] |
| Acequinocyl | > 0.0052 (practically non-toxic)[8] | 0.0052 (very highly toxic)[8] | > 315 (practically non-toxic to adults), 1.2 (highly toxic to larvae)[8] |
| Bifenazate | 0.58 - 0.76 (highly toxic)[12][15] | 0.50 (highly toxic)[15] | Highly toxic[15] |
| Spiromesifen | 0.016 (highly toxic)[13] | > 0.026 (low to moderate toxicity)[13] | Not specified |
Table 3: Bioaccumulation Potential of this compound and Alternatives
| Compound | Bioconcentration Factor (BCF) | Interpretation |
| This compound | Estimated at 2,400[16][17] | Very high potential for bioaccumulation[17] |
| Cyhexatin | High potential | High potential for bioaccumulation |
| Fenbutatin oxide | Accumulates in fish tissues[4] | High potential for bioaccumulation |
| Acequinocyl | Some concern for bioaccumulation[6] | Moderate potential for bioaccumulation |
| Bifenazate | Not specified | Not specified |
| Spiromesifen | 545[18] | Potential for bioaccumulation[13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.
Acute Toxicity to Fish (based on OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
-
Test Organism: A standard fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[19][20]
-
Test Concentrations: A geometric series of at least five concentrations of the test substance are prepared in water. A control group with no test substance is also included.[8][14]
-
Exposure: Fish are exposed to the different test concentrations in a static or semi-static system for 96 hours.[8][19]
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[8][19]
-
Data Analysis: The LC50 value is calculated, representing the concentration of the substance that is lethal to 50% of the test fish.[14]
Acute Immobilisation Test for Aquatic Invertebrates (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being the model organism.
-
Test Organism: Young daphnids (<24 hours old) are used for the test.[3][21][22]
-
Test Concentrations: At least five concentrations of the test substance are prepared in a suitable medium. A control group is also maintained.[7][21]
-
Exposure: The daphnids are exposed to the test concentrations for 48 hours.[3][21]
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[21][23]
-
Data Analysis: The EC50 (Effective Concentration 50%) value is determined, which is the concentration that causes immobilization in 50% of the daphnids.[23]
Honeybee Acute Oral Toxicity Test (based on OECD Guideline 213)
This test evaluates the acute oral toxicity of a substance to adult honeybees (Apis mellifera).
-
Test Organism: Young adult worker honeybees are used.[24]
-
Test Substance Preparation: The test substance is dissolved or suspended in a sucrose (B13894) solution.[2]
-
Exposure: Bees are individually or group-fed with a known amount of the treated sucrose solution. A control group receives untreated sucrose solution.[2][24]
-
Observation: Mortality and any behavioral abnormalities are recorded at specified intervals, typically up to 96 hours.[2][24]
-
Data Analysis: The LD50 (Lethal Dose 50%) is calculated, representing the dose of the substance that is lethal to 50% of the test bees.[2]
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This study determines the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.
-
Soil Samples: At least two different soil types are used.[25]
-
Test Substance Application: The radiolabeled test substance is applied to the soil samples.[5][25]
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days. For anaerobic conditions, the soil is flooded and purged with an inert gas.[5][26][27]
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like chromatography and mass spectrometry. Mineralization to CO2 is also measured.[5][26]
-
Data Analysis: The rate of degradation (DT50 and DT90 values) and the degradation pathway are determined.[26]
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test evaluates the abiotic degradation of a substance in water at different pH levels.
-
Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[1][6][10]
-
Test Substance Addition: The test substance is added to the buffer solutions at a concentration not exceeding its water solubility.[10]
-
Incubation: The solutions are incubated in the dark at a constant temperature.[1][10]
-
Sampling and Analysis: At different time points, samples are taken and analyzed for the concentration of the parent substance and any hydrolysis products.[10]
-
Data Analysis: The rate of hydrolysis and the half-life (DT50) of the substance at each pH are calculated.[10]
Bioaccumulation in Fish (based on OECD Guideline 305)
This study determines the potential for a substance to accumulate in fish from water.
-
Test Organism: A suitable fish species is selected.[4]
-
Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the radiolabeled test substance in water for a period of up to 28 days.[4][28][29]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.[4][28][29]
-
Sampling and Analysis: Fish are sampled at intervals during both the uptake and depuration phases, and the concentration of the test substance in their tissues is measured.[28]
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.[28]
Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the mode of action of the discussed acaricides and a typical experimental workflow.
Figure 1: Comparative modes of action for this compound and its alternatives.
Figure 2: Generalized experimental workflow for an acute ecotoxicity test.
Conclusion
The environmental risk assessment of acaricides is a complex but essential process for sustainable scientific and agricultural practices. This guide demonstrates that while this compound poses significant environmental risks, particularly due to its high toxicity to aquatic organisms and the persistence of its metabolite Cyhexatin, its alternatives also require careful consideration. Acequinocyl and Bifenazate offer the advantage of faster degradation, but the toxicity of their degradates and their impact on non-target organisms like honeybee larvae (in the case of Acequinocyl) cannot be overlooked. Spiromesifen presents a different mode of action and a moderate environmental risk profile. The organotin alternative, Fenbutatin oxide, shares many of the environmental concerns of this compound, notably its persistence and high aquatic toxicity.
Ultimately, the choice of an acaricide should be based on a holistic assessment of its efficacy, environmental fate, ecotoxicity, and potential for bioaccumulation. By utilizing the data and protocols presented in this guide, researchers and drug development professionals can better navigate the complexities of acaricide selection and contribute to the protection of our ecosystems.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. content.fera.co.uk [content.fera.co.uk]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Bifenazate | C17H20N2O3 | CID 176879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. apvma.gov.au [apvma.gov.au]
- 14. eurofins.com.au [eurofins.com.au]
- 15. eabcl.co.ke [eabcl.co.ke]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Spiromesifen (Ref: BSN 2060) [sitem.herts.ac.uk]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. oecd.org [oecd.org]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 29. oecd.org [oecd.org]
A Comparative Guide to the Synergistic and Antagonistic Effects of Azocyclotin with Other Pesticides
Introduction
Methodologies for Assessing Pesticide Interactions
The evaluation of pesticide interactions is crucial for developing effective and safe pest control programs. The primary goal is to determine whether the combined effect of two or more pesticides is greater than, less than, or equal to the expected effect based on their individual activities.[4][6] Several methods are employed to quantify these interactions, with the most common approaches being the additive dose model (ADM) and the independent action (IA) model.
Experimental Protocols
A generalized experimental protocol for determining the nature of interaction between two pesticides, such as Azocyclotin and another acaricide or insecticide, typically involves the following steps:
-
Dose-Response Assessment for Individual Pesticides:
-
A series of concentrations for each pesticide are prepared.
-
The target pest population is exposed to each concentration of the individual pesticides.
-
Mortality or another relevant biological response (e.g., inhibition of growth) is recorded after a specific time period.
-
Dose-response curves are generated, and key toxicological parameters, such as the LC50 (lethal concentration for 50% of the population), are calculated.[7]
-
-
Dose-Response Assessment for Pesticide Mixtures:
-
Mixtures of the two pesticides are prepared in various ratios (e.g., fixed ratios based on their LC50 values).
-
The target pest population is exposed to a series of concentrations of the pesticide mixtures.
-
Mortality or the other selected biological response is recorded.
-
Dose-response curves for the mixtures are generated, and the LC50 of the mixture is determined.[8]
-
-
Calculation of Expected Effects and Interaction Type:
-
The expected LC50 of the mixture is calculated based on a chosen model (e.g., Abbott's formula for the IA model or the dose addition concept for the ADM).[4][6]
-
The experimentally observed LC50 of the mixture is compared to the expected LC50.
-
The type of interaction is determined:
-
Synergism: The observed effect is greater than the expected effect (observed LC50 < expected LC50).
-
Antagonism: The observed effect is less than the expected effect (observed LC50 > expected LC50).
-
Additive Effect: The observed effect is equal to the expected effect (observed LC50 ≈ expected LC50).[7]
-
-
A visual representation of a generalized experimental workflow is provided below.
References
- 1. pomais.com [pomais.com]
- 2. The role and usage requirements of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological interactions of pesticide mixtures: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsnet.org [apsnet.org]
- 7. medicine.dp.ua [medicine.dp.ua]
- 8. researchgate.net [researchgate.net]
Validation of Azocyclotin's mechanism of action across different mite species
A deep dive into the mitochondrial disruption mechanism of the organotin acaricide, Azocyclotin, reveals a consistent mode of action against various economically important mite species. This guide provides a comparative overview of its efficacy, supported by available toxicological data, and outlines detailed experimental protocols for researchers to validate its mechanism of action in their own studies.
This compound, an organotin compound, has long been recognized for its acaricidal properties. Its primary mode of action is the disruption of cellular respiration through the inhibition of a crucial enzyme, mitochondrial ATP synthase. This guide synthesizes the current understanding of this mechanism and presents a framework for its validation across different mite species, offering researchers and drug development professionals a basis for comparative analysis and further investigation.
Mechanism of Action: Targeting the Mite's Powerhouse
This compound exerts its toxic effect by targeting the F1F0-ATP synthase in the inner mitochondrial membrane of mite cells.[1] This enzyme is fundamental for the production of ATP, the primary energy currency of the cell, through oxidative phosphorylation.[2] this compound, along with other organotin compounds, is a potent inhibitor of this process.[3] The inhibition of ATP synthase leads to a cascade of detrimental effects, including the disruption of the proton gradient across the mitochondrial membrane, ultimately causing a bioenergetic crisis, paralysis, and death of the mite.[1]
The lipophilic nature of organotins facilitates their interaction with mitochondrial membranes, where they are thought to bind to the F0 subunit of the ATP synthase, blocking the proton channel and halting ATP production.[1][4] This targeted disruption of a highly conserved and vital cellular process is the basis for this compound's broad efficacy against a range of mite species.
Comparative Efficacy of this compound
While detailed comparative studies validating the nuances of this compound's mechanism across different mite species are limited in publicly available literature, toxicological data in the form of median lethal concentrations (LC50) provide a proxy for its effective action. The following table summarizes available LC50 values for this compound and other selected acaricides against key mite species.
| Mite Species | Acaricide | LC50 (mg/L) | Reference |
| Tetranychus urticae | This compound | 25.58 | [5] |
| Tetranychus urticae | Abamectin | 0.01 | [6] |
| Tetranychus urticae | Fenpyroximate | 19.86 | [6] |
| Tetranychus urticae | Chlorfenapyr | 29.66 | [6] |
| Panonychus ulmi | This compound | Low resistance (RR < 10) | [7] |
| Panonychus ulmi | Fenbutatin oxide | Resistance (RR 10-40) | [7] |
| Panonychus ulmi | Abamectin | Resistance (RR 10-40) | [7] |
Note: Resistance Ratio (RR) is the LC50 of a resistant population divided by the LC50 of a susceptible population. A lower RR indicates less resistance. The data for Panonychus ulmi indicates very low levels of resistance to this compound have been recorded.[7]
Experimental Protocols for Mechanism Validation
To facilitate further research and validation of this compound's mechanism of action across different mite species, the following detailed experimental protocols are provided.
Mite Rearing and Acaricide Bioassay
Objective: To determine the baseline susceptibility of a mite population to this compound and other acaricides by calculating the LC50 value.
Materials:
-
Mite colonies of the desired species (e.g., Tetranychus urticae, Panonychus ulmi) maintained on host plants (e.g., bean, apple seedlings).
-
Technical grade this compound and other test acaricides.
-
Acetone (analytical grade).
-
Triton X-100 or similar surfactant.
-
Distilled water.
-
Leaf discs (from the host plant).
-
Petri dishes with moistened filter paper or agar (B569324).
-
Potter spray tower or similar precision spraying apparatus.
-
Fine camel-hair brush.
-
Stereomicroscope.
Procedure:
-
Preparation of Acaricide Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading.
-
Leaf Disc Preparation: Excise leaf discs of a uniform size from untreated host plants. Place each disc, adaxial side up, on moistened filter paper or agar in a Petri dish.
-
Mite Transfer: Using a fine camel-hair brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Acaricide Application: Spray the leaf discs with the different concentrations of the acaricide solutions using a Potter spray tower to ensure uniform application. A control group should be sprayed with the water-surfactant solution only.
-
Incubation: Incubate the Petri dishes at a constant temperature and humidity (e.g., 25°C, 60-70% RH) with a set photoperiod.
-
Mortality Assessment: After a specific time period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.
Isolation of Mite Mitochondria
Objective: To obtain a fraction of isolated mitochondria from mites for subsequent biochemical assays.
Materials:
-
A large population of mites (several grams).
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Dounce homogenizer.
-
Centrifuge and rotor capable of reaching at least 12,000 x g.
-
Microcentrifuge tubes.
-
Bradford or BCA protein assay kit.
Procedure:
-
Homogenization: Collect and weigh the mites. Homogenize the mites in ice-cold isolation buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
ATP Synthase Activity Assay (ATP Hydrolysis)
Objective: To measure the rate of ATP hydrolysis by mitochondrial ATP synthase and assess the inhibitory effect of this compound.
Materials:
-
Isolated mite mitochondria.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).
-
ATP solution.
-
Malachite green reagent for phosphate (B84403) detection.
-
This compound stock solution.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer and the isolated mitochondrial suspension.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time period.
-
Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced during ATP hydrolysis to generate a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis (nmol phosphate/min/mg protein). Determine the concentration of this compound that causes 50% inhibition (IC50) of ATP synthase activity.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate this compound's mechanism of action and a general workflow for its validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validation.
References
- 1. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry of organotin compounds. Trialkyltins and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. entomologicalcommunications.org [entomologicalcommunications.org]
- 6. Acaricide resistance mechanisms in the two-spotted spider mite Tetranychus urticae and other important Acari: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Metabolomics of Plants Treated with Azocyclotin: A Guide for Researchers
An Objective Analysis of Azocyclotin's Metabolic Impact Compared to Alternative Acaricides
Introduction
Comparative Analysis of Metabolic Changes
The application of this compound and alternative acaricides induces distinct metabolic shifts in plants, primarily due to their different modes of action. This compound directly impacts cellular energy metabolism, while neurotoxic acaricides primarily target the nervous system of pests, with secondary, stress-related metabolic effects on the plant.
This compound-Induced Metabolic Changes
As an inhibitor of oxidative phosphorylation, this compound is expected to cause a significant disruption in the plant's central energy metabolism.[1][6] This disruption leads to a cascade of metabolic responses, including:
-
Induction of Oxidative Stress: The inhibition of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress.[3]
-
Alterations in Carbon Metabolism: A decrease in ATP availability would likely impact energy-demanding processes such as the Krebs cycle and glycolysis.
-
Changes in Amino Acid Profiles: Plants under stress often accumulate specific amino acids, such as proline, which act as osmolytes and antioxidants.
-
Impact on Secondary Metabolism: The production of secondary metabolites, including phenolics and flavonoids, is a common response to oxidative stress and may be altered.
Metabolic Changes Induced by a Representative Neurotoxic Acaricide (e.g., Pyrethroid)
Neurotoxic acaricides do not directly target plant metabolic pathways. The observed metabolic changes in plants are primarily a result of a general stress response. These changes can include:
-
Activation of Defense Signaling Pathways: Plants may perceive the chemical as a xenobiotic threat, activating defense pathways.
-
Production of Detoxification-Related Metabolites: An increase in compounds involved in detoxification, such as glutathione (B108866) S-conjugates, may occur.
-
General Stress Responses: Similar to other abiotic stresses, an accumulation of stress-related metabolites like certain amino acids and secondary metabolites can be expected.
The following table summarizes the expected quantitative changes in key metabolite classes in plants treated with this compound versus a representative neurotoxic acaricide.
| Metabolite Class | Expected Change with this compound | Expected Change with Neurotoxic Acaricide | Rationale for Expected Change |
| Primary Metabolites | |||
| Amino Acids | Significant increase in proline, glutamate, and other stress-related amino acids. | Moderate increase in stress-related amino acids. | This compound's direct impact on energy metabolism induces a strong stress response. Neurotoxins induce a more general, and potentially weaker, stress response in the plant. |
| Organic Acids | Decrease in Krebs cycle intermediates due to mitochondrial dysfunction. | Minor changes, potentially an increase in some acids as part of a general stress response. | Direct inhibition of oxidative phosphorylation by this compound disrupts the Krebs cycle. The effect of neurotoxins is indirect. |
| Sugars | Potential accumulation of sugars due to reduced utilization in respiration. | Minor and variable changes. | Reduced ATP production from this compound treatment would slow down the consumption of sugars in glycolysis and the Krebs cycle. |
| Lipids | Increase in lipid peroxidation products due to oxidative stress. | Minimal changes unless high toxicity occurs. | Oxidative stress induced by this compound leads to damage of cell membranes. |
| Secondary Metabolites | |||
| Phenolic Compounds | Significant increase in flavonoids and other phenolics. | Moderate increase. | A strong antioxidant response is expected to counteract the oxidative stress from mitochondrial inhibition. The stress from a neurotoxin is likely less direct. |
| Phytohormones | Increase in stress-related hormones like salicylic (B10762653) acid and jasmonic acid. | Moderate increase in stress-related hormones. | Disruption of cellular homeostasis by this compound would trigger a strong hormonal stress signal. |
Experimental Protocols
A detailed and robust experimental design is critical for a successful comparative metabolomics study. Below is a standard protocol for such an analysis.
1. Plant Growth and Treatment:
-
Grow a model plant species (e.g., Arabidopsis thaliana or a relevant crop species) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).
-
At a specific developmental stage (e.g., 4-week-old plants), apply the treatments:
-
Control (vehicle solution)
-
This compound (at a recommended field concentration)
-
Alternative Acaricide (at a recommended field concentration)
-
-
Harvest leaf tissue at multiple time points post-treatment (e.g., 6, 24, and 48 hours) and immediately flash-freeze in liquid nitrogen.
2. Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract metabolites using a pre-chilled solvent mixture, typically 80% methanol.
-
Vortex and sonicate the samples to ensure thorough extraction.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
3. Metabolomic Analysis (LC-MS/MS):
-
Analyze the extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., C18) to separate the metabolites.
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Include quality control samples (e.g., pooled samples) throughout the analytical run to monitor instrument performance.
4. Data Processing and Statistical Analysis:
-
Process the raw LC-MS/MS data using appropriate software for peak picking, alignment, and normalization.
-
Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by fragmentation pattern analysis.
-
Perform statistical analysis (e.g., ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly different between the treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative metabolomics.
This compound-Induced Signaling Pathway
Caption: this compound's impact on mitochondrial function.
Conclusion
The metabolomic footprint of this compound in plants is predicted to be substantial, directly reflecting its mode of action as an inhibitor of mitochondrial ATP synthase. This leads to a significant energy deficit and oxidative stress, triggering a broad reprogramming of plant metabolism. In contrast, neurotoxic acaricides are expected to elicit a more generalized stress response, with metabolic changes being secondary to the plant's perception of a xenobiotic compound.
For researchers and drug development professionals, understanding these differential metabolic impacts is key. It allows for a more nuanced assessment of an acaricide's effect on crop health and can inform the development of new compounds with more specific modes of action and reduced non-target effects. Further direct comparative metabolomics studies are essential to validate these hypotheses and to provide a more detailed picture of the intricate interactions between acaricides and plant metabolism.
References
- 1. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual assessment of transcriptional and metabolomic responses in the American dog tick following exposure to different pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of metabolomics to dissect plant responses to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]
Acaricide Efficacy Showdown: Azocyclotin vs. Fenpyroximate for Control of the Two-Spotted Spider Mite (Tetranychus urticae)
A Comparative Guide for Researchers and Pest Management Professionals
The two-spotted spider mite, Tetranychus urticae, stands as a formidable pest in global agriculture and horticulture, notorious for its rapid resistance development to a wide array of acaricides. Effective and sustainable management of this pest necessitates a thorough understanding of the available chemical controls. This guide provides a detailed, data-driven comparison of two widely used acaricides, Azocyclotin and Fenpyroximate, to assist researchers, scientists, and drug development professionals in making informed decisions for their pest management strategies.
Executive Summary
Both this compound and Fenpyroximate are effective contact acaricides against the two-spotted spider mite, but they differ significantly in their mode of action, speed of kill, and impact on mite life stages. Fenpyroximate generally exhibits a faster knockdown effect and has been more extensively studied, with a larger body of publicly available data on its lethal and sublethal effects. This compound, an organotin compound, provides long-lasting residual control. The choice between these two acaricides may depend on the specific pest pressure, the life stage of the mite population, and the need for resistance management through the rotation of different modes of action.
Mechanism of Action
This compound: This organotin acaricide acts as an inhibitor of oxidative phosphorylation.[1] It disrupts the formation of adenosine (B11128) triphosphate (ATP) in the mitochondria, leading to paralysis and eventual death of the mite.[1]
Fenpyroximate: As a pyrazole (B372694) acaricide, Fenpyroximate inhibits the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[2][3] This blockage of cellular respiration results in a rapid cessation of feeding and oviposition, followed by mortality.[4][5][6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Fenpyroximate against Tetranychus urticae. It is important to note that direct comparative studies are limited, and experimental conditions can vary between studies.
Table 1: Lethal Concentration (LC) Values against Tetranychus urticae Adults
| Acaricide | LC Value (ppm) | Exposure Time | Strain/Population | Reference |
| This compound | LC20: 32.387 mg/L | - | Laboratory | [4] |
| Fenpyroximate | LC50: 19.86 mg a.i./L | 72 h | Laboratory | [1] |
| Fenpyroximate | LC50: 5.67 ppm | - | Laboratory | [2] |
| Fenpyroximate | LC50: 3.48 ppm | 24 h | Laboratory | [2] |
| Fenpyroximate | LC50: 2.1 mg/ml | 48 h | Susceptible (Karaj) | [7] |
| Fenpyroximate | LC50: 92 mg/ml | 48 h | Resistant (Mahallat) | [7] |
| Fenpyroximate | LC50: 220 ppm | - | Eggs | [8] |
Table 2: Field Efficacy (Percent Reduction of Tetranychus urticae Population)
| Acaricide | Application Rate | Days After Treatment | Percent Reduction (%) | Host Crop | Reference |
| This compound | - | 3 | 15.15 | Brinjal | [9] |
| This compound | - | 5 | 18.10 | Brinjal | [9] |
| This compound | - | 7 | 33.44 | Brinjal | [9] |
| Fenpyroximate | Recommended rate | - | 86.57 (2020) | Phaseolus vulgaris | [1] |
| Fenpyroximate | Recommended rate | - | 80.38 (2021) | Phaseolus vulgaris | [1] |
| Fenpyroximate | 30 g a.i./ha | - | - | Okra | [10] |
Table 3: Sublethal Effects on Tetranychus urticae Life Table Parameters
| Acaricide | Parameter | Observation | Reference |
| This compound | Immature Development Time | Significantly extended | [4] |
| This compound | Lifespan | Significantly impacted | [4] |
| This compound | Fecundity | Significantly impacted | [4] |
| Fenpyroximate | Egg Duration | Increased | [1] |
| Fenpyroximate | Total Immature Stage | Increased | [1] |
| Fenpyroximate | Fecundity | Significantly reduced | [1] |
| Fenpyroximate | Post-oviposition Duration | Increased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of toxicological studies. Below are summaries of common experimental protocols used in the cited research for evaluating acaricide efficacy against T. urticae.
Leaf Dip Bioassay
This is a widely used laboratory method to determine the contact toxicity of an acaricide.
-
Mite Rearing: Tetranychus urticae are reared on a suitable host plant, such as bean (Phaseolus vulgaris) or strawberry plants, in a controlled environment (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Acaricide Solutions: Serial dilutions of the acaricide are prepared in distilled water, often with a surfactant to ensure even spreading on the leaf surface.
-
Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2-4 cm diameter) are cut from untreated host plant leaves.
-
Treatment Application: The leaf discs are individually dipped into the different acaricide concentrations for a standardized duration (e.g., 5-10 seconds) and then allowed to air dry. Control discs are dipped in distilled water with surfactant only.
-
Mite Infestation: A specific number of adult female mites (e.g., 10-20) are transferred onto the adaxial or abaxial surface of each treated leaf disc.
-
Incubation: The leaf discs are placed on moistened cotton or agar (B569324) in Petri dishes to maintain turgor and prevent mite escape. The dishes are then kept in a controlled environment.
-
Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and other lethal concentration values.[11]
Potter Spray Tower Bioassay
This method simulates the application of a pesticide spray in a controlled laboratory setting, allowing for the evaluation of both direct contact and residual toxicity.
-
Mite and Leaf Disc Preparation: Similar to the leaf dip bioassay, mites are reared on host plants, and uniform leaf discs are prepared.
-
Spray Tower Calibration: The Potter spray tower is calibrated to deliver a precise volume of liquid evenly over a defined area.[12][13][14]
-
Treatment Application: Leaf discs, with or without mites, are placed in the tower, and a specific volume of the acaricide solution is sprayed onto them. For residual assays, mites are introduced after the spray has dried.
-
Incubation and Assessment: The treated leaf discs are incubated, and mortality is assessed as described for the leaf dip bioassay.
Discussion and Conclusion
The data presented indicate that both this compound and Fenpyroximate are potent acaricides for the control of Tetranychus urticae. Fenpyroximate appears to have a faster action, as evidenced by the shorter exposure times in some LC50 studies. Furthermore, the sublethal effects of Fenpyroximate on the life table parameters of T. urticae are well-documented, showing significant reductions in fecundity and delays in development, which can contribute to long-term population suppression.[1]
Data for this compound is less abundant in the reviewed literature, making a direct, robust comparison challenging. However, the available information suggests that it also negatively impacts key life history traits of the two-spotted spider mite.[4] Its different mode of action from Fenpyroximate makes it a valuable tool for resistance management programs, where rotation of acaricides with different target sites is crucial.
For researchers, the choice of acaricide may depend on the specific experimental goals. Fenpyroximate offers a well-characterized option for studies on mitochondrial respiration inhibitors. This compound, on the other hand, could be investigated further to generate more comprehensive efficacy data. For pest management professionals, a strategy incorporating both acaricides in a rotational program could provide effective and sustainable control of the two-spotted spider mite, mitigating the risk of resistance development.
References
- 1. pjoes.com [pjoes.com]
- 2. scialert.net [scialert.net]
- 3. plantarchives.org [plantarchives.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researcherslinks.com [researcherslinks.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Potter spray tower – Burkard Manufacturing Co Ltd [burkard.co.uk]
- 13. innovationtoimpact.org [innovationtoimpact.org]
- 14. innovationtoimpact.org [innovationtoimpact.org]
Evaluating the Impact of Azocyclotin on Non-Target Beneficial Arthropods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricide Azocyclotin with alternative products, focusing on their respective impacts on non-target beneficial arthropods. The information presented herein is curated from experimental data to assist in the evaluation and selection of pest control agents with favorable ecological profiles.
Introduction to this compound and its Alternatives
This compound is an organotin acaricide that has been used to control phytophagous mites in various agricultural settings.[1][2] Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[3][4] This disruption of oxidative phosphorylation leads to paralysis and death in target mite species.[1][2] However, concerns regarding its broad-spectrum activity and potential harm to non-target organisms have prompted the evaluation of alternative acaricides with more selective modes of action.
This guide focuses on a comparison between this compound and three such alternatives:
-
Bifenazate: A carbazate (B1233558) acaricide that acts as a GABA-A receptor antagonist in the nervous system of mites.
-
Hexythiazox (B1673234): A thiazolidinone acaricide that acts as a mite growth inhibitor, primarily affecting eggs and larval stages.
-
Spiromesifen (B166731): A spirocyclic tetronic acid derivative that inhibits lipid biosynthesis in mites.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound and the selected alternative acaricides on various non-target beneficial arthropods. The data is presented to facilitate a direct comparison of their toxicity profiles.
Lethal Toxicity to Predatory Mites
| Active Ingredient | Species | Life Stage | Bioassay Method | LC50 | IOBC Toxicity Classification | Source(s) |
| This compound | Typhlodromus pyri | - | - | - | 4 - Harmful | [5] |
| Bifenazate | Euseius amissibilis | Adult Female | Direct Contact | > 310 mg a.i./L | 1 - Harmless | [5] |
| Bifenazate | Euseius amissibilis | Adult Female | Residual | > 310 mg a.i./L | 1 - Harmless | [5] |
| Bifenazate | Phytoseiulus persimilis | All stages | Direct & Residual | Survived treatment | 1 - Harmless | [6] |
| Hexythiazox | Neoseiulus californicus | - | Leaf Disk | 0.08 mg/L (Susceptible) | - | [3][7] |
| Hexythiazox | Various Predatory Mites | Nymphs & Adults | - | Toxic | - | [8] |
| Spiromesifen | Neoseiulus californicus | - | - | - | Adverse effects observed | [7][9] |
| Spiromesifen | Phytoseiulus persimilis | - | - | Harmless | [10] |
Note: A direct quantitative comparison for this compound is limited due to the scarcity of publicly available LC50 values for non-target beneficials. The IOBC classification provides a qualitative measure of its high toxicity to predatory mites.
Sublethal Effects on Beneficial Arthropods
| Active Ingredient | Species | Effect | Observation | Source(s) |
| Bifenazate | Tetranychus urticae (prey) | Reduced longevity & fecundity | Significant negative impact on survival, oviposition period, and fecundity. | [5][11][12][13] |
| Hexythiazox | Tetranychus urticae (prey) | Reduced fecundity & fertility | Significant reductions in reproductive parameters, with strong transovarial toxicity. | [14] |
| Hexythiazox | Amblyseius swirskii | Reduced fecundity & oviposition | Significant decrease in fertility. | [15] |
| Spiromesifen | Neoseiulus californicus | Negative impact on life table parameters | Significant adverse effects on longevity, fecundity, and oviposition days. | [7][9] |
| Spiromesifen | Bemisia tabaci (non-target) | Reduced oviposition & egg hatchability | Disrupted egg development and reduced hatchability. | [6] |
Experimental Protocols
Standardized Residual Bioassay for Predatory Mites (IOBC Method)
This protocol is based on the guidelines developed by the International Organisation for Biological Control (IOBC) for testing the side effects of pesticides on the predatory mite Typhlodromus pyri.[15][16][17][18]
1. Test Organisms:
-
Use 24-hour old protonymphs of the predatory mite Typhlodromus pyri. This species is recommended as a sensitive indicator for non-target arthropod testing.[15][18]
2. Test Substance Preparation:
-
Prepare a series of concentrations of the test substance (e.g., this compound or an alternative).
-
A toxic reference substance (e.g., Dimethoate) and an untreated control (water) must be included.[17]
3. Test Arenas:
-
Use glass plates, glass cells, or glass discs as the substrate for the residue.[17]
-
Ensure the surfaces are thoroughly cleaned and free of any contaminants.
4. Application of Test Substance:
-
Spray the test arenas with the prepared solutions using a Potter spray tower or similar equipment to ensure a uniform and consistent deposit.[14]
-
The application volume should not exceed 200 L/ha to prevent run-off.[17]
-
Allow the residues to dry completely in a fume hood for at least 30 minutes before introducing the mites.[14]
5. Exposure:
-
Transfer 20 protonymphs to each replicate of the treated and control arenas. A minimum of 5 replicates per treatment is recommended.[15][17]
-
Provide a suitable food source, such as pollen, for the mites.
-
Seal the arenas to prevent escape.
6. Incubation:
-
Maintain the test units under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
7. Data Collection:
-
Mortality Assessment: Record the number of dead and live mites at 3 and 7 days after treatment.[17][18]
-
Sublethal Effects (Reproduction): From day 7 to day 14, count the number of eggs laid per surviving female on at least 3 separate occasions.[17][18]
8. Data Analysis:
-
Calculate the corrected mortality using Abbott's formula.
-
Determine the Lethal Rate that causes 50% mortality (LR50).[18]
-
Calculate the mean cumulative number of eggs per female.
-
Classify the toxicity based on the IOBC categories:
-
Class 1: Harmless (<30% mortality)
-
Class 2: Slightly harmful (30-79% mortality)
-
Class 3: Moderately harmful (80-99% mortality)
-
Class 4: Harmful (>99% mortality)[14]
-
Signaling Pathways and Experimental Workflows
Mode of Action: Inhibition of Mitochondrial ATP Synthase by this compound
This compound, as an organotin compound, disrupts cellular energy metabolism by inhibiting the F1Fo-ATP synthase enzyme in mitochondria.[3][19] This enzyme is crucial for the production of ATP, the primary energy currency of the cell.
References
- 1. scispace.com [scispace.com]
- 2. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 3. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal Effects of Pyridaben on the Predatory Function of Neoseiulus womersleyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sublethal Effects of Spiromesifen on Reproduction and Egg Development in Bemisia tabaci Mediterranean Cryptic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Semantic Scholar [semanticscholar.org]
- 8. Differential inhibition of F0F1-ATPase-catalysed reactions in bovine-heart submitochondrial particles by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 10. researchgate.net [researchgate.net]
- 11. How sublethal concentrations of Bifenazate affect biological parameters of Tetranychus urticae (Acari: Tetranychidae) at laboratory conditions [jesi.areeo.ac.ir]
- 12. www1.montpellier.inra.fr [www1.montpellier.inra.fr]
- 13. bioone.org [bioone.org]
- 14. Transovarial toxicity matters: lethal and sublethal effects of hexythiazox on the two-spotted spider mite (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The sublethal effects of pesticides on beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. posagroecologia.ufv.br [posagroecologia.ufv.br]
- 18. chemijournal.com [chemijournal.com]
- 19. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Azocyclotin persistence on different crop surfaces
A comprehensive review of the persistence of the organotin acaricide Azocyclotin on various crop surfaces reveals a rapid initial degradation followed by the persistence of its primary metabolite, Cyhexatin. This guide provides a comparative analysis of this compound's persistence against several alternative acaricides, supported by experimental data and detailed methodologies for residue analysis.
This compound is an organotin acaricide that has been used to control spider mites on a variety of agricultural crops.[1] Its persistence on plant surfaces is a critical factor in determining its efficacy and pre-harvest intervals. Upon application, this compound undergoes rapid hydrolysis, breaking down into its main metabolite, tricyclohexyltin hydroxide, also known as Cyhexatin, and 1,2,4-triazole (B32235).[2] The 1,2,4-triazole moiety dissipates quickly, while Cyhexatin and its subsequent degradation products are more persistent.[1] The residue of concern for regulatory purposes is therefore often defined as the sum of this compound and Cyhexatin, expressed as Cyhexatin.
The dissipation of these organotin residues is primarily influenced by factors such as plant growth dilution.[1] On fruit surfaces, the half-life of Cyhexatin is approximately 20 days, with degradation being mainly attributed to photolysis.[3]
Comparative Persistence of this compound (as Cyhexatin) on Various Crops
The following table summarizes the residue levels of this compound, measured as organotin compounds and expressed as this compound, on different crop surfaces at various intervals after application. This data provides an insight into its persistence.
| Crop | Application Rate ( kg/ha ) | Days After Last Treatment | Residue Level (mg/kg) |
| Apples | 0.3 | 7 | 0.1 - 0.15 |
| 14 | 0.05 - 0.1 | ||
| 21 | <0.05 - 0.1 | ||
| Grapes | 0.375 | 0 | 1.8 - 2.5 |
| 7 | 1.2 - 1.5 | ||
| 14 | 0.8 - 1.2 | ||
| 28 | 0.5 - 0.8 | ||
| 35 | 0.3 - 0.5 | ||
| Kidney Beans | 0.3 | 0 | 0.5 - 1.0 |
| 7 | 0.2 - 0.5 | ||
| 14 | 0.1 - 0.2 | ||
| 21 | <0.1 | ||
| Eggplants | 0.375 | 0 | 0.2 - 0.3 |
| 7 | 0.1 - 0.2 | ||
| 14 | <0.1 | ||
| Strawberries | 0.375 | 0 | 1.0 - 1.5 |
| 7 | 0.5 - 1.0 | ||
| 14 | 0.2 - 0.5 | ||
| 21 | <0.1 |
Data sourced from supervised trials and expressed as the sum of organotin compounds calculated as this compound.[1]
Comparison with Alternative Acaricides
The persistence of this compound (measured as Cyhexatin) can be compared with that of other modern acaricides used on similar crops. The following table provides a summary of the half-lives of several alternatives on various fruit and vegetable surfaces.
| Acaricide | Crop | Half-life (days) |
| Spiromesifen | Tomato | 1.5 - 9.3 |
| Brinjal (Eggplant) | 2.3 - 6.7 | |
| Hexythiazox | Tomato | 0.7 - 2.4 |
| Cucumber | 0.8 - 1.7 | |
| Okra | 1.4 - 2.0 | |
| Bifenazate | Strawberry | 2.3 |
| Grapes | 12.2 | |
| Apple | 10.9 | |
| Pear | 13.0 | |
| Etoxazole | Strawberry | 1.8 |
| Apple | A few days to a few weeks | |
| Abamectin | Eggplant | Not specified, but residues decline over time |
Note: Half-life can vary depending on environmental conditions, application rate, and crop variety.
Experimental Protocols for Residue Analysis
The determination of this compound and its metabolite Cyhexatin residues on crop surfaces typically involves the following steps:
1. Sample Preparation:
-
A representative sample of the crop is collected.
-
The sample is homogenized to ensure a uniform distribution of the residue.
2. Extraction:
-
A known weight of the homogenized sample is extracted using an organic solvent, commonly acetonitrile (B52724) or acetone (B3395972) acidified with acetic acid.
-
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used extraction technique.
3. Cleanup:
-
The extract is cleaned up to remove interfering substances such as pigments and fats.
-
This is often achieved using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB).
4. Analytical Determination:
-
The final extract is analyzed using chromatographic techniques.
-
Gas Chromatography (GC): Often coupled with a Flame Photometric Detector (FPD) with a filter for tin detection or a Mass Spectrometer (MS). Derivatization may be required to make the analytes suitable for GC analysis.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a tandem mass spectrometer (MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and Cyhexatin without the need for derivatization.
Visualizing the Process
To better understand the degradation and analysis workflow, the following diagrams have been generated.
Caption: Degradation pathway of this compound on crop surfaces.
Caption: General workflow for pesticide residue analysis.
References
Azocyclotin's Ovolarvicidal Efficacy on Summer Eggs: A Comparative Analysis
Comparative Efficacy of Acaricides on Mite Eggs
Azocyclotin, an organotin acaricide, functions by inhibiting mitochondrial ATP synthase, a critical component of cellular energy production.[1] This mode of action is effective against all motile stages of mites and is reported to have an ovolarvicidal effect on summer eggs, though not on winter eggs.[2]
In contrast, several other acaricides have been quantitatively evaluated for their ovolarvicidal and larvicidal efficacy, with specific lethal concentration (LC50) values determined for key pest species such as the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi). A summary of these findings is presented in the table below.
| Acaricide | Mite Species | Efficacy (LC50 in ppm) | Mode of Action |
| This compound | Phytophagous mites | Efficacious against summer eggs (qualitative)[2] | Inhibitor of mitochondrial ATP synthase[1] |
| Abamectin | Tetranychus urticae | 0.01 | Chloride channel activator |
| Chlorfenapyr | Tetranychus urticae | 29.66 | Uncoupler of oxidative phosphorylation |
| Fenpyroximate | Tetranychus urticae | 19.86 | Mitochondrial complex I electron transport inhibitor |
| Spiromesifen | Tetranychus urticae | 26.39 (ovicidal) | Lipid biosynthesis inhibitor (acetyl-CoA carboxylase) |
| Spirodiclofen | Tetranychus urticae | 3.10 (ovicidal) | Lipid biosynthesis inhibitor (acetyl-CoA carboxylase) |
| Etoxazole | Tetranychus urticae | Data not uniformly available in ppm, but highly effective against eggs[3] | Chitin synthesis inhibitor |
| Hexythiazox | Tetranychus urticae | Effective against eggs[3] | Chitin synthesis inhibitor |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of acaricidal efficacy on mite eggs, a detailed experimental protocol is essential. The following outlines a typical leaf-dip bioassay methodology.
Mite Rearing
-
Host Plant Cultivation : Maintain a culture of a suitable host plant, such as bean plants (Phaseolus vulgaris), in a greenhouse or growth chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Mite Colony : Establish and maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on the host plants.
Ovicidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Arenas : Excise leaf discs (approximately 2-3 cm in diameter) from uninfested host plants. Place each disc, adaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Mite Infestation : Transfer 10-15 adult female mites to each leaf disc and allow them to oviposit for 24 hours.
-
Egg Standardization : After the oviposition period, remove the adult mites, leaving a standardized number of eggs (e.g., 20-30) on each leaf disc.
-
Preparation of Acaricide Solutions : Prepare a series of concentrations of the test acaricide in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and the surfactant should also be prepared.
-
Treatment Application : Individually dip each leaf disc with eggs into the respective acaricide solution or the control solution for a standardized duration (e.g., 5 seconds).
-
Incubation : After dipping, allow the leaf discs to air dry and then place them back into the Petri dishes. Incubate the dishes under the same controlled conditions as the mite rearing.
-
Data Collection : After a set incubation period (typically 7-10 days, or until hatching ceases in the control group), count the number of hatched and unhatched eggs under a stereomicroscope.
-
Data Analysis : Calculate the percentage of egg mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 value and its 95% confidence limits using probit analysis.
Visualizing Methodologies and Pathways
To further elucidate the processes involved in acaricide evaluation and their mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for a mite ovicidal bioassay.
Caption: Simplified mode of action signaling pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of Azocyclotin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Azocyclotin, an organotin acaricide, requires careful handling and adherence to specific disposal protocols due to its toxicity and environmental hazards.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound and its containers.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear an OSHA/MSHA approved respirator.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., chemical-impermeable) and clothing to prevent skin exposure.[3]
In Case of Accidental Release:
-
Evacuate the area and remove all sources of ignition.[3]
-
Avoid breathing dust, vapors, or mist.[3]
-
For spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Do not allow the chemical to enter drains or the environment.[3][4]
II. Step-by-Step Disposal of this compound Waste
The primary method for the disposal of this compound waste is through a licensed chemical destruction facility.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include relevant hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Packaging for Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
III. Disposal of Empty this compound Containers
Properly cleaned containers can often be recycled or disposed of as non-hazardous waste. However, uncleaned containers must be treated as hazardous waste.
Triple Rinsing Procedure:
This procedure is essential for decontaminating empty containers.[5][6]
-
Empty the remaining contents into the application equipment or a designated waste container and allow it to drain for 30 seconds.[5]
-
Fill the container to 20-25% of its capacity with a suitable solvent (e.g., water, as specified by the manufacturer or your EHS department).[5]
-
Securely replace the cap and shake, rotate, or roll the container vigorously for at least 30 seconds to rinse all interior surfaces.[5]
-
Pour the rinsate into the application equipment or a designated chemical waste container. Allow the container to drain for another 30 seconds.[5]
-
Repeat the rinsing process two more times.[5]
Final Container Disposal:
-
After triple rinsing, puncture the container to prevent reuse.[3]
-
The cleaned and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[3]
IV. Environmental Hazards and Considerations
This compound is very toxic to aquatic life with long-lasting effects.[7] Therefore, it is crucial to prevent its release into the environment. Discharge into sewer systems or waterways is strictly prohibited.[3][4]
| Environmental Fate of this compound | |
| Mobility in Soil | Expected to be immobile.[3] |
| Bioaccumulation Potential | High potential to bioaccumulate.[1] |
| Aquatic Toxicity | Highly toxic to fish and aquatic invertebrates.[1] |
V. This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 6. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Safe Handling and Disposal of Azocyclotin: A Procedural Guide
For Immediate Reference: Key Safety and Operational Information for Laboratory Professionals
This document provides essential, procedural guidance for the safe handling, storage, and disposal of Azocyclotin in a laboratory setting. Adherence to these protocols is critical to minimize exposure risk and ensure a safe operational environment. This compound is an organotin acaricide that presents significant health hazards, including being fatal if inhaled, toxic if swallowed, and causing serious eye and skin irritation.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel must be trained on the correct procedures for donning, doffing, and maintaining their PPE.
Required PPE for Handling this compound:
-
Respiratory Protection: Due to the acute inhalation toxicity of this compound ("Fatal if inhaled"), respiratory protection is mandatory.[1][2]
-
For weighing, mixing, or any procedure that may generate dust or aerosols, a full-face respirator is required if exposure limits are exceeded or symptoms like irritation are experienced.[3]
-
In well-ventilated areas, an appropriate OSHA/MSHA-approved respirator should be used.[4] Always ensure the respirator fits correctly.[5]
-
-
Eye and Face Protection: To prevent severe eye damage, tightly fitting safety goggles with side-shields are required.[1][3] For tasks with a high risk of splashing, a face shield should be worn over the goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant, unlined, elbow-length gloves (e.g., nitrile, butyl, neoprene) must be worn.[1][6] Gloves must be inspected for any signs of degradation before each use and washed and dried after.[3] Contaminated gloves should not be brought into rest areas.[3]
-
Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[3][4] This includes a lab coat or chemical-resistant apron.[6] For situations with a higher risk of exposure, fire/flame-resistant and impervious clothing is necessary.[1] Pant legs should be worn over boots to prevent pesticides from entering the boots.[7]
-
-
Footwear: Chemical-resistant boots that cover the ankles are required.[7]
Occupational Exposure Limits
Monitoring the work environment is crucial to ensure that airborne concentrations of this compound (measured as Tin) remain below established safety thresholds.
| Parameter | Limit Value (as Sn) | Issuing Organization |
| Permissible Exposure Limit (PEL) - 8-hr TWA | 0.1 mg/m³ | OSHA |
| Threshold Limit Value (TLV) - 8-hr TWA | 0.1 mg/m³ | ACGIH |
| Threshold Limit Value (TLV) - STEL (15-min) | 0.2 mg/m³ | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | NIOSH |
| Table 1: Occupational Exposure Limits for this compound. [1][4] |
Operational Protocols for Safe Handling
These procedural steps must be followed to minimize the risk of exposure during routine laboratory operations.
3.1. General Handling and Storage:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[1][3]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][3]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][3] The storage area should be locked and separate from foodstuff containers.[1][3]
3.2. Weighing and Solution Preparation:
-
Designated Area: Conduct all weighing and solution preparation within a certified chemical fume hood to control dust and vapors.
-
Equipment: Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware).
-
Dispensing: Dispense the solid carefully to prevent it from becoming airborne.
-
Cleaning: Clean all equipment and the work surface thoroughly after use. Dispose of any contaminated disposable materials as hazardous waste.
Emergency and Spill Response Plan
A clear, rehearsed emergency plan is essential. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
4.1. First Aid Measures:
-
Inhalation: Immediately move the victim to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate emergency medical help.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison control center or doctor immediately for emergency medical help.[1]
4.2. Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area. Keep people upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the full required PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[3] Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and sweep up solid spills.[4]
-
Collection: Collect the absorbed material and spilled solid into a suitable, closed, and labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly. Wash contaminated surfaces to remove any residues.[4]
-
Disposal: Dispose of the container and any contaminated materials according to regulations.
Caption: Workflow for handling an this compound spill.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound. All waste materials must be treated as hazardous.
-
Waste Collection: Collect all this compound waste, including contaminated PPE, spill cleanup materials, and empty containers, in suitable, closed, and clearly labeled containers.[1]
-
Heavily Contaminated Materials: Absorbent materials that are drenched or heavily contaminated with undiluted this compound must be discarded and not reused.[5]
-
Disposal Method: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with applicable regional, national, and local laws and regulations.[3] Do not discharge into the environment.[1]
References
- 1. This compound | C20H35N3Sn | CID 91634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Threshold limit value - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Threshold Limit Values (TLVs) | response.restoration.noaa.gov [response.restoration.noaa.gov]
- 6. fao.org [fao.org]
- 7. This compound (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
